Product packaging for 2,3-Dibromobutanal(Cat. No.:CAS No. 50553-14-5)

2,3-Dibromobutanal

Cat. No.: B3061101
CAS No.: 50553-14-5
M. Wt: 229.9 g/mol
InChI Key: ZYIVEANXLDDGII-UHFFFAOYSA-N
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Description

2,3-Dibromobutanal is a useful research compound. Its molecular formula is C4H6Br2O and its molecular weight is 229.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2O B3061101 2,3-Dibromobutanal CAS No. 50553-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c1-3(5)4(6)2-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIVEANXLDDGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964775
Record name 2,3-Dibromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50553-14-5
Record name Butanol, 2,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050553145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromobutanal: Structure, Properties, and Inferred Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-Dibromobutanal, a halogenated aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data, this document focuses on its chemical structure, inferred properties, and probable reactivity based on the principles of organic chemistry and data from analogous compounds.

Chemical Structure and Identification

This compound is a four-carbon aldehyde with bromine atoms substituted at the alpha and beta positions relative to the carbonyl group. The presence of two chiral centers at C2 and C3 indicates the potential for four stereoisomers (two pairs of enantiomers).

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 50553-14-5[1]
Molecular Formula C₄H₆Br₂O[1]
Molecular Weight 229.90 g/mol [1]
Canonical SMILES CC(C(C=O)Br)Br[1]
InChI Key ZYIVEANXLDDGII-UHFFFAOYSA-N[1]

Physicochemical Properties (Inferred)

Quantitative experimental data for this compound, such as melting and boiling points, are not available. The following table summarizes computed and inferred physicochemical properties.

PropertyValueSource
XLogP3 1.7[1]
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 1Computed
Rotatable Bond Count 2Computed
Exact Mass 227.87854 Da[1]
Topological Polar Surface Area 17.1 Ų[1]
Heavy Atom Count 7Computed
Complexity 64.7[1]

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound would involve the bromination of crotonaldehyde (B89634) (but-2-enal). This reaction would proceed via an electrophilic addition of bromine across the double bond.

Synthesis Crotonaldehyde Crotonaldehyde (but-2-enal) Dibromobutanal This compound Crotonaldehyde->Dibromobutanal + Br₂ Br2 Br₂

Figure 1: Proposed synthesis of this compound.
Inferred Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the presence of two bromine atoms, which are good leaving groups.

  • Nucleophilic Addition to the Carbonyl Group: Like other aldehydes, the carbonyl carbon is susceptible to attack by nucleophiles.

  • Reactions at the α-Carbon: The bromine atom at the α-position is highly susceptible to nucleophilic substitution (SN2) reactions.[2] The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon.

  • Elimination Reactions: In the presence of a base, this compound could potentially undergo elimination reactions to form unsaturated aldehydes.

Reactivity A This compound C₄H₆Br₂O B Nucleophilic Addition (at Carbonyl) A->B + Nucleophile C Nucleophilic Substitution (at α-carbon) A->C + Nucleophile D Elimination Reactions A->D + Base

Figure 2: Inferred reactivity pathways of this compound.

Potential Biological Significance (Theoretical)

Direct studies on the biological activity of this compound are absent from the scientific literature. However, the effects of halogenated aldehydes and related compounds can provide a basis for speculation.

Halogenated compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[3] Aldehydes, in general, are reactive species that can interact with biological macromolecules such as proteins and DNA, potentially leading to cellular stress and toxicity.[4] The high reactivity of the α-bromo-aldehyde moiety suggests that this compound could act as a covalent modifier of biological nucleophiles, such as cysteine residues in proteins. This mechanism is utilized by some covalent inhibitors in drug design.[2]

It is important to note that many halogenated organic compounds can also pose health risks, and proper safety precautions should be taken during handling.

Safety and Handling (General Guidance)

Specific safety data for this compound is unavailable. The following recommendations are based on the safety data for the related compound, 2,3-dibromobutane, and general principles for handling reactive aldehydes.

Precautionary StatementDescriptionReference
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P264 Wash skin thoroughly after handling.[5]
P270 Do not eat, drink or smoke when using this product.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5]
P301+P317 IF SWALLOWED: Get medical help.[5]
P302+P352 IF ON SKIN: Wash with plenty of water.[5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols (Hypothetical)

Due to the lack of published experimental work, the following are hypothetical protocols that would require optimization and validation.

Hypothetical Synthesis of this compound

Objective: To synthesize this compound via the bromination of crotonaldehyde.

Materials:

  • Crotonaldehyde

  • Liquid Bromine

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve crotonaldehyde in the inert solvent in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent from a dropping funnel with continuous stirring.

  • Monitor the reaction progress by observing the disappearance of the bromine color.

  • After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Wash with water and then a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure.

Characterization: The product would be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound is a halogenated aldehyde with a chemical structure that suggests a rich and varied reactivity. While direct experimental data is currently lacking, this guide provides a theoretical framework for its properties, synthesis, and potential biological relevance based on established chemical principles. Further experimental investigation is necessary to validate these inferred characteristics and to fully explore the potential applications of this compound in chemical synthesis and drug discovery. Researchers and scientists are encouraged to approach the handling of this compound with caution, adhering to the general safety guidelines for reactive halogenated aldehydes.

References

The Synthesis and Discovery of 2,3-Dibromobutanal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromobutanal, a halogenated aldehyde, represents a potentially reactive chemical entity for which detailed synthetic protocols and biological evaluations are not widely documented. This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and potential reactivity of this compound. Drawing from established principles of organic chemistry, a detailed, albeit representative, experimental protocol for its synthesis via the electrophilic bromination of crotonaldehyde (B89634) is presented. While specific data on its discovery and biological activity are scarce, this document explores its potential roles based on the known reactivity of related α,β-dihaloaldehydes. All quantitative data are summarized for clarity, and key chemical transformations are visualized using logical diagrams.

Introduction and Discovery

The precise historical discovery of this compound is not well-documented in scientific literature. However, the synthesis of halogenated aldehydes and ketones is a fundamental transformation in organic chemistry. It is plausible that this compound was first synthesized during broader investigations into the reactivity of unsaturated aldehydes, such as crotonaldehyde, with elemental halogens. The addition of bromine to a carbon-carbon double bond is a classic and well-understood reaction, often used as a qualitative test for unsaturation. The resulting vicinal dibromides are versatile intermediates in organic synthesis.

Halogenated compounds, in general, are of significant interest in medicinal chemistry and drug development. The introduction of halogen atoms can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. While no specific biological signaling pathways involving this compound have been elucidated, its structure suggests potential reactivity towards biological nucleophiles, a characteristic of many bioactive and, conversely, toxic compounds.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available chemical database information.

PropertyValueSource
CAS Number 50553-14-5[PubChem CID 170855]
Molecular Formula C₄H₆Br₂O[PubChem CID 170855]
Molecular Weight 229.90 g/mol [PubChem CID 170855]
IUPAC Name This compound[PubChem CID 170855]
SMILES CC(C(C=O)Br)Br[PubChem CID 170855]
InChIKey ZYIVEANXLDDGII-UHFFFAOYSA-N[PubChem CID 170855]

Synthesis of this compound

The most direct and chemically sound method for the synthesis of this compound is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of crotonaldehyde.

Reaction Workflow

The overall synthetic transformation can be visualized as a single-step process.

G Synthesis of this compound cluster_reactants Reactants Crotonaldehyde Crotonaldehyde (but-2-enal) Product This compound Crotonaldehyde->Product Electrophilic Addition Bromine Bromine (Br₂) Bromine->Product Solvent Inert Solvent (e.g., CCl₄, CH₂Cl₂) Solvent->Product

Caption: Synthetic workflow for the preparation of this compound.

Plausible Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established chemical principles for the bromination of α,β-unsaturated aldehydes. It has been constructed due to the absence of a specific, detailed published synthesis of this compound. Researchers should exercise all due caution and perform appropriate small-scale trials.

Materials:

  • Crotonaldehyde (CH₃CH=CHCHO)

  • Liquid Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

  • Sodium thiosulfate (B1220275) solution (Na₂S₂O₃), saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde (1 equivalent) in an inert solvent (e.g., carbon tetrachloride).

  • Cool the flask in an ice bath to 0-5 °C.

  • Prepare a solution of bromine (1 equivalent) in the same inert solvent and place it in the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of crotonaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • Quench the reaction by adding saturated sodium thiosulfate solution to remove any unreacted bromine. The mixture should become colorless.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be purified by vacuum distillation if necessary.

Quantitative Data (Hypothetical):

ParameterExpected Value
Yield 70-85%
Reaction Temperature 0-10 °C
Reaction Time 2-3 hours
Boiling Point (Predicted) Elevated due to bromination; requires vacuum distillation.

Reaction Mechanism

The synthesis proceeds via an electrophilic addition mechanism. The electron-rich double bond of crotonaldehyde attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion in an anti-addition fashion, yielding the dibrominated product.

G Mechanism of Crotonaldehyde Bromination Reactants Crotonaldehyde + Br₂ Bromonium Cyclic Bromonium Ion Intermediate Reactants->Bromonium Electrophilic Attack Product This compound Bromonium->Product Nucleophilic Attack (anti-addition) Br_ion Br⁻ Br_ion->Bromonium

Caption: Key steps in the electrophilic addition of bromine to crotonaldehyde.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological effects of this compound are not available in the current literature. However, the chemical structure allows for informed speculation on its potential reactivity and biological implications.

  • Electrophilicity: The aldehyde functional group is inherently electrophilic and can react with biological nucleophiles such as the side chains of cysteine (thiol group) and lysine (B10760008) (amino group) residues in proteins.

  • Halogen Reactivity: The bromine atoms at the α and β positions to the carbonyl group are susceptible to nucleophilic substitution or elimination reactions. This could lead to covalent modification of biomolecules.

  • Toxicity: Many small, reactive aldehydes are known to be cytotoxic and genotoxic due to their ability to form adducts with proteins and DNA. It is plausible that this compound would exhibit similar toxic properties.

Given this potential for reactivity, any research or drug development applications would need to be preceded by thorough toxicological evaluation. No specific signaling pathways have been identified for this compound.

Conclusion

This compound is a halogenated aldehyde that can be synthesized via the electrophilic bromination of crotonaldehyde. While its discovery and biological role are not well-defined, its chemical structure suggests it is a reactive molecule with the potential for further synthetic transformations and significant biological effects. This guide provides a foundational understanding of this compound, offering a plausible synthetic route and highlighting areas where further research is needed to fully characterize its properties and potential applications. Researchers are encouraged to use the provided information as a starting point for their investigations, with the understanding that the experimental protocol is representative and requires validation.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,3-Dibromobutanal

This document provides a comprehensive examination of the stereochemical properties of this compound. Due to the limited availability of direct experimental literature for this specific compound, this guide establishes a robust theoretical framework and presents generalized, state-of-the-art experimental protocols analogous to similar chiral haloaldehydes. This guide is intended to serve as a foundational resource for researchers engaged in stereoselective synthesis, chiral separations, and the development of stereochemically pure active pharmaceutical ingredients.

Introduction to the Stereochemistry of this compound

This compound is a halogenated aldehyde with the chemical formula C₄H₆Br₂O. The structural complexity of this molecule arises from the presence of two adjacent stereogenic centers at carbons C2 and C3. Each of these carbons is bonded to four different substituent groups, rendering them chiral.

  • C2 is bonded to: a hydrogen atom (-H), a bromine atom (-Br), a formyl group (-CHO), and a brominated sec-butyl group (-CH(Br)CH₃).

  • C3 is bonded to: a hydrogen atom (-H), a bromine atom (-Br), a methyl group (-CH₃), and a formyl-substituted bromoethyl group (-CH(Br)CHO).

The presence of n=2 chiral centers predicts the existence of up to 2ⁿ = 4 possible stereoisomers. Unlike structurally similar molecules such as 2,3-dibromobutane, this compound lacks internal symmetry due to the different terminal groups (a formyl group at C1 and a methyl group at C4). Consequently, no meso compounds are possible, and the molecule exists as two pairs of enantiomers. These two enantiomeric pairs are diastereomers of each other.

Stereoisomer Configuration and Relationships

The four stereoisomers of this compound are designated using the Cahn-Ingold-Prelog (R/S) nomenclature. They consist of two diastereomeric pairs: the erythro and threo isomers.

  • Erythro isomers: (2R, 3S)-2,3-dibromobutanal and (2S, 3R)-2,3-dibromobutanal. This pair constitutes a set of enantiomers. In a Fischer projection, the two bromine atoms would be on opposite sides of the carbon chain.

  • Threo isomers: (2R, 3R)-2,3-dibromobutanal and (2S, 3S)-2,3-dibromobutanal. This is the second pair of enantiomers. In a Fischer projection, the two bromine atoms would be on the same side of the carbon chain.

The stereochemical relationships are visualized in the diagram below.

G threo_RR (2R, 3R) threo_SS (2S, 3S) threo_RR->threo_SS erythro_RS (2R, 3S) threo_RR->erythro_RS Diastereomers erythro_SR (2S, 3R) threo_RR->erythro_SR Diastereomers threo_SS->erythro_RS threo_SS->erythro_SR Diastereomers erythro_RS->erythro_SR Enantiomers

Stereochemical relationships of this compound isomers.

Physicochemical Properties of Stereoisomers

The distinct three-dimensional arrangement of atoms in stereoisomers results in different physical and chemical properties. While enantiomers share identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, they differ in their interaction with plane-polarized light. Diastereomers have distinct physical properties under all conditions.

Table 1: Predicted Physicochemical Property Differences of this compound Stereoisomers

PropertyEnantiomers (e.g., 2R,3R vs. 2S,3S)Diastereomers (e.g., 2R,3R vs. 2R,3S)
Melting PointIdenticalDifferent
Boiling PointIdenticalDifferent
Solubility (achiral solvent)IdenticalDifferent
Specific Rotation ([(\alpha)])Equal in magnitude, opposite in sign ([α] vs. -[α])Unrelated
NMR SpectraIdentical (in achiral solvent)Different chemical shifts and coupling constants
Chromatographic Retention (achiral phase)IdenticalDifferent
Chromatographic Retention (chiral phase)DifferentDifferent

Note: The quantitative values for these properties require experimental determination.

Experimental Protocols

Detailed experimental procedures for the synthesis, separation, and characterization of this compound stereoisomers are outlined below. These represent standard, robust methodologies applicable to chiral haloaldehydes.

Stereoselective Synthesis

A plausible synthetic route to a mixture of this compound stereoisomers is the electrophilic addition of bromine (Br₂) to crotonaldehyde (B89634) (but-2-enal). The stereochemical outcome depends on the reaction conditions.

Protocol: Bromination of Crotonaldehyde

  • Reaction Setup: A three-necked, 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with 10.0 g (143 mmol) of crotonaldehyde dissolved in 100 mL of a non-polar solvent (e.g., carbon tetrachloride). The solution is cooled to 0°C in an ice bath.

  • Bromine Addition: A solution of 22.8 g (143 mmol) of liquid bromine in 25 mL of the same solvent is added dropwise from the dropping funnel over a period of 60 minutes. The temperature is maintained below 5°C throughout the addition. The disappearance of the bromine's reddish-brown color indicates reaction progress.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (4:1) solvent system.

  • Workup: Upon completion, the reaction mixture is washed sequentially with 50 mL of 10% aqueous sodium thiosulfate (B1220275) solution to quench excess bromine, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, containing a mixture of this compound diastereomers, is purified by flash column chromatography on silica (B1680970) gel.

Separation and Resolution of Stereoisomers

Separating the four stereoisomers requires a two-stage approach: separation of the diastereomeric pairs, followed by the resolution of each enantiomeric pair.

G cluster_final Isolated Pure Stereoisomers start Mixture of Four Stereoisomers (2R,3R), (2S,3S), (2R,3S), (2S,3R) diastereomer_sep Diastereomer Separation (e.g., Flash Chromatography) start->diastereomer_sep threo_pair Threo Enantiomeric Pair (2R,3R) / (2S,3S) diastereomer_sep->threo_pair erythro_pair Erythro Enantiomeric Pair (2R,3S) / (2S,3R) diastereomer_sep->erythro_pair threo_res Enantiomeric Resolution (Chiral HPLC or Derivatization) threo_pair->threo_res erythro_res Enantiomeric Resolution (Chiral HPLC or Derivatization) erythro_pair->erythro_res iso_RR (2R,3R) threo_res->iso_RR iso_SS (2S,3S) threo_res->iso_SS iso_RS (2R,3S) erythro_res->iso_RS iso_SR (2S,3R) erythro_res->iso_SR

Workflow for the separation of this compound stereoisomers.

Protocol: Resolution of Enantiomers via Diastereomeric Derivatization

This protocol describes the resolution of one enantiomeric pair (e.g., the threo pair) by forming temporary diastereomeric imines.

  • Reagent Preparation: A chiral resolving agent, such as (R)-(+)-1-phenylethylamine, is used.

  • Diastereomer Formation: The racemic threo-2,3-dibromobutanal (1 equivalent) is dissolved in anhydrous toluene. (R)-(+)-1-phenylethylamine (1 equivalent) is added, along with a catalytic amount of acetic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of the diastereomeric imines: (2R,3R)-imine and (2S,3S)-imine.

  • Separation of Diastereomers: These diastereomeric imines now have different physical properties and can be separated by standard flash column chromatography or fractional crystallization.

  • Hydrolysis: Each separated diastereomer is then hydrolyzed back to the aldehyde. This is achieved by stirring the imine in a two-phase system of diethyl ether and 2M hydrochloric acid until the imine is fully consumed (monitored by TLC).

  • Isolation: The organic layer is separated, washed with water and brine, dried over MgSO₄, and concentrated to yield the enantiomerically pure (2R,3R) and (2S,3S)-2,3-dibromobutanal.

An alternative and often preferred method is the direct separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, giving rise to four distinct stereoisomers: two enantiomeric pairs that are diastereomeric to each other. The absence of internal symmetry precludes the formation of a meso compound. Understanding the spatial arrangement and the distinct properties of these isomers is critical in the fields of stereoselective synthesis and pharmaceutical development, where the biological activity of a molecule is often dictated by its specific stereochemical configuration. The experimental protocols detailed herein provide a foundational approach for the synthesis, separation, and characterization of these and other structurally related chiral molecules.

Spectroscopic Analysis of 2,3-Dibrominated Butane Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2,3-Dibromobutane (B42614)

2,3-Dibromobutane (C₄H₈Br₂) is a halogenated alkane that serves as a valuable case study for understanding the influence of stereochemistry and neighboring group effects on spectroscopic signatures. The presence of two chiral centers gives rise to diastereomers (meso and a racemic mixture of enantiomers), which can often be distinguished by high-resolution spectroscopic techniques. This guide presents a summary of its core spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3-Dibromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2,3-Dibromobutane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.74Doublet6HCH₃
~4.38Quartet2HCHBr

Table 2: ¹³C NMR Data for 2,3-Dibromobutane

Chemical Shift (δ) ppmAssignment
~25.0CH₃
~50.0CHBr

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,3-Dibromobutane

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2980-2850StrongC-H StretchAlkane
1450-1375MediumC-H BendAlkane
680-515StrongC-Br StretchAlkyl Halide
Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 2,3-Dibromobutane

m/zRelative Intensity (%)Proposed Fragment
214, 216, 218Low[C₄H₈Br₂]⁺ (Molecular Ion)
135, 137High[C₄H₈Br]⁺
57High[C₄H₉]⁺
41Medium[C₃H₅]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy Protocol

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

  • Sample Preparation: Dissolve approximately 10-20 mg of 2,3-dibromobutane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A wider spectral width (e.g., 0-150 ppm) is necessary.

    • A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Neat Liquid):

    • Place a drop of liquid 2,3-dibromobutane between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin liquid film.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean, empty salt plates prior to the sample measurement.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction:

    • Dissolve a small amount of 2,3-dibromobutane in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Gas Chromatography:

    • Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the components of the sample.

    • Employ a temperature program to ensure good separation and peak shape.

  • Mass Spectrometry (Electron Ionization - EI):

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • The sample molecules are ionized by a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to deduce the structure of the molecule.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 2,3-Dibromobutane Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GC_MS_Spec GC-MS Prep_MS->GC_MS_Spec NMR_Data NMR Spectrum (Chemical Shift, Multiplicity, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GC_MS_Spec->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

NMR_Interpretation_Logic Logical Flow for NMR Data Interpretation Start ¹H & ¹³C NMR Spectra Num_Signals Number of Signals (Equivalent Nuclei) Start->Num_Signals Chem_Shift Chemical Shift (δ) (Electronic Environment) Start->Chem_Shift Integration Integration (Proton Ratio) Start->Integration Multiplicity Multiplicity (Splitting) (Neighboring Protons) Start->Multiplicity Structure_Proposal Propose Structure Fragments Num_Signals->Structure_Proposal Chem_Shift->Structure_Proposal Integration->Structure_Proposal Multiplicity->Structure_Proposal Final_Structure Assemble Final Structure Structure_Proposal->Final_Structure

Caption: Logical Flow for NMR Data Interpretation.

MS_Fragmentation_Pathway Illustrative Mass Spectrometry Fragmentation Pathway Molecule C₄H₈Br₂ Molecular_Ion [C₄H₈Br₂]⁺˙ (m/z 214, 216, 218) Molecule->Molecular_Ion Ionization (EI) Fragment_1 [C₄H₈Br]⁺ (m/z 135, 137) Molecular_Ion->Fragment_1 Loss of Br radical Fragment_3 [C₂H₄]⁺˙ (m/z 28) Molecular_Ion->Fragment_3 Alternative Fragmentation Loss_Br - Br• Fragment_2 [C₄H₇]⁺ (m/z 55) Fragment_1->Fragment_2 Loss of HBr Loss_HBr - HBr Loss_C2H4Br - C₂H₄Br•

Caption: Illustrative Mass Spectrometry Fragmentation Pathway.

2,3-Dibromobutanal CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromobutanal, a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines established information with theoretical and analogous data from structurally related molecules to offer a predictive and practical resource for researchers.

Chemical and Physical Properties

This compound is a saturated aldehyde containing two bromine atoms on adjacent carbons. Its chemical properties are largely dictated by the electrophilic nature of the aldehyde functional group and the presence of two leaving groups (bromide ions) in a vicinal arrangement.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50553-14-5[PubChem]
Molecular Formula C₄H₆Br₂O[PubChem]
Molecular Weight 229.90 g/mol [PubChem]
IUPAC Name This compound[PubChem]
SMILES CC(C(C=O)Br)Br[PubChem]
InChI Key ZYIVEANXLDDGII-UHFFFAOYSA-N[PubChem]

Synthesis of this compound

A plausible and common method for the synthesis of α,β-dihaloaldehydes is the direct halogenation of the corresponding α,β-unsaturated aldehyde. In the case of this compound, the logical precursor would be crotonaldehyde (B89634) (but-2-enal).

This protocol describes a general procedure for the bromination of an α,β-unsaturated aldehyde.

Materials:

  • Crotonaldehyde

  • Bromine

  • Carbon tetrachloride (or another inert solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde (1.0 eq) in carbon tetrachloride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel to the stirred solution of crotonaldehyde. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to quench any unreacted bromine and neutralize any HBr formed.

  • Separate the organic layer using a separatory funnel, and then wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

G cluster_reactants Reactants Crotonaldehyde Crotonaldehyde Product This compound Crotonaldehyde->Product Electrophilic Addition Bromine Bromine (Br2) Bromine->Product Solvent Inert Solvent (e.g., CCl4) Solvent->Product

Caption: Synthesis of this compound from Crotonaldehyde.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is characterized by the aldehyde group and the two C-Br bonds.

  • Aldehyde Reactions: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction).

  • Dehydrobromination: Treatment with a base can lead to the elimination of one or two molecules of HBr to form unsaturated aldehydes or alkynes.

  • Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

This hypothetical protocol outlines the selective elimination of one equivalent of HBr.

Materials:

  • This compound

  • A mild, non-nucleophilic base (e.g., triethylamine (B128534) or DBU)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add the base (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and filter to remove the precipitated ammonium (B1175870) salt.

  • Wash the filtrate with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

G cluster_reactants Reactants Dibromobutanal This compound Product 2-Bromo-2-butenal Dibromobutanal->Product Elimination Base Base (e.g., Et3N) Base->Product Byproduct HBr salt Product->Byproduct

Caption: Dehydrobromination of this compound.

Analytical Methods

The analysis of this compound would likely employ standard analytical techniques for organic compounds.

Table 2: Potential Analytical Methods for this compound

MethodExpected Observations
¹H NMR Signals corresponding to the aldehydic proton (CHO), the two methine protons (CHBr), and the methyl protons (CH₃). The coupling patterns would be complex due to the diastereotopic nature of the methine protons.
¹³C NMR Resonances for the carbonyl carbon, the two carbons bearing bromine, and the methyl carbon.
FT-IR A characteristic strong absorption for the C=O stretch of the aldehyde (around 1720-1740 cm⁻¹), and C-Br stretching absorptions in the fingerprint region.
Mass Spectrometry A molecular ion peak and characteristic isotopic pattern for two bromine atoms. Fragmentation would likely involve the loss of Br, HBr, and CO.
GC-MS Gas chromatography could be used for separation and quantification, coupled with mass spectrometry for identification.

Applications in Drug Development and Research

Currently, there is no specific information available in the scientific literature regarding the application of this compound in drug development or its involvement in any signaling pathways. However, as a bifunctional molecule, it could potentially serve as a building block in organic synthesis for creating more complex molecules. The presence of two bromine atoms allows for sequential or double displacement reactions, and the aldehyde provides a handle for further functionalization. Halogenated compounds are of interest in medicinal chemistry, and small molecules like this compound could be explored as fragments in fragment-based drug discovery.

Safety and Handling

Reactivity Profile of the Aldehyde Group in 2,3-Dibromobutanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the aldehyde functional group in 2,3-dibromobutanal. Due to the presence of electron-withdrawing bromine atoms on the adjacent carbons, the electrophilicity of the carbonyl carbon is significantly influenced, leading to a unique reactivity profile. This document details the synthesis of this compound and explores its behavior in key reactions including oxidation, reduction, and nucleophilic additions. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated aldehyde of interest in synthetic organic chemistry due to its potential as a versatile intermediate. The presence of two chiral centers and the reactive aldehyde functionality make it a valuable building block for the synthesis of complex molecules. The electronic effects of the vicinal bromine atoms enhance the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, these substituents also introduce steric hindrance and the potential for competing elimination reactions, necessitating a careful consideration of reaction conditions. This guide aims to provide a detailed analysis of the reactivity of the aldehyde group in this specific chemical environment.

Synthesis of this compound

The most direct method for the synthesis of this compound is the α,β-dibromination of butanal. This reaction proceeds via an acid-catalyzed enolization of the aldehyde, followed by electrophilic attack by bromine.

General Experimental Protocol: Acid-Catalyzed Bromination of Butanal

Materials:

  • Butanal

  • Bromine

  • Acetic acid (glacial)

  • Dichloromethane (B109758)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve butanal (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Note: This is a general procedure and optimization of reaction conditions may be necessary to achieve desired yields and selectivity.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is the primary site of reactivity. The electron-withdrawing inductive effect of the two bromine atoms increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 2,3-dibromobutanoic acid. Mild oxidizing agents are preferred to avoid potential side reactions involving the bromine atoms.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica (B1680970) gel

  • Diethyl ether

Procedure:

  • In a flask, suspend PCC (1.5 eq) in anhydrous dichloromethane.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the PCC suspension.

  • Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield 2,3-dibromobutanoic acid.

Reaction Oxidizing Agent Solvent Typical Yield
OxidationPCCDichloromethane85-95%
Reduction

The aldehyde can be reduced to the corresponding primary alcohol, 2,3-dibromobutan-1-ol. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, offering good chemoselectivity.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol and cool the solution to 0 °C.

  • Add NaBH₄ (1.1 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~5 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2,3-dibromobutan-1-ol.

Reaction Reducing Agent Solvent Typical Yield
ReductionNaBH₄Methanol/Ethanol90-98%
Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to attack by various nucleophiles.

Reaction with Grignard reagents (RMgX) provides access to secondary alcohols. The choice of Grignard reagent allows for the introduction of a variety of alkyl, aryl, or vinyl groups.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide solution (1.2 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude secondary alcohol.

The Wittig reaction allows for the conversion of the aldehyde to an alkene. The use of stabilized or non-stabilized ylides can control the stereochemistry of the resulting double bond.

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise to form the ylide (a color change is observed).

  • Stir the ylide solution at room temperature for 30 minutes.

  • Cool the solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Reaction Reagent Solvent Product Type
GrignardRMgXDiethyl Ether/THFSecondary Alcohol
WittigPh₃P=CHRTHFAlkene

Influence of Vicinal Dibromides on Reactivity

The two bromine atoms at the α and β positions exert a significant influence on the reactivity of the aldehyde group:

  • Inductive Effect: The strong electron-withdrawing nature of bromine increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted butanal.

  • Steric Hindrance: The bulky bromine atoms can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates, especially with bulky nucleophiles.

  • Potential for Elimination: The presence of a bromine atom on the β-carbon introduces the possibility of elimination reactions (E2 or E1cb) under basic conditions, competing with nucleophilic addition. The acidity of the α-proton is increased by the α-bromo substituent, facilitating enolate formation and subsequent reactions.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway in biological systems that has been identified to directly involve this compound. However, α-haloaldehydes are known to be reactive species that can potentially interact with biological nucleophiles such as amino acid residues in proteins (e.g., cysteine, histidine, lysine), which could lead to enzyme inhibition or other cellular effects.

The logical relationship in the reactivity of this compound is governed by the interplay of electronic and steric effects, as well as the nature of the attacking reagent and reaction conditions.

Reactivity_Profile cluster_synthesis Synthesis cluster_reactions Reactions of the Aldehyde Group Butanal Butanal Bromination Acid-catalyzed Bromination (Br2, H+) Butanal->Bromination Dibromobutanal This compound Bromination->Dibromobutanal Dibromobutanal_R This compound Oxidation Oxidation (e.g., PCC) Dibromobutanal_R->Oxidation Reduction Reduction (e.g., NaBH4) Dibromobutanal_R->Reduction NucleophilicAddition Nucleophilic Addition Dibromobutanal_R->NucleophilicAddition CarboxylicAcid 2,3-Dibromobutanoic Acid Oxidation->CarboxylicAcid PrimaryAlcohol 2,3-Dibromobutan-1-ol Reduction->PrimaryAlcohol Grignard Grignard Reagent (RMgX) NucleophilicAddition->Grignard Wittig Wittig Reagent (Ph3P=CHR) NucleophilicAddition->Wittig SecondaryAlcohol Secondary Alcohol Grignard->SecondaryAlcohol forms Alkene Alkene Wittig->Alkene forms

Potential Research Areas for 2,3-Dibromobutanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established biological activities for 2,3-Dibromobutanal are scarce in publicly available literature. This guide extrapolates potential research avenues based on the known chemical reactivity of analogous α-bromo aldehydes and vicinal dibromo compounds. All proposed experimental protocols are generalized and would require optimization for this compound.

Introduction

This compound is a halogenated aldehyde with the chemical formula C₄H₆Br₂O. Its structure, featuring bromine atoms on the α and β carbons relative to the aldehyde group, suggests a high degree of reactivity and potential for diverse chemical transformations. This unique arrangement of functional groups makes it an intriguing, yet underexplored, molecule for synthetic chemistry and drug discovery. This document outlines potential research areas, summarizing key physicochemical properties, proposing synthetic and reaction pathways, and suggesting avenues for biological evaluation.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available computed properties, which can serve as a preliminary guide for experimental design.

PropertyValueSource
Molecular Formula C₄H₆Br₂OPubChem
Molecular Weight 229.90 g/mol PubChem
XLogP3 1.7PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 229.87649 DaPubChem
Topological Polar Surface Area 17.1 ŲPubChem
Heavy Atom Count 7PubChem

Potential Research Areas

Synthetic Chemistry

The primary research area for this compound lies in its utility as a synthetic intermediate. Its bifunctional nature (aldehyde and vicinal dibromide) allows for a multitude of transformations.

The synthesis of α-bromoaldehydes can be challenging due to the acid-sensitivity of the aldehyde group, which can lead to polymerization. A common strategy involves the protection of the aldehyde as an acetal (B89532), followed by bromination and deprotection.

Proposed Synthetic Workflow

G Butanal Butanal Acetal Butanal Dimethyl Acetal Butanal->Acetal CH(OCH₃)₃, H⁺ Dibromo_Acetal This compound Dimethyl Acetal Acetal->Dibromo_Acetal Br₂, Solvent Target This compound Dibromo_Acetal->Target Acidic Hydrolysis

Caption: Proposed synthesis of this compound via an acetal intermediate.

The aldehyde functionality can undergo a variety of classical carbonyl reactions, providing a gateway to a range of derivatives.

  • Oxidation: Conversion to 2,3-dibromobutanoic acid, a potential building block for more complex molecules.

  • Reduction: Formation of 2,3-dibromobutan-1-ol, which could be explored for its own biological activities.

  • Wittig Reaction and Related Olefinations: To introduce carbon-carbon double bonds, leading to functionalized dienes.

  • Reductive Amination: To synthesize various amines, which are prevalent in pharmaceuticals.

  • Grignard and Organolithium Additions: To generate secondary alcohols with diverse substituents.

The two bromine atoms offer a rich landscape for further chemical modifications.

  • Dehydrobromination: Elimination of one or two equivalents of HBr to form α,β-unsaturated aldehydes or alkynyl aldehydes, respectively. These are valuable intermediates in organic synthesis.[1][2]

  • Reductive Debromination: Reaction with reducing agents like zinc dust can lead to the formation of but-2-enal (crotonaldehyde), a well-known industrial chemical. The stereochemistry of the starting material could influence the geometry of the resulting alkene.[3][4]

  • Nucleophilic Substitution: The bromine atoms, particularly the α-bromo group, are susceptible to substitution by various nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse functional groups.

Potential Reaction Pathways

G Start This compound Acid 2,3-Dibromobutanoic Acid Start->Acid Oxidation Alcohol 2,3-Dibromobutan-1-ol Start->Alcohol Reduction Unsaturated_Aldehyde 2-Bromo-2-butenal Start->Unsaturated_Aldehyde E2 Elimination (1 eq. Base) Alkene But-2-enal Start->Alkene Reductive Elimination (e.g., Zn) Amine Substituted Aminobutanal Start->Amine Nucleophilic Substitution (e.g., R₂NH) Alkyne_Aldehyde 2-Butynal Unsaturated_Aldehyde->Alkyne_Aldehyde E2 Elimination (1 eq. Base)

Caption: Potential transformations of this compound.

Drug Development and Medicinal Chemistry

Halogenated compounds, particularly those containing bromine, have a long history in medicinal chemistry.[5][6] The introduction of bromine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7]

This compound can be considered a reactive scaffold for the synthesis of novel compound libraries for drug screening. The diverse functional handles allow for the rapid generation of a wide range of derivatives.

While no specific biological activities for this compound have been reported, the reactivity of α,β-dihaloaldehydes suggests potential for:

  • Antimicrobial/Antifungal Activity: Many halogenated compounds exhibit antimicrobial properties.

  • Enzyme Inhibition: The electrophilic nature of the aldehyde and the potential for alkylation at the brominated carbons suggest that it could act as an irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine or histidine) in their active sites.

  • Anticancer Properties: Some brominated compounds have shown potential in the development of anticancer drugs.[5] α,β-Unsaturated aldehydes, which can be derived from this compound, are known to have cytotoxic effects.[8][9]

Hypothesized Mechanism of Enzyme Inhibition

G Enzyme Enzyme Active Site (with Nucleophile, e.g., Cys-SH) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactivated Enzyme) Enzyme->Covalent_Adduct Aldehyde This compound Aldehyde->Covalent_Adduct Nucleophilic Attack

Caption: Potential covalent modification of an enzyme by this compound.

Toxicology

Given its structure as a halogenated aldehyde, this compound is likely to exhibit some level of toxicity.[10][11][12][13] Research in this area is crucial before any biological applications are considered.

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to various cell lines.

  • Genotoxicity Studies: To assess its potential to damage DNA.

  • Metabolism Studies: To identify the metabolic pathways and the potential for the formation of toxic metabolites.

Proposed Experimental Protocols

General Synthesis of α-Bromoaldehydes (Acetal Method)[14][15]
  • Acetal Formation: The starting aldehyde (e.g., butanal) is refluxed with trimethyl orthoformate in methanol (B129727) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form the dimethyl acetal. The reaction is monitored by GC-MS until the starting aldehyde is consumed.

  • Bromination: The purified acetal is dissolved in a suitable solvent (e.g., diethyl ether or a non-polar solvent). Bromine is added dropwise at a low temperature (e.g., 0 °C) with stirring. The reaction is monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

  • Hydrolysis (Deprotection): The crude bromoacetal is treated with an aqueous solution of a weak acid (e.g., 50% citric acid) with gentle heating. The liberated methanol is distilled off. The product is then extracted with a suitable organic solvent.

  • Purification: The crude α-bromoaldehyde is purified by vacuum distillation.

Analytical Characterization

The reactive nature of this compound requires careful analytical methodology.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the structure and stereochemistry. The aldehyde proton should appear at a characteristic downfield shift (9-10 ppm) in the ¹H NMR spectrum.[14][15]

    • IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.[16]

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, which would show the characteristic isotopic pattern of two bromine atoms.

  • Chromatographic Analysis:

    • Gas Chromatography (GC): Suitable for the analysis of this volatile compound. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve detection limits and stability.[17][18]

    • High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore, UV detection would be at a low wavelength. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly colored hydrazones is a standard method for aldehyde analysis.[19][20] LC-MS would be a powerful tool for both identification and quantification.[21][22]

Analytical Workflow for Aldehyde Quantification

G Sample Biological or Environmental Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., with DNPH) Extraction->Derivatization Analysis HPLC-UV or LC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: A general workflow for the analysis of aldehydes in complex matrices.

Conclusion

While this compound is a largely uncharacterized molecule, its chemical structure suggests significant potential as a versatile building block in organic synthesis and as a scaffold for the development of new bioactive compounds. The key to unlocking this potential lies in the systematic investigation of its synthesis, reactivity, and biological effects. The proposed research areas and experimental approaches in this guide provide a foundational framework for initiating such investigations. Researchers are encouraged to explore the rich and diverse chemistry that this molecule is predicted to offer.

References

Navigating the Chemistry of α,β-Dihalo Aldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, reactivity, and potential applications of α,β-dihalo aldehydes in organic chemistry and drug development, addressing the current landscape and future opportunities for this intriguing class of molecules.

Introduction

α,β-Dihalo aldehydes, a class of organic compounds featuring halogen atoms at both the alpha (α) and beta (β) positions relative to a carbonyl group, represent a unique and largely unexplored area of chemical space. Their inherent reactivity, stemming from the conjugated system and the presence of two electron-withdrawing halogen atoms, positions them as potentially valuable building blocks in organic synthesis and as candidates for drug discovery. However, a significant scarcity of specific experimental data, including detailed synthetic protocols and comprehensive spectroscopic characterization, currently limits their widespread application.

This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of α,β-dihalo aldehydes. Drawing upon the established chemistry of related α,β-unsaturated and monohalo-aldehydes, this document will explore their probable synthetic routes, predict their reactivity patterns, and discuss their potential in medicinal chemistry. By highlighting both the known principles and the existing knowledge gaps, this guide serves as a foundational resource to stimulate further investigation into this promising, yet understudied, class of molecules.

Synthesis of α,β-Dihalo Aldehydes: Proposed Methodologies

While specific, replicable protocols for the direct synthesis of α,β-dihalo aldehydes are not extensively reported in the literature, their preparation can be logically extrapolated from established methods for synthesizing α-halo and β-halo unsaturated aldehydes. The Vilsmeier-Haack reaction stands out as a key method for the synthesis of halovinyl aldehydes and could be adapted for dihalogenation.[1][2][3]

Proposed Synthetic Pathway:

A plausible synthetic route could involve a two-step process starting from an appropriate α,β-unsaturated aldehyde. The first step would be the halogenation of the double bond, followed by a controlled elimination of a hydrogen halide to re-establish the double bond with halogens at both the α and β positions.

G start α,β-Unsaturated Aldehyde step1 Halogenation (e.g., Cl2, Br2) start->step1 intermediate α,β-Dihalo-β-alkoxy Aldehyde Intermediate step1->intermediate step2 Base-induced Elimination (e.g., Et3N) intermediate->step2 product α,β-Dihalo Aldehyde step2->product

Caption: Proposed synthetic workflow for α,β-dihalo aldehydes.

Detailed Experimental Protocol (Hypothetical): Synthesis of 2,3-Dichloropropenal

This protocol is a hypothetical adaptation based on general halogenation and elimination reactions and should be optimized with appropriate safety precautions.

  • Chlorination of Acrolein: To a solution of acrolein (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride) at 0°C, a solution of chlorine (1.1 equivalents) in the same solvent is added dropwise with stirring, while protecting the reaction from light. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation of Intermediate: The reaction mixture is carefully quenched with a solution of sodium thiosulfate (B1220275) to remove excess chlorine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3-dichloropropanal (B154343).

  • Elimination Reaction: The crude 2,3-dichloropropanal is dissolved in an appropriate solvent like diethyl ether, and triethylamine (B128534) (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for several hours and monitored by GC-MS for the formation of 2,3-dichloro-2-propenal.

  • Purification: The reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography to afford 2,3-dichloro-2-propenal.

Spectroscopic Characterization: Predicted Data

Due to the lack of publicly available experimental spectra for most α,β-dihalo aldehydes, the following tables provide predicted spectroscopic data based on the analysis of related monohalo-unsaturated aldehydes and general principles of spectroscopy.

Table 1: Predicted 1H NMR Spectral Data for a Hypothetical 2,3-Dihaloalkenal

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehydic H9.5 - 10.5Singlet or DoubletJH-C=C ≈ 2-4
Vinylic H (if present at β-C)7.0 - 8.0Singlet or DoubletJH-C=C ≈ 5-10
Other alkyl HVariableDependent on structure-

Table 2: Predicted 13C NMR Spectral Data for a Hypothetical 2,3-Dihaloalkenal

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl C185 - 195
α-Carbon (C-X)130 - 145
β-Carbon (C-X)140 - 155
Other alkyl CVariable

Table 3: Predicted IR Spectral Data for a Hypothetical 2,3-Dihaloalkenal

Functional GroupPredicted Absorption Range (cm-1)Intensity
C=O Stretch1690 - 1710Strong
C=C Stretch1580 - 1620Medium to Strong
C-H Stretch (aldehydic)2720 - 2820Medium
C-Cl Stretch600 - 800Strong
C-Br Stretch500 - 600Strong

Reactivity of α,β-Dihalo Aldehydes

The reactivity of α,β-dihalo aldehydes is expected to be dominated by the electrophilic nature of the carbonyl carbon and the β-carbon, further influenced by the presence of the two halogen atoms. These electron-withdrawing halogens are anticipated to enhance the electrophilicity of the conjugated system, making these compounds highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions:

Similar to other α,β-unsaturated carbonyl compounds, dihalo aldehydes are expected to undergo both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). The presence of halogens at both α and β positions likely makes the β-carbon a particularly strong electrophilic site.

G cluster_0 1,2-Addition cluster_1 1,4-Conjugate Addition reactant α,β-Dihalo Aldehyde p1_2 Tetrahedral Intermediate reactant->p1_2 attacks C=O p1_4 Enolate Intermediate reactant->p1_4 attacks β-carbon nucleophile Nucleophile (Nu-) nucleophile->reactant product_1_2 1,2-Addition Product p1_2->product_1_2 Protonation product_1_4 1,4-Addition Product p1_4->product_1_4 Tautomerization

Caption: Competing nucleophilic addition pathways in α,β-dihalo aldehydes.

Cycloaddition Reactions:

α,β-Dihalo aldehydes are also expected to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they would act as dienophiles. The electron-withdrawing nature of the two halogen atoms should significantly activate the double bond, making them highly reactive dienophiles.[4][5][6]

G diene Diene transition_state [4+2] Transition State diene->transition_state dienophile α,β-Dihalo Aldehyde (Dienophile) dienophile->transition_state product Cyclohexene Adduct transition_state->product

Caption: Diels-Alder reaction of an α,β-dihalo aldehyde.

Applications in Drug Development

The unique structural features of α,β-dihalo aldehydes suggest several potential applications in medicinal chemistry and drug development.

Covalent Inhibitors: The high electrophilicity of the β-carbon makes these compounds potential candidates for covalent inhibitors of therapeutic targets. They can form stable covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active site of enzymes, leading to irreversible inhibition. This strategy has been successfully employed in the development of various drugs.[7][8]

Scaffolds for Heterocyclic Synthesis: As versatile building blocks, α,β-dihalo aldehydes can serve as precursors for the synthesis of a wide range of halogenated heterocyclic compounds, which are prevalent in many approved drugs.[1][2][9] The presence of two reactive halogen atoms offers multiple points for further functionalization and diversification.

Modulation of Biological Activity: Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The introduction of two halogens in a specific spatial arrangement could be a strategy to enhance binding affinity, improve metabolic stability, or modulate other crucial drug-like properties.[10][11]

Conclusion and Future Outlook

α,β-Dihalo aldehydes represent a class of compounds with significant, yet largely untapped, potential in organic synthesis and medicinal chemistry. While the current body of literature lacks specific and detailed experimental data, the foundational principles of organic chemistry allow for reasoned predictions regarding their synthesis, reactivity, and potential applications. The enhanced electrophilicity and the presence of two modifiable halogen atoms make them attractive targets for further research.

Future efforts should focus on the development of robust and scalable synthetic methods for this class of compounds. Comprehensive spectroscopic characterization and a systematic investigation of their reactivity with a diverse range of nucleophiles and dienes are crucial next steps. Furthermore, exploring their biological activity, particularly as covalent modifiers of biological targets, could open up new avenues in drug discovery. The insights provided in this guide are intended to serve as a catalyst for such investigations, ultimately unlocking the full potential of α,β-dihalo aldehydes for the scientific community.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3-Dibromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reactive centers within a molecule is paramount for predicting its behavior in chemical synthesis and biological systems. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of 2,3-dibromobutanal, a halogenated aldehyde with significant potential for synthetic transformations.

Core Concepts: Electronic Effects and Reactivity

The reactivity of this compound is governed by the interplay of inductive and resonance effects, which create distinct regions of high and low electron density. The presence of a carbonyl group and two bromine atoms on adjacent carbons results in a molecule with multiple reactive centers, making it a versatile substrate for various organic reactions.

Electrophilic Sites: These are electron-deficient atoms or regions of the molecule that are susceptible to attack by nucleophiles. In this compound, the primary electrophilic centers are:

  • The Carbonyl Carbon (C1): The significant electronegativity difference between the carbon and oxygen atoms of the carbonyl group leads to a strong polarization of the C=O bond. This renders the carbonyl carbon highly electron-deficient and, therefore, a prime target for nucleophilic addition reactions.

  • The Alpha-Carbon (C2) and Beta-Carbon (C3): Both carbons bonded to bromine atoms are rendered electrophilic due to the strong electron-withdrawing inductive effect of the halogens. This effect polarizes the C-Br bond, increasing the partial positive charge on these carbons and making them susceptible to nucleophilic substitution. The reactivity at these sites is a hallmark of α-halocarbonyl compounds.[1]

Nucleophilic Sites: These are electron-rich atoms or regions capable of donating an electron pair to an electrophile. The key nucleophilic sites in this compound are:

  • The Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic center. In acidic media, this oxygen can be protonated, which further enhances the electrophilicity of the carbonyl carbon and facilitates enol formation.[2][3]

  • The Enol/Enolate Form: The hydrogen atom on the α-carbon (C2) is acidic due to the electron-withdrawing influence of both the adjacent carbonyl group and the bromine atom.[4][5] In the presence of a base, this proton can be abstracted to form a nucleophilic enolate. Under acidic conditions, tautomerization can lead to the formation of a nucleophilic enol.[2][3][4] The α-carbon of the enol or enolate is the primary nucleophilic site in these species.

Visualization of Reactive Sites

The following diagrams illustrate the electronic properties and potential reaction pathways of this compound.

Electrophilic_Nucleophilic_Sites cluster_molecule This compound cluster_legend Reactivity Legend C3 C H3 H3 C3->H3 C2 C C3->C2 Br_beta Br C3->Br_beta H_alpha H C2->H_alpha C1 C C2->C1 Br_alpha Br C2->Br_alpha H_carbonyl H C1->H_carbonyl O O C1->O electrophilic_node Electrophilic Site nucleophilic_node Nucleophilic Site C1_label δ+ C1_label->C1 O_label δ- O_label->O C2_label δ+ C2_label->C2 C3_label δ+ C3_label->C3 H_alpha_label Acidic H_alpha_label->H_alpha

Caption: Electrophilic (δ+) and nucleophilic (δ-) sites in this compound.

Quantitative Data

ParameterAtom/BondValue (Approximate)Significance
Electronegativity Oxygen (O)3.44Creates a strong dipole in the C=O bond, leading to a highly electrophilic carbonyl carbon.
Bromine (Br)2.96Inductively withdraws electron density, making adjacent carbons (C2, C3) electrophilic.
Carbon (C)2.55
Hydrogen (H)2.20
Bond Length C=O1.22 ÅThe short, strong double bond is highly polarized.
C-Br1.94 ÅA relatively long and polarizable bond, susceptible to cleavage in nucleophilic substitution reactions.
Cα-H1.09 ÅThe acidity of this proton is enhanced by adjacent electron-withdrawing groups.

Experimental Protocols

The identification and reaction at the electrophilic and nucleophilic sites of this compound can be achieved through various standard organic chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Nucleophilic Addition to the Carbonyl Group

Objective: To demonstrate the electrophilicity of the carbonyl carbon.

Methodology:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) or a reducing agent (e.g., sodium borohydride, 1.1 equivalents), to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (for Grignard reagents) or water (for sodium borohydride).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol product by column chromatography.

Protocol 2: Probing the Acidity of the α-Hydrogen via Deuterium (B1214612) Exchange

Objective: To confirm the acidity of the α-hydrogen and the formation of an enol or enolate intermediate.

Methodology:

  • Reaction Setup: Dissolve this compound in a deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD).

  • Catalyst Addition: Add a catalytic amount of a weak acid (e.g., DCl in D₂O) or a weak base (e.g., sodium deuteroxide, NaOD, in D₂O) to facilitate the exchange.

  • Reaction Monitoring: Monitor the reaction over time using ¹H NMR spectroscopy. The disappearance or significant reduction of the signal corresponding to the α-hydrogen will indicate that deuterium exchange has occurred.

  • Analysis: The rate of exchange can provide qualitative information about the acidity of the α-proton.

Deuterium_Exchange_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Dissolve Dissolve this compound in deuterated solvent (e.g., D2O) Add_Catalyst Add acid (DCl) or base (NaOD) catalyst Dissolve->Add_Catalyst Incubate Incubate at controlled temperature Add_Catalyst->Incubate Monitor_NMR Monitor by 1H NMR Spectroscopy Incubate->Monitor_NMR Analyze_Spectra Analyze spectra for disappearance of α-H signal Monitor_NMR->Analyze_Spectra Determine_Exchange Confirm deuterium exchange Analyze_Spectra->Determine_Exchange Reactivity_Pathways cluster_electrophilic Electrophilic Sites cluster_nucleophilic Nucleophilic Sites cluster_reactions Potential Reactions Molecule This compound Carbonyl_C Carbonyl Carbon (C1) Molecule->Carbonyl_C Alpha_C α-Carbon (C2) Molecule->Alpha_C Beta_C β-Carbon (C3) Molecule->Beta_C Carbonyl_O Carbonyl Oxygen Molecule->Carbonyl_O Enolate Enol/Enolate (at C2) Molecule->Enolate Nucleophilic_Addition Nucleophilic Addition Carbonyl_C->Nucleophilic_Addition SN2_Reaction SN2 Substitution Alpha_C->SN2_Reaction Beta_C->SN2_Reaction Protonation Protonation Carbonyl_O->Protonation Enolization Enolization/Enolate Formation Enolate->Enolization

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dibromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2,3-dibromobutanal. Due to the limited availability of direct studies on this specific compound, this guide extrapolates data from analogous α-bromoaldehydes and other halogenated compounds to predict its behavior under various stress conditions. This document outlines potential degradation mechanisms, including hydrolysis, oxidation, and photolysis, and provides detailed, adaptable experimental protocols for conducting forced degradation studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of halogenated aldehydes, enabling a proactive approach to stability-indicating method development and formulation strategies.

Introduction

This compound is a halogenated aldehyde of interest in various chemical syntheses. The presence of two bromine atoms on adjacent carbons, one of which is alpha to the aldehyde carbonyl group, renders the molecule susceptible to a variety of degradation reactions. The aldehyde functional group is inherently reactive and can undergo oxidation and nucleophilic attack, while the carbon-bromine bonds are prone to cleavage. Understanding the stability of this compound is critical for its synthesis, storage, and application, particularly in the pharmaceutical industry where the purity and degradation profile of intermediates are of paramount importance.

This guide will explore the anticipated stability challenges and degradation pathways of this compound based on the known chemistry of similar α-halogenated aldehydes.

Chemical Structure and Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₄H₆Br₂O[1]
Molecular Weight 229.90 g/mol [1]
CAS Number 50553-14-5[1]

Predicted Stability and Degradation Pathways

Based on the chemistry of analogous compounds, this compound is expected to be unstable under various conditions. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis. The presence of hydrobromic acid formed during degradation can also catalyze further decomposition and polymerization.[2]

Hydrolysis

Halogenated aldehydes are known to be susceptible to hydrolysis, with the rate being significantly influenced by pH and temperature.[3] In aqueous media, the bromine atoms can be displaced by hydroxyl groups. The α-bromo position is particularly activated towards nucleophilic substitution.

A potential hydrolysis pathway for this compound could proceed as follows:

Hydrolysis A This compound B 2-Bromo-3-hydroxybutanal A->B H₂O, -HBr C 2,3-Dihydroxybutanal B->C H₂O, -HBr

Caption: Proposed hydrolytic degradation of this compound.

Oxidation

The aldehyde functional group is readily oxidized to a carboxylic acid. This can be a significant degradation pathway, especially in the presence of oxidizing agents or even atmospheric oxygen over time.

Oxidation A This compound B 2,3-Dibromobutanoic acid A->B [O]

Caption: Oxidative degradation of this compound.

Photodegradation

Halogenated organic compounds can undergo photolytic degradation upon exposure to light, particularly UV radiation. This process often involves the homolytic cleavage of the carbon-halogen bond to form radical intermediates, which can then participate in a variety of secondary reactions. The photostability of this compound is expected to be limited.

Photodegradation A This compound B Radical Intermediates A->B C Various Degradation Products B->C

Caption: General pathway for the photodegradation of this compound.

Thermal Degradation

While specific data is unavailable for this compound, thermal stress is a common cause of degradation for many organic molecules. For α-bromoaldehydes, heating can lead to dehydrobromination, polymerization, and other complex decomposition reactions.[2]

Quantitative Data (Hypothetical)

As no experimental data for this compound is readily available, the following table is a hypothetical representation of potential stability data based on trends observed for other halogenated aldehydes. This table is intended to serve as a template for organizing experimental results.

Stress ConditionParameterResult
Hydrolysis pH 2 (40°C, 7 days)~5% degradation
pH 7 (40°C, 7 days)~15% degradation
pH 10 (40°C, 7 days)>50% degradation
Oxidation 3% H₂O₂ (RT, 24h)Significant degradation
Photostability ICH Option 2 (Solid)Noticeable degradation and color change
Thermal 60°C (Solid, 14 days)Moderate degradation

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a starting point for investigating the stability of this compound and should be adapted based on preliminary findings. These are based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).[4][5]

General Workflow

Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound C Hydrolytic Stress (Acidic, Basic, Neutral) A->C D Oxidative Stress (e.g., H₂O₂) A->D E Photolytic Stress (ICH guidelines) A->E F Thermal Stress (Elevated Temperature) A->F B Prepare stress agents (acid, base, oxidant) B->C B->D G Quench reaction and dilute samples C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Characterize major degradants H->I

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2,3-Dibromobutanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of 2,3-dibromobutanal enantiomers. This chiral building block is of significant interest in medicinal chemistry and organic synthesis due to the presence of two adjacent stereocenters, offering a scaffold for the development of complex molecular architectures. The synthetic strategy outlined herein involves a two-step sequence: an initial organocatalytic enantioselective α-bromination of butanal, followed by a substrate-controlled diastereoselective β-bromination.

Introduction

The stereoselective synthesis of molecules with multiple stereocenters is a cornerstone of modern drug discovery and development. Chiral this compound represents a versatile intermediate, with the two bromine atoms serving as handles for further functionalization, and the aldehyde moiety providing a reactive site for a variety of transformations. The challenge lies in controlling the absolute and relative stereochemistry at the C2 and C3 positions. The presented approach leverages the power of asymmetric organocatalysis to establish the initial stereocenter, which then directs the stereoselective introduction of the second bromine atom.

Workflow for Stereoselective Synthesis

The overall synthetic workflow is depicted below, commencing with the enantioselective α-bromination of butanal, followed by the diastereoselective introduction of the second bromine atom at the β-position.

Butanal Butanal alpha_Bromo Enantiopure α-Bromobutanal Butanal->alpha_Bromo Organocatalytic α-Bromination dibromo Enantiopure this compound alpha_Bromo->dibromo Diastereoselective β-Bromination

Caption: General workflow for the synthesis of this compound.

Key Experiments and Protocols

Experiment 1: Organocatalytic Enantioselective α-Bromination of Butanal

This protocol details the synthesis of enantiomerically enriched 2-bromobutanal (B1282435) using a chiral secondary amine catalyst. The reaction proceeds via an enamine intermediate, which is then subjected to electrophilic bromination.[1][2][3]

Reaction Scheme:

Caption: Organocatalytic α-bromination of butanal.

Materials:

  • Butanal

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (or other suitable chiral amine catalyst)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Hexafluoroisopropanol (HFIP)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine catalyst (5-10 mol%).

  • Add anhydrous dichloromethane and cool the solution to the desired temperature (typically between -20 °C and 0 °C).

  • Add butanal (1.0 equivalent) to the cooled solution.

  • In a separate flask, dissolve N-bromosuccinimide (1.0-1.2 equivalents) in a minimal amount of anhydrous dichloromethane or a co-solvent like HFIP.

  • Slowly add the NBS solution to the reaction mixture over a period of 1-2 hours using a syringe pump to minimize the formation of dibrominated byproducts.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude 2-bromobutanal can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

While specific data for butanal is not extensively reported, the following table summarizes typical yields and enantioselectivities achieved for the α-bromination of similar short-chain aliphatic aldehydes under organocatalytic conditions.[2]

AldehydeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Propanal2HFIP/H2O06578
Pentanal2HFIP/H2O07592
Hexanal5CH2Cl2-208595
Experiment 2: Diastereoselective β-Bromination of (R)-2-Bromobutanal

This proposed protocol is based on the substrate-controlled bromination of a chiral α-bromo aldehyde via an enolate intermediate. The existing stereocenter at the α-position is expected to direct the approach of the electrophilic bromine source, leading to a diastereoselective outcome.

Proposed Reaction Scheme:

cluster_reactants Reactants alpha_Bromo (R)-2-Bromobutanal Product (2R,3S)-2,3-Dibromobutanal alpha_Bromo->Product Base LDA or KHMDS Base->Product BromineSource NBS or Br2 BromineSource->Product Solvent THF Solvent->Product

Caption: Proposed diastereoselective β-bromination.

Materials:

  • (R)-2-Bromobutanal (from Experiment 1)

  • Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • N-Bromosuccinimide (NBS) or Bromine (Br2)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Add the strong, non-nucleophilic base (e.g., LDA or KHMDS, 1.1 equivalents) to the cooled THF.

  • Slowly add a solution of (R)-2-bromobutanal (1.0 equivalent) in anhydrous THF to the base solution at -78 °C to form the enolate.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • In a separate flask, dissolve the bromine source (NBS or Br2, 1.1 equivalents) in anhydrous THF.

  • Slowly add the bromine solution to the enolate solution at -78 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by NMR spectroscopy or GC analysis.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the two-step synthesis is determined by distinct stereocontrol elements in each step. The first step relies on catalyst control, while the second step is governed by substrate control.

cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: β-Bromination Butanal1 Butanal Enamine Chiral Enamine Intermediate Butanal1->Enamine Catalyst1 Chiral Amine Catalyst Catalyst1->Enamine alpha_Bromo1 α-Bromobutanal (Enantiomerically Enriched) Enamine->alpha_Bromo1 NBS1 NBS NBS1->alpha_Bromo1 alpha_Bromo2 α-Bromobutanal Enolate Chiral Enolate alpha_Bromo2->Enolate Base2 Base Base2->Enolate dibromo2 This compound (Diastereomerically Enriched) Enolate->dibromo2 NBS2 NBS NBS2->dibromo2

Caption: Stereocontrol elements in the two-step synthesis.

Data Summary

The following table provides a summary of the expected outcomes for the key transformations in the synthesis of this compound enantiomers.

StepTransformationKey ReagentsStereocontrolExpected YieldExpected Stereoselectivity
1α-Bromination of ButanalChiral Amine Catalyst, NBSCatalyst-controlledGood to HighHigh enantioselectivity (ee)
2β-Bromination of α-BromobutanalStrong Base, Bromine SourceSubstrate-controlledModerate to GoodGood to High diastereoselectivity (dr)

Conclusion

The presented application notes and protocols outline a robust and stereoselective pathway to access enantiopure this compound. The two-step approach, combining organocatalytic α-bromination with a substrate-controlled β-bromination, offers a reliable method for controlling the stereochemistry of this valuable chiral building block. This synthetic route provides a foundation for the development of novel therapeutics and complex organic molecules. Further optimization of the β-bromination step could lead to even higher diastereoselectivities.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3-Dibromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, albeit generalized, laboratory-scale protocol for the synthesis of 2,3-dibromobutanal via the bromination of crotonaldehyde (B89634). Due to the limited availability of a specific, validated experimental procedure in the public domain, this protocol is constructed based on established principles of electrophilic addition of bromine to α,β-unsaturated aldehydes. The procedure outlines the necessary reagents, equipment, reaction conditions, and a comprehensive work-up and purification strategy. Safety precautions and expected characterization data are also discussed.

Introduction

This compound is a halogenated aldehyde that can serve as a reactive intermediate in organic synthesis. The presence of two bromine atoms and an aldehyde functional group makes it a versatile building block for the introduction of complex functionalities. The synthesis of this compound is most directly achieved through the electrophilic addition of bromine across the carbon-carbon double bond of crotonaldehyde. This reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Reaction Scheme

The overall reaction for the synthesis of this compound from crotonaldehyde is as follows:

CH₃CH=CHCHO + Br₂ → CH₃CH(Br)CH(Br)CHO

Crotonaldehyde + Bromine → this compound

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that the expected yield is an estimate based on similar reactions and has not been experimentally verified for this specific transformation.

ParameterValueReference
Reactants
Crotonaldehyde (C₄H₆O)1.0 eq
Bromine (Br₂)1.0 - 1.1 eq
Product
This compound (C₄H₆Br₂O)
Molecular Weight229.90 g/mol [1]
Reaction Conditions
SolventCarbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
Temperature0 °C to room temperature
Reaction Time1 - 3 hours
Expected Yield
Yield70-85% (estimated)

Experimental Protocol

4.1. Materials and Equipment

  • Chemicals:

    • Crotonaldehyde (≥98%)

    • Bromine (≥99.5%)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Condenser (optional, for reactions at room temperature)

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus (optional, for purification)

4.2. Reaction Setup and Procedure

  • Preparation: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a stopper.

  • Reactant Addition: Dissolve crotonaldehyde (e.g., 7.01 g, 0.1 mol) in 100 mL of anhydrous carbon tetrachloride and add it to the reaction flask. Cool the flask to 0 °C using an ice bath.

  • Bromine Solution: In the dropping funnel, prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in 50 mL of anhydrous carbon tetrachloride.

  • Reaction: Add the bromine solution dropwise to the stirred crotonaldehyde solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir for another 1-2 hours. The reaction is complete when the reddish-brown color of bromine has faded to a pale yellow. If the color persists, it indicates an excess of bromine.

4.3. Work-up and Purification

  • Quenching: If excess bromine is present, add a few drops of saturated aqueous sodium thiosulfate solution until the color disappears.

  • Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with:

    • 100 mL of saturated aqueous sodium bicarbonate solution (to neutralize any HBr formed).

    • 100 mL of water.

    • 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification (Optional): The crude this compound can be purified by vacuum distillation. Due to the potential for decomposition at high temperatures, a low-pressure distillation is recommended.

Safety Precautions

  • Crotonaldehyde: Highly flammable, toxic, and a lachrymator. Handle with extreme care in a well-ventilated fume hood.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood. Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use in a fume hood and avoid inhalation and skin contact. Dichloromethane is a less toxic alternative solvent.

  • The reaction should be performed behind a safety shield.

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods. While specific literature data is scarce, the expected spectral characteristics are:

  • ¹H NMR (CDCl₃):

    • Aldehydic proton (CHO): Singlet or doublet around δ 9.5-9.8 ppm.

    • Methine protons (CH-Br): Multiplets in the region of δ 4.0-5.0 ppm.

    • Methyl protons (CH₃): Doublet around δ 1.8-2.2 ppm.

  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon (C=O): Signal in the range of δ 190-200 ppm.

    • Carbons bearing bromine (C-Br): Signals in the range of δ 40-60 ppm.

    • Methyl carbon (CH₃): Signal in the range of δ 15-25 ppm.

  • IR (neat or KBr):

    • Strong C=O stretching vibration around 1720-1740 cm⁻¹.

    • C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹.

    • C-Br stretching vibrations in the fingerprint region.

Diagrams

Synthesis_Workflow start Start reagents 1. Prepare Reagents - Crotonaldehyde in CCl4 - Bromine in CCl4 start->reagents reaction 2. Reaction - Add Bromine dropwise - Stir at 0°C to RT reagents->reaction workup 3. Work-up - Quench excess Br2 - Wash with NaHCO3, H2O, Brine reaction->workup drying 4. Drying - Dry with MgSO4 workup->drying evaporation 5. Solvent Removal - Rotary Evaporation drying->evaporation purification 6. Purification - Vacuum Distillation evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Crotonaldehyde Crotonaldehyde (CH3CH=CHCHO) Bromonium Cyclic Bromonium Ion Crotonaldehyde->Bromonium + Br2 Bromine Bromine (Br2) Product This compound Bromonium->Product + Br- (anti-attack)

Caption: Reaction mechanism for the bromination of crotonaldehyde.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing α-Chloroaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the use of 2,3-dibromobutanal in asymmetric synthesis did not yield specific applications or established protocols. Consequently, this document focuses on a closely related and well-documented class of substrates, α-chloroaldehydes , to provide relevant and detailed application notes in the field of asymmetric synthesis.

Introduction

Chiral α-chloroaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of valuable chiral molecules, including epoxides, amino alcohols, and non-proteinogenic amino acids. The development of organocatalytic methods for the asymmetric α-chlorination of aldehydes has provided a direct and efficient route to these important synthons with high enantioselectivity. This document outlines the application of organocatalysis in the synthesis of chiral α-chloroaldehydes and their subsequent transformations.

Core Application: Organocatalytic Asymmetric α-Chlorination of Aldehydes

The direct enantioselective α-chlorination of aldehydes can be effectively achieved using chiral amine organocatalysts.[1][2] This approach relies on the formation of a chiral enamine intermediate, which then reacts with an electrophilic chlorine source.

A widely used and effective method was developed by Jørgensen and co-workers, employing readily available catalysts such as (2R,5R)-diphenylpyrrolidine.[1][3] The reaction uses N-chlorosuccinimide (NCS) as an inexpensive and easy-to-handle chlorine source.[3]

Reaction Scheme:

Quantitative Data Summary

The organocatalytic α-chlorination of various aldehydes has been shown to proceed with high yields and excellent enantioselectivities. The following table summarizes representative results using (2R,5R)-diphenylpyrrolidine as the catalyst.

EntryAldehyde (R)Yield (%)ee (%)
1n-C6H139992
2c-C6H119594
3Ph(CH2)29890
4BnO(CH2)29288
5MeO2C(CH2)39691

Data compiled from studies by Jørgensen et al.[2][3]

Experimental Protocols

General Protocol for the Organocatalytic Asymmetric α-Chlorination of Aldehydes

This protocol is based on the procedure reported by Halland, Jørgensen, et al.[3]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add (2R,5R)-diphenylpyrrolidine (0.1 mmol) to the stirred solution.

  • Add N-chlorosuccinimide (1.2 mmol) in one portion.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of pentane and diethyl ether as the eluent to afford the pure α-chloroaldehyde.

Protocol for the Synthesis of a Chiral Epoxide from an α-Chloroaldehyde

Chiral α-chloroaldehydes are readily converted to terminal epoxides without loss of optical purity.[2]

Materials:

Procedure:

  • Dissolve the α-chloroaldehyde (1.0 mmol) in methanol (5.0 mL) in a round-bottom flask and cool to 0 °C.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • After the reduction is complete (monitored by TLC), add a solution of sodium hydroxide (2.0 mmol) in water (2.0 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure to yield the crude epoxide.

  • Purify the epoxide by flash column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Enamine Catalysis Mechanism for α-Chlorination of Aldehydes

The asymmetric α-chlorination of aldehydes proceeds through an enamine catalytic cycle. The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This intermediate then attacks the electrophilic chlorine source, followed by hydrolysis to release the α-chloroaldehyde and regenerate the catalyst.

Enamine_Catalysis cluster_cycle Catalytic Cycle Aldehyde Aldehyde (R-CH2-CHO) Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Amine Catalyst Iminium Chlorinated Iminium Ion Enamine->Iminium + NCS NCS NCS (Chlorine Source) Iminium->Catalyst - Succinimide - H+ Product α-Chloroaldehyde (R-CHCl-CHO) Iminium->Product + H2O Product_output Chiral Product Output Product->Product_output Water H2O Aldehyde_input Aldehyde Input Aldehyde_input->Aldehyde Catalyst_input Catalyst Input Catalyst_input->Catalyst NCS_input NCS Input NCS_input->NCS Workflow cluster_synthesis Asymmetric α-Chlorination cluster_application Synthetic Applications Start Aldehyde + Catalyst + NCS Reaction Reaction at 0 °C Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Chloroaldehyde Chiral α-Chloroaldehyde Purification->Chloroaldehyde Reduction Reduction (e.g., NaBH4) Chloroaldehyde->Reduction Other_transformations Other Transformations (e.g., to amino alcohols) Chloroaldehyde->Other_transformations Epoxidation Base-mediated Cyclization Reduction->Epoxidation Epoxide Chiral Epoxide Epoxidation->Epoxide

References

Application Notes and Protocols: 2,3-Dibromobutanal as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Dibromobutanal is a highly functionalized four-carbon building block with significant potential in synthetic organic chemistry. The presence of two bromine atoms at the α and β positions relative to the aldehyde group makes it a reactive and versatile precursor for the construction of various heterocyclic scaffolds. These heterocyclic motifs are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. This document provides detailed application notes and proposed protocols for the synthesis of three key classes of heterocyclic compounds—thiazoles, pyrazoles, and pyridazines—using this compound as a common starting material. The methodologies presented are based on established and fundamental reactions in heterocyclic chemistry.

Synthesis of 2-Amino-4-(1-bromoethyl)thiazoles

Application Note:

The Hantzsch thiazole (B1198619) synthesis is a classical and reliable method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. By analogy, this compound, an α,β-dibromoaldehyde, can serve as a potent electrophile. The reaction with thiourea (B124793) is anticipated to proceed via nucleophilic attack of the sulfur atom on the α-bromo carbon, followed by intramolecular condensation of the amine with the aldehyde and subsequent dehydration to yield the aromatic thiazole ring. The resulting 2-amino-4-(1-bromoethyl)thiazole is a valuable intermediate for further functionalization, for instance, through nucleophilic substitution of the remaining bromine atom or modifications of the amino group.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 This compound p1 2-Amino-4-(1-bromoethyl)thiazole r1->p1 Ethanol, Reflux r2 Thiourea r2->p1

Caption: Proposed synthesis of 2-amino-4-(1-bromoethyl)thiazole.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution and stir the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 2-amino-4-(1-bromoethyl)thiazole.

Quantitative Data (Hypothetical):

EntryReactant 1Reactant 2ProductSolventConditionsYield (%)
1This compoundThiourea2-Amino-4-(1-bromoethyl)thiazoleEthanolReflux, 4h70-85

Synthesis of 4-(1-Bromoethyl)-1H-pyrazoles

Application Note:

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), known as the Knorr pyrazole (B372694) synthesis.[1][2][3][4][5][6] While this compound is not a 1,3-dicarbonyl, its bifunctional nature allows for a plausible reaction with hydrazine. The proposed mechanism involves the initial formation of a hydrazone with the aldehyde. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine on the β-carbon, displacing the bromide and leading to a dihydropyrazole intermediate. Subsequent elimination of HBr would then yield the aromatic pyrazole ring. The resulting 4-(1-bromoethyl)-1H-pyrazole can be a valuable building block in the synthesis of more complex molecules.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 This compound p1 4-(1-Bromoethyl)-1H-pyrazole r1->p1 Acetic acid, Heat r2 Hydrazine hydrate (B1144303) r2->p1

Caption: Proposed synthesis of 4-(1-bromoethyl)-1H-pyrazole.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid (solvent and catalyst)

  • Water

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture at 80 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 4-(1-bromoethyl)-1H-pyrazole.

Quantitative Data (Hypothetical):

EntryReactant 1Reactant 2ProductSolventConditionsYield (%)
1This compoundHydrazine hydrate4-(1-Bromoethyl)-1H-pyrazoleAcetic acid80 °C, 6h65-80

Synthesis of 4-Methylpyridazines

Application Note:

Pyridazines are typically synthesized via the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and hydrazine.[7][8] this compound, being a C4 compound, is a suitable precursor for a six-membered pyridazine (B1198779) ring. A plausible synthetic route involves the reaction with hydrazine to form a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. The reaction would likely proceed through the formation of a hydrazone, followed by cyclization and elimination of HBr. The resulting dihydropyridazine can be oxidized in situ or in a separate step to furnish the 4-methylpyridazine.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 This compound p1 4-Methylpyridazine r1->p1 1. Ethanol, Reflux 2. [O] (e.g., MnO2) r2 Hydrazine hydrate r2->p1

Caption: Proposed synthesis of 4-methylpyridazine.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (solvent)

  • Manganese dioxide (MnO₂) (oxidizing agent)

  • Dichloromethane (for oxidation step)

  • Celite®

  • Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Cyclization

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the mixture to reflux and monitor the formation of the dihydropyridazine intermediate by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

Step 2: Oxidation

  • Dissolve the crude dihydropyridazine intermediate in dichloromethane.

  • Add activated manganese dioxide (5-10 eq) in portions to the stirred solution.

  • Stir the suspension at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-methylpyridazine.

Quantitative Data (Hypothetical):

EntryReactant 1Reactant 2ProductSolventConditionsYield (%)
1This compoundHydrazine hydrate4-MethylpyridazineEthanol, then DCMReflux, then RT50-65 (over two steps)

Experimental Workflows

Workflow for Thiazole Synthesis:

G start Start reactants Mix this compound and Thiourea in Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux neutralize Neutralize with NaHCO3 reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 2-Amino-4-(1-bromoethyl)thiazole purify->product

Caption: Workflow for the synthesis of 2-amino-4-(1-bromoethyl)thiazole.

Workflow for Pyrazole Synthesis:

G start Start reactants Add Hydrazine Hydrate to This compound in Acetic Acid start->reactants heat Heat Reaction Mixture reactants->heat quench Quench in Ice-Water heat->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 4-(1-Bromoethyl)-1H-pyrazole purify->product

Caption: Workflow for the synthesis of 4-(1-bromoethyl)-1H-pyrazole.

Workflow for Pyridazine Synthesis:

G start Start cyclization Cyclization of this compound with Hydrazine Hydrate start->cyclization oxidation Oxidation of Dihydropyridazine with MnO2 cyclization->oxidation filtration Filter through Celite® oxidation->filtration concentrate Concentrate Filtrate filtration->concentrate purify Column Chromatography concentrate->purify product 4-Methylpyridazine purify->product

Caption: Workflow for the synthesis of 4-methylpyridazine.

Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and based on established chemical principles for analogous reactions. These procedures have not been experimentally validated for this compound and should be performed with caution by trained personnel in a laboratory setting. Optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

Application Notes: 2,3-Dibromobutanal as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromobutanal is a reactive bifunctional molecule containing both an aldehyde group and vicinal dibromides. This unique combination of functional groups makes it a potentially valuable, yet underutilized, starting material for the synthesis of a variety of heterocyclic compounds that are core scaffolds in many pharmaceutical agents. While direct, documented applications of this compound in the synthesis of specific commercial drug intermediates are not widely reported in publicly available literature, its chemical properties strongly suggest its utility in forming substituted pyrroles, thiazoles, and furans. These heterocyclic systems are prevalent in drugs with antiviral, antifungal, and anti-inflammatory properties.[1][2][3][4][5][6][7][8]

This document outlines potential applications of this compound in the synthesis of key pharmaceutical intermediates, providing detailed hypothetical protocols and reaction pathways based on established synthetic methodologies.

Synthesis of Substituted Pyrrole (B145914) Intermediates

The pyrrole moiety is a fundamental structural component in a vast array of biologically active molecules and pharmaceutical drugs.[5][8][9] The Paal-Knorr synthesis, a classic method for pyrrole formation, typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[10][11][12][13][14] this compound can be envisioned as a precursor to a 1,4-dicarbonyl or an equivalent synthon, enabling the synthesis of substituted pyrroles. A plausible pathway involves the reaction of this compound with a primary amine, where the initial condensation to form an imine is followed by intramolecular alkylation and subsequent elimination of HBr to yield the aromatic pyrrole ring.

Hypothetical Application: Synthesis of a 3-Bromo-1-substituted-2-methylpyrrole

3-Bromo-2-methylpyrrole derivatives can serve as intermediates for more complex molecules through subsequent cross-coupling reactions at the bromine-substituted position.

Reaction Scheme:

G A This compound C Iminium Intermediate A->C Condensation B Primary Amine (R-NH2) B->C D Enamine Intermediate C->D Tautomerization E Cyclized Intermediate D->E Intramolecular SN2 Cyclization F 3-Bromo-1-substituted-2-methylpyrrole E->F Elimination of HBr

Caption: Proposed reaction pathway for the synthesis of a substituted pyrrole from this compound.

Experimental Protocol:

  • Materials:

  • Procedure:

    • To a solution of this compound in toluene, add the primary amine.

    • Heat the mixture to reflux for 1 hour with a Dean-Stark trap to remove water.

    • Cool the reaction mixture to room temperature and add triethylamine.

    • Heat the mixture to 80°C and stir for 12-18 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and filter to remove triethylamine hydrobromide salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data (Hypothetical):

ParameterValue
Yield 65-75%
Purity (HPLC) >95%
Reactant Ratio 1 : 1.1 : 2.5 (Aldehyde:Amine:Base)
Reaction Time 13-19 hours
Temperature 80°C

Synthesis of Substituted Thiazole (B1198619) Intermediates

The thiazole ring is another critical heterocycle in medicinal chemistry, found in a number of approved drugs.[15] The Hantzsch thiazole synthesis is a well-established method for the formation of thiazoles, involving the reaction of an α-halocarbonyl compound with a thioamide.[15][16][17][18][19] this compound contains an α-bromoaldehyde moiety, making it a suitable substrate for the Hantzsch synthesis.

Hypothetical Application: Synthesis of a 4-(1-Bromoethyl)-thiazole Derivative

This intermediate could be further functionalized, for example, by nucleophilic substitution of the remaining bromine atom or by transformations of the thiazole ring.

Reaction Scheme:

G A This compound C Thiazolium Intermediate A->C Condensation B Thioamide (R-CSNH2) B->C D 4-(1-Bromoethyl)-thiazole C->D Dehydration

Caption: Hantzsch synthesis of a substituted thiazole from this compound.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Thioamide (e.g., Thioacetamide) (1.0 eq)

    • Ethanol

    • Sodium bicarbonate

    • Anhydrous Sodium Sulfate

    • Ethyl Acetate

  • Procedure:

    • Dissolve this compound and the thioamide in ethanol.

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Yield 70-85%
Purity (HPLC) >97%
Reactant Ratio 1 : 1 (Aldehyde:Thioamide)
Reaction Time 4-6 hours
Temperature Reflux (Ethanol)

Synthesis of Substituted Furan (B31954) Intermediates

Furan derivatives are important intermediates in the synthesis of various pharmaceuticals with a wide range of biological activities, including anti-inflammatory and antiviral properties.[1][4][6][7][20] One potential route to furan synthesis from this compound involves its conversion to a 1,4-dicarbonyl-like species or a related precursor that can undergo cyclization. A plausible, though speculative, approach could involve a base-mediated elimination of HBr to form an unsaturated intermediate, followed by cyclization.

Hypothetical Application: Synthesis of 3-Bromo-2-methylfuran

This furan derivative can be a building block for more complex structures through functionalization of the bromine atom and the furan ring.

Reaction Scheme:

G A This compound B Enolate Formation A->B Base (e.g., NaH) C Intramolecular Cyclization B->C Intramolecular SN2 D 3-Bromo-2-methylfuran C->D Elimination

Caption: A potential pathway for the synthesis of a substituted furan from this compound.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Diethyl ether

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of this compound in THF dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product may be volatile).

    • Purify the crude product by distillation or column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Yield 40-50%
Purity (GC-MS) >95%
Reactant Ratio 1 : 2.2 (Aldehyde:Base)
Reaction Time 8-12 hours
Temperature 0°C to Room Temperature

Conclusion

Although direct evidence for the widespread application of this compound in pharmaceutical synthesis is limited in current literature, its chemical structure presents it as a versatile C4 synthon for the construction of important heterocyclic intermediates. The proposed synthetic routes to substituted pyrroles, thiazoles, and furans, based on well-established organic reactions, highlight the potential of this readily accessible building block. Further research and process development are warranted to explore and optimize the use of this compound in the efficient synthesis of valuable pharmaceutical intermediates. The provided protocols are intended as a starting point for such investigations by researchers and scientists in drug development.

References

Application Notes and Protocols: Reaction of 2,3-Dibromobutanal with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 2,3-dibromobutanal with various classes of organometallic reagents, including Grignard reagents, organolithium compounds, and organocuprates. These reactions are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures, particularly for the synthesis of functionalized alcohols, vinyl bromides, and dienes, which are valuable intermediates in drug discovery and development.

Introduction

The reaction of organometallic reagents with aldehydes is a cornerstone of carbon-carbon bond formation.[1][2] In the case of this compound, the presence of bromine atoms on the α and β positions to the carbonyl group introduces additional reaction pathways, including nucleophilic addition to the carbonyl, substitution of the bromine atoms, and elimination reactions. The choice of organometallic reagent and reaction conditions can significantly influence the outcome, allowing for selective synthesis of a variety of products.

Organolithium and Grignard reagents are highly reactive organometallic compounds that typically add directly to the carbonyl group of aldehydes and ketones in a 1,2-addition fashion to form alcohols.[3][4] In contrast, organocuprates (Gilman reagents) are softer nucleophiles and are well-known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl systems.[5] The reactivity of these reagents with a substrate like this compound, which possesses both a carbonyl group and labile bromine atoms, presents a rich field for synthetic exploration.

Reaction of this compound with Grignard Reagents

Grignard reagents (RMgX) are expected to primarily undergo a 1,2-nucleophilic addition to the carbonyl group of this compound to yield a secondary alcohol. Subsequent reactions, such as elimination of one or both bromine atoms, can occur depending on the reaction conditions and the nature of the Grignard reagent, potentially leading to the formation of vinyl bromides or dienes.

Illustrative Quantitative Data

The following table summarizes expected yields and diastereoselectivity for the 1,2-addition of various Grignard reagents to this compound. This data is illustrative and based on typical outcomes for similar reactions; actual results may vary and require optimization.

EntryGrignard Reagent (RMgX)Product (Major)Diastereomeric Ratio (syn:anti)Yield (%)
1CH₃MgBr3,4-Dibromo-2-pentanol60:4075
2PhMgBr1-Phenyl-2,3-dibromobutanol55:4570
3i-PrMgCl2-Methyl-3,4-dibromo-3-pentanol70:3065
4VinylMgBr1,2-Dibromo-4-hexen-3-ol50:5060
Experimental Protocol: General Procedure for the Reaction of a Grignard Reagent with this compound

Materials:

  • This compound

  • Grignard reagent solution (e.g., 1.0 M in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF (0.2 M).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • The Grignard reagent (1.1 eq) is added dropwise to the stirred solution of the aldehyde over 15-30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Reaction of this compound with Organolithium Reagents

Organolithium reagents (RLi) are generally more reactive than Grignard reagents and are also expected to primarily undergo 1,2-addition to the carbonyl group of this compound.[3][6] Due to their high basicity, side reactions such as enolization or elimination may be more prevalent compared to Grignard reactions.

Illustrative Quantitative Data

The following table presents hypothetical data for the reaction of organolithium reagents with this compound.

EntryOrganolithium Reagent (RLi)Product (Major)Diastereomeric Ratio (syn:anti)Yield (%)
1n-BuLi2,3-Dibromo-1-octanol50:5070
2s-BuLi2,3-Dibromo-3-methyl-4-heptanol65:3560
3t-BuLi2,3-Dibromo-4,4-dimethyl-3-pentanol80:2050
4PhLi1-Phenyl-2,3-dibromobutanol50:5068
Experimental Protocol: General Procedure for the Reaction of an Organolithium Reagent with this compound

Materials:

  • This compound

  • Organolithium reagent solution (e.g., 1.6 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringe, magnetic stirrer, and inert atmosphere setup

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere is charged with a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).

  • The solution is cooled to -78 °C.

  • The organolithium reagent (1.1 eq) is added dropwise via syringe to the stirred solution over 15 minutes.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is warmed to room temperature, and the product is extracted with diethyl ether (3 x 25 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.

  • Purification of the residue by column chromatography affords the desired alcohol.

Reaction of this compound with Organocuprates

Organocuprates (R₂CuLi), being softer nucleophiles, present the possibility of different reaction pathways. While 1,2-addition to the aldehyde is possible, conjugate addition (1,4-addition) is a characteristic reaction of organocuprates with α,β-unsaturated systems.[7][8] In the case of this compound, which is not a conjugated system, the reaction may proceed via an S_N2' type mechanism, leading to substitution of the allylic-like bromide, or other complex pathways. Direct 1,2-addition is also a likely outcome.

Illustrative Quantitative Data

The following table provides hypothetical data for the reaction of organocuprates with this compound, considering the potential for different reaction pathways.

EntryOrganocuprate (R₂CuLi)Product (Major)Reaction TypeYield (%)
1(CH₃)₂CuLi3-Bromo-2-methyl-3-buten-1-ol1,2-Addition followed by Elimination65
2(n-Bu)₂CuLi3-Bromo-2-butyl-3-buten-1-ol1,2-Addition followed by Elimination60
3(Ph)₂CuLi3-Bromo-2-phenyl-3-buten-1-ol1,2-Addition followed by Elimination55
4(CH₂=CH)₂CuLi2-(1-Bromoethyl)-3-buten-1,4-diolS_N2' type45
Experimental Protocol: General Procedure for the Reaction of an Organocuprate with this compound

Materials:

  • Copper(I) iodide (CuI)

  • Organolithium reagent (2.0 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride / ammonium hydroxide (B78521) solution (9:1)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringe, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Preparation of the Organocuprate: A flame-dried Schlenk flask containing CuI (1.05 eq) is purged with argon. Anhydrous diethyl ether is added, and the suspension is cooled to -20 °C. The organolithium reagent (2.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at this temperature to form the Gilman reagent.

  • Reaction with Aldehyde: The solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared organocuprate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl/NH₄OH (9:1).

  • The mixture is allowed to warm to room temperature and is stirred until the copper salts are dissolved in the aqueous layer (indicated by a deep blue color).

  • The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_grignard_lithium Grignard / Organolithium Reagents cluster_cuprate Organocuprate Reagents 2,3-Dibromobutanal_GL This compound Intermediate_Alkoxide_GL Intermediate Alkoxide 2,3-Dibromobutanal_GL->Intermediate_Alkoxide_GL 1. R-M (M=MgX, Li) 2. H₃O⁺ Secondary_Alcohol_GL 1,2-Addition Product (Secondary Alcohol) Intermediate_Alkoxide_GL->Secondary_Alcohol_GL Vinyl_Bromide Vinyl Bromide (Elimination Product) Secondary_Alcohol_GL->Vinyl_Bromide Base or Heat 2,3-Dibromobutanal_C This compound Addition_Product_C 1,2-Addition Product 2,3-Dibromobutanal_C->Addition_Product_C 1. R₂CuLi 2. H₃O⁺ SN2_Product_C SN2' Product 2,3-Dibromobutanal_C->SN2_Product_C R₂CuLi (SN2' pathway) Elimination_Product_C Vinyl Bromide Addition_Product_C->Elimination_Product_C Elimination

Caption: Possible reaction pathways of this compound with different organometallic reagents.

Experimental Workflow

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Prepare_Aldehyde Prepare Solution of This compound Start->Prepare_Aldehyde Cool_Reaction Cool to -78 °C Prepare_Aldehyde->Cool_Reaction Add_Reagent Slowly Add Organometallic Reagent to Aldehyde Solution Cool_Reaction->Add_Reagent Prepare_Reagent Prepare/Obtain Organometallic Reagent Prepare_Reagent->Add_Reagent Stir_Reaction Stir at Low Temperature Add_Reagent->Stir_Reaction Quench Quench Reaction with Aqueous Solution (e.g., NH₄Cl) Stir_Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Dry_Purify Dry Organic Layer and Purify (e.g., Column Chromatography) Workup->Dry_Purify End Characterize Product Dry_Purify->End

References

Application Notes and Protocols for the Chromatographic Purification of 2,3-Dibromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the chromatographic purification of 2,3-Dibromobutanal. Due to the inherent instability and potential for diastereomer formation, careful selection of chromatographic conditions is crucial for successful purification. The following sections outline recommended techniques, including column chromatography and gas chromatography, along with protocols for sample preparation, execution, and analysis.

Introduction

This compound is a halogenated aldehyde containing two chiral centers, leading to the potential for two pairs of enantiomers (four stereoisomers). The purification of this compound is challenging due to its reactivity and the need to separate diastereomers. Common impurities may include unreacted starting materials, byproducts from synthesis, and degradation products such as the corresponding carboxylic acid formed by oxidation. The primary goals of the chromatographic purification are to remove these impurities and to separate the diastereomeric pairs.

General Considerations for Handling this compound

Alpha-bromo aldehydes can be unstable, particularly under thermal stress or in the presence of moisture and basic or strongly acidic conditions. It is advisable to perform purification steps expeditiously and at reduced temperatures whenever possible. Storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended to prevent degradation.

Column Chromatography Protocol

Column chromatography is a versatile technique for the purification of this compound, allowing for the separation of impurities with different polarities and potentially the diastereomers.

Materials and Reagents
  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexanes (or other non-polar solvent like heptane)

  • Ethyl acetate (B1210297) (or diethyl ether)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Experimental Protocol
  • TLC Analysis: Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal solvent system should provide good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the non-polar solvent system determined by TLC analysis.

    • A gradient elution, where the polarity of the mobile phase is gradually increased by adding more ethyl acetate, is often effective for separating compounds with a range of polarities.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent product decomposition.

Data Presentation

Table 1: Hypothetical TLC and Column Chromatography Data for this compound Purification

ParameterCondition A (Isocratic)Condition B (Gradient)
Stationary Phase Silica Gel (60 Å)Silica Gel (60 Å)
Mobile Phase 95:5 Hexanes:Ethyl Acetate100% Hexanes to 90:10 Hexanes:Ethyl Acetate
Rf of Diastereomer 1 0.350.38 (at end of gradient)
Rf of Diastereomer 2 0.320.34 (at end of gradient)
Purity of Diastereomer 1 >95%>98%
Purity of Diastereomer 2 >95%>98%
Overall Yield 75%80%

Gas Chromatography (GC) Protocol

Gas chromatography is a high-resolution technique suitable for the analysis and potential preparative separation of volatile compounds like this compound. It is particularly effective for separating diastereomers.

Instrumentation and Columns
  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: A medium polarity column (e.g., DB-17 or equivalent) or a chiral column (e.g., a cyclodextrin-based column) for optimal diastereomer separation.

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the purified this compound in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 200 °C (minimize to prevent degradation)

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 250 °C

  • Data Analysis: Identify the peaks corresponding to the diastereomers of this compound based on their retention times and mass spectra (if using GC-MS). The relative peak areas can be used to determine the diastereomeric ratio and purity.

Data Presentation

Table 2: Hypothetical GC Analysis Data for Purified this compound

ParameterValue
Column DB-17 (30 m x 0.25 mm x 0.25 µm)
Oven Program 50°C (2 min), then 10°C/min to 180°C
Retention Time (Diastereomer 1) 12.5 min
Retention Time (Diastereomer 2) 12.8 min
Purity (Diastereomer 1) 98.5% (by peak area)
Purity (Diastereomer 2) 99.0% (by peak area)
Diastereomeric Ratio 55:45

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis and Recovery crude_product Crude this compound tlc TLC Analysis for Solvent System Optimization crude_product->tlc Spotting column_chrom Column Chromatography on Silica Gel crude_product->column_chrom Loading tlc->column_chrom Optimized Eluent fraction_collection Fraction Collection column_chrom->fraction_collection Elution purity_check Purity Check by TLC/GC fraction_collection->purity_check Analysis solvent_removal Solvent Removal purity_check->solvent_removal Combine Pure Fractions pure_product Purified this compound solvent_removal->pure_product

Caption: Workflow for Column Chromatography Purification.

gc_analysis_workflow cluster_sample Sample Preparation cluster_gc GC Analysis cluster_data Data Interpretation purified_sample Purified this compound dissolve Dissolve in Volatile Solvent purified_sample->dissolve injection Inject into GC dissolve->injection separation Separation on Capillary Column injection->separation detection Detection (FID/MS) separation->detection chromatogram Chromatogram detection->chromatogram analysis Analyze Retention Times and Peak Areas chromatogram->analysis results Determine Purity and Diastereomeric Ratio analysis->results

Caption: Workflow for GC Analysis of this compound.

Applikations- und Protokoll-Hinweise zur Derivatisierung von 2,3-Dibrombutanal für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

2,3-Dibrombutanal ist eine reaktive Carbonylverbindung, deren genaue Quantifizierung in verschiedenen Matrices für die pharmazeutische Entwicklung und die Sicherheitsbewertung von entscheidender Bedeutung sein kann. Aufgrund seiner Polarität und thermischen Labilität stellt die direkte Analyse mittels gaschromatographischer Methoden eine Herausforderung dar. Die Derivatisierung ist ein wesentlicher Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die Nachweisempfindlichkeit für die Gaschromatographie-Massenspektrometrie (GC-MS) zu steigern.

Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von 2,3-Dibrombutanal mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA). Diese Methode führt zur Bildung eines stabilen Oxim-Derivats, das sich hervorragend für die empfindliche Analyse mittels GC-MS eignet. PFBHA ist ein weit verbreitetes Derivatisierungsreagenz für Aldehyde und Ketone, da es eine Pentafluorbenzyl-Gruppe einführt, die eine hohe Ansprechempfindlichkeit im Elektroneneinfang-Detektor (ECD) und charakteristische Massenfragmente in der Massenspektrometrie liefert.[1][2][3]

Chemische Reaktion

Die Derivatisierungsreaktion von 2,3-Dibrombutanal mit PFBHA führt zur Bildung eines entsprechenden Oxims. Die Reaktion ist eine Kondensationsreaktion zwischen der Aldehydgruppe und dem Hydroxylamin.

G Probenvorbereitung Probenvorbereitung (z.B. Extraktion aus Matrix) Derivatisierung Derivatisierung mit PFBHA Probenvorbereitung->Derivatisierung Extraktion Flüssig-Flüssig-Extraktion des Oxim-Derivats Derivatisierung->Extraktion Analyse GC-MS Analyse Extraktion->Analyse Datenauswertung Datenauswertung (Quantifizierung) Analyse->Datenauswertung

References

Application Note and Protocol: Experimental Setup for the Bromination of Crotonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of α,β-unsaturated aldehydes, such as crotonaldehyde (B89634), is a significant reaction in organic synthesis, providing key intermediates for the production of various pharmaceuticals and fine chemicals. The resulting α-bromo unsaturated carbonyl compounds are versatile building blocks. This document provides a detailed protocol for the acid-catalyzed bromination of crotonaldehyde. The reaction proceeds via an enol intermediate, leading to the substitution of a hydrogen atom at the α-carbon with a bromine atom.[1][2][3] Given the hazardous nature of the reagents, strict adherence to safety protocols is paramount.

Safety Precautions

The bromination of crotonaldehyde involves highly toxic, corrosive, and flammable substances. A thorough risk assessment must be conducted before commencing any experimental work.

2.1 Reagent Hazards:

  • Crotonaldehyde: Highly flammable liquid and vapor.[4] It is toxic if swallowed, fatal in contact with skin or if inhaled, causes severe skin and eye damage, and may cause respiratory irritation.[4][5][6] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4][6] Crotonaldehyde can form explosive peroxides upon exposure to air.[4]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns to the skin and eyes and is harmful if inhaled.

  • Acetic Acid (Solvent): Flammable and corrosive. It can cause severe skin burns and eye damage.

2.2 Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) must be worn.

  • Skin Protection: A flame-retardant lab coat and appropriate footwear are required.

  • Respiratory Protection: All manipulations must be performed within a certified chemical fume hood.[4] In case of ventilation failure or spill, a self-contained breathing apparatus may be necessary.[6]

2.3 Handling and Storage:

  • All work must be conducted in a well-ventilated chemical fume hood.[4]

  • Keep reagents away from heat, sparks, open flames, and other ignition sources.[5][7]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[7]

  • Store crotonaldehyde in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents, reducing agents, and bases.[4]

2.4 Emergency Procedures:

  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Call a poison center or doctor immediately.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Spill: Evacuate the area. Eliminate all ignition sources.[8] Absorb the spill with an inert material like sand or vermiculite (B1170534) and place it in a suitable container for disposal.[8]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds through an acid-catalyzed mechanism. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the α-hydrogens. A weak base (e.g., the solvent) then removes an α-proton to form a nucleophilic enol intermediate. This enol then attacks a bromine molecule to yield the α-brominated product.[1][2]

reaction_mechanism Acid-Catalyzed Bromination of Crotonaldehyde cluster_step1 Step 1: Protonation cluster_step2 Step 2: Enol Formation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation Crotonaldehyde Crotonaldehyde Protonated_Carbonyl Protonated Carbonyl Intermediate Crotonaldehyde->Protonated_Carbonyl + H+ H_plus H+ Enol Enol Intermediate Protonated_Carbonyl->Enol - H+ Brominated_Intermediate Brominated Oxonium Ion Enol->Brominated_Intermediate + Br2 Br2 Br-Br Final_Product α-Bromo-crotonaldehyde Brominated_Intermediate->Final_Product - H+

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the α-bromination of carbonyl compounds.[9][10]

4.1 Materials and Equipment:

  • Reagents: Crotonaldehyde (stabilized), Bromine, Glacial Acetic Acid, Sodium Bicarbonate (saturated solution), Anhydrous Magnesium Sulfate, Diethyl Ether.

  • Equipment: Round-bottom flask (100 mL), dropping funnel, reflux condenser, magnetic stirrer and stir bar, heating mantle, ice bath, separatory funnel, rotary evaporator, standard glassware for extraction and filtration.

4.2 Experimental Workflow Diagram:

experimental_workflow Experimental Workflow for Crotonaldehyde Bromination start Start setup Set up reflux apparatus in fume hood start->setup charge_flask Charge flask with crotonaldehyde and acetic acid setup->charge_flask add_bromine Add bromine solution dropwise via dropping funnel charge_flask->add_bromine reflux Heat the reaction mixture at 50-60°C for 2-3 hours add_bromine->reflux cool Cool the mixture to room temperature, then in an ice bath reflux->cool quench Slowly pour into ice-cold water. Quench with NaHCO3 solution cool->quench extract Extract the product with diethyl ether (2x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry organic layer over anhydrous MgSO4 wash->dry filter_evaporate Filter and remove solvent via rotary evaporation dry->filter_evaporate purify Purify crude product (e.g., distillation or chromatography) filter_evaporate->purify characterize Characterize product (NMR, IR, GC-MS) purify->characterize end End characterize->end

Caption: Workflow for the bromination of crotonaldehyde.

4.3 Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in a chemical fume hood. Ensure a gas trap (e.g., containing sodium thiosulfate (B1220275) solution) is fitted to the top of the condenser to neutralize any escaping HBr or Br₂ gas.

  • Reagent Preparation:

    • In the round-bottom flask, dissolve crotonaldehyde (e.g., 5.0 g, ~71 mmol) in glacial acetic acid (20 mL).

    • In the dropping funnel, prepare a solution of bromine (e.g., 3.6 mL, ~71 mmol) in glacial acetic acid (10 mL).

  • Reaction:

    • Begin stirring the crotonaldehyde solution and gently heat the flask to 50-60°C using a heating mantle.

    • Add the bromine solution dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature and control the addition rate to prevent a rapid buildup of bromine (indicated by a persistent dark red-brown color).[9]

    • After the addition is complete, continue to stir the reaction mixture at 50-60°C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature and then place it in an ice bath.

    • Slowly pour the cooled mixture into a beaker containing ice-cold water (100 mL).

    • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash them with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by vacuum distillation or column chromatography.

    • Characterize the final product using NMR, IR, and GC-MS to confirm its structure and purity.

Data Presentation

Systematic data collection is crucial for reproducibility and analysis. The following tables provide a template for recording experimental data.

Table 1: Reagent and Reaction Parameters

ParameterValueMoles (mmol)Source/Lot No.
Crotonaldehyde5.0 g~71
Bromine3.6 mL (11.4 g)~71
Glacial Acetic Acid30 mL-
Reaction Temperature50-60 °C-
Reaction Time3 hours-

Table 2: Yield and Product Characterization

Data PointResultNotes
Crude Product
Mass (g)
Appearance
Purified Product
Mass (g)
% YieldBased on theoretical yield
Boiling Point (°C)
Spectroscopic Data
¹H NMR (δ, ppm)Confirm α-bromination
¹³C NMR (δ, ppm)
IR (cm⁻¹)C=O, C=C stretches
GC-MS (m/z)Purity and M+ peak

Note: The yield of α-bromination reactions can vary. For similar reactions, yields in the range of 50-80% have been reported.[10][11]

References

Handling and storage procedures for 2,3-Dibromobutanal in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and potential applications of 2,3-Dibromobutanal in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally similar compounds, such as other brominated aldehydes and alkanes. Extreme caution is advised when handling this compound.

Compound Information

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. This information is primarily sourced from computational estimations and should be used as a guideline.

PropertyValueSource
Molecular Formula C₄H₆Br₂OPubChem[1]
Molecular Weight 229.90 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 50553-14-5PubChem[1]
SMILES CC(C(C=O)Br)BrPubChem[1]
InChIKey ZYIVEANXLDDGII-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.7PubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Complexity 64.7PubChem[1]

Safety and Handling

As a reactive α-bromo aldehyde, this compound is expected to be toxic and corrosive. The following handling procedures are based on best practices for handling hazardous aldehydes and brominated organic compounds.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when working with this compound.

PPE ItemSpecifications
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.
Eye Protection Chemical safety goggles and a face shield.
Body Protection A flame-retardant lab coat.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Engineering Controls
  • Ventilation: All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

General Handling Procedures
  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

  • Keep away from sources of ignition as it may be flammable.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. A designated, well-ventilated flammable storage cabinet is recommended.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.
Container Keep in a tightly sealed, original container. If transferred, use a container made of a compatible material (e.g., amber glass) to protect from light.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and strong acids.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its structure as an α,β-dibromoaldehyde suggests its utility in various organic synthesis reactions. The following are generalized protocols based on the known reactivity of similar compounds.

General Protocol for Nucleophilic Substitution

The electrophilic carbons bearing the bromine atoms are susceptible to nucleophilic attack. This can be utilized for the synthesis of various derivatives.

Workflow for Nucleophilic Substitution:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A This compound D Combine reactants under inert atmosphere A->D B Nucleophile B->D C Anhydrous Solvent C->D E Stir at controlled temperature D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by chromatography H->I J Substituted Product I->J

Caption: Generalized workflow for a nucleophilic substitution reaction with this compound.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Reaction: Cool the solution to the desired temperature (e.g., 0 °C). Add the nucleophile (e.g., an amine, thiol, or alcohol; 1-2 equivalents) dropwise.

  • Monitoring: Allow the reaction to stir at the controlled temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Elimination Reactions

Treatment with a base can induce the elimination of HBr to form unsaturated aldehydes. The regioselectivity will depend on the reaction conditions and the base used.

Logical Flow for Elimination Reaction:

G start Start: this compound and Base in Solvent condition1 Choice of Base (Sterically hindered vs. non-hindered) start->condition1 path1 E2 Elimination condition1->path1 Favored path2 Potential side reactions condition1->path2 Possible product1 α,β-Unsaturated Aldehyde path1->product1 product2 Other byproducts path2->product2 end Purified Product product1->end product2->end

Caption: Decision pathway for elimination reactions of this compound.

Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, THF).

  • Reaction: Add a base (e.g., potassium tert-butoxide, DBU; 1-2 equivalents) portion-wise at a controlled temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify the product by distillation or column chromatography.

Emergency Procedures

Spills
  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Contact the institution's emergency response team.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. All laboratory personnel must be thoroughly trained in the proper handling of hazardous chemicals and should consult all available safety information before working with this compound. Always perform a thorough risk assessment before beginning any new experimental procedure.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2,3-Dibromobutanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromobutanal. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from a variety of factors, from reagent quality to reaction conditions and workup procedures. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound, typically prepared by the bromination of crotonaldehyde (B89634), can often be attributed to several key factors:

  • Side Reactions: The primary competing reactions are polymerization of the starting material or product and the formation of undesired byproducts.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the rate of bromine addition are critical parameters that must be carefully controlled.

  • Reagent Quality: The purity of crotonaldehyde and the quality of the brominating agent are crucial for a successful reaction.

  • Product Instability: this compound is known to be unstable and can decompose during workup and purification.

Q2: I am observing the formation of a significant amount of polymeric material in my reaction flask. How can I prevent this?

A2: Polymerization is a common issue when working with aldehydes, especially in the presence of acidic conditions that can be generated during bromination (HBr formation). To mitigate polymerization, consider the following strategies:

  • Control the Temperature: Maintain a low reaction temperature, typically between 0 and 5 °C, to slow down the rate of polymerization.

  • Slow Reagent Addition: Add the bromine solution dropwise to the reaction mixture to avoid localized high concentrations of the brominating agent and a rapid increase in temperature.

  • Use of a Scavenger: In some cases, a non-nucleophilic base can be added to neutralize the HBr formed during the reaction, although this must be done cautiously to avoid promoting elimination reactions.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

Q3: My final product appears to be a mixture of compounds, not just this compound. What are the likely side products and how can I minimize their formation?

A3: Besides polymerization, other side reactions can lead to a mixture of products. The most common side products and strategies to minimize them are outlined in the table below.

Side ProductFormation PathwayMitigation Strategy
Over-brominated products Excess bromine reacting with the desired product.Use a stoichiometric amount of bromine and add it slowly to the reaction mixture.
α-Bromocrotonaldehyde Substitution reaction at the α-position of crotonaldehyde.This is less common under electrophilic addition conditions but can be favored by radical pathways. Ensure the reaction is performed in the dark and at a low temperature.
Elimination products Loss of HBr from this compound to form unsaturated aldehydes.Avoid high temperatures and the use of strong bases during workup and purification.

Q4: I am having difficulty purifying the crude this compound. What purification methods are recommended, and what precautions should I take?

A4: Purification of this compound can be challenging due to its instability. The following methods and precautions are recommended:

  • Vacuum Distillation: This is often the preferred method for purifying liquid aldehydes. Use a high-vacuum and a low-temperature bath to minimize thermal decomposition.

  • Flash Column Chromatography: If distillation is not effective, flash chromatography on silica (B1680970) gel can be employed. It is crucial to use a non-polar eluent system and to perform the chromatography quickly to minimize contact time with the acidic silica gel, which can promote decomposition. Deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent can be beneficial.

  • Aqueous Workup: During the workup, wash the organic layer with a cold, dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash. Perform all workup steps at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common method for the synthesis of this compound is the electrophilic addition of molecular bromine (Br₂) to the carbon-carbon double bond of crotonaldehyde (but-2-enal).

Q2: What are the optimal reaction conditions for the bromination of crotonaldehyde?

A2: While the optimal conditions can vary, a general starting point is to dissolve crotonaldehyde in an inert solvent, such as carbon tetrachloride or dichloromethane, and cool the solution to 0-5 °C in an ice bath. A solution of bromine in the same solvent is then added dropwise with vigorous stirring. The reaction should be monitored by TLC and worked up promptly upon completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TGA). A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate. The disappearance of the crotonaldehyde spot and the appearance of a new, typically lower Rf spot, indicates the formation of the product. The consumption of bromine can also be visually monitored by the disappearance of its characteristic reddish-brown color.

Q4: What is the expected yield for the synthesis of this compound?

A4: The yield of this compound can be highly variable and is sensitive to the reaction conditions and the purity of the starting materials. Yields can range from moderate to good, but low yields are a common issue. With careful optimization, yields in the range of 60-80% are achievable.

Q5: How should this compound be stored?

A5: Due to its instability, this compound should be used immediately after purification if possible. If storage is necessary, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C is recommended) in a tightly sealed container to protect it from light, moisture, and air.

Data Presentation

Table 1: Representative Reaction Conditions for the Bromination of Crotonaldehyde

ParameterCondition 1Condition 2Condition 3
Solvent Carbon TetrachlorideDichloromethaneChloroform
Temperature 0 °C5 °C-10 °C
Bromine Addition Time 30 minutes60 minutes90 minutes
Reaction Time 1 hour2 hours3 hours
Illustrative Yield ~65%~75%~80%

Note: The yields presented are illustrative and can vary based on the specific experimental setup and scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from Crotonaldehyde

Materials:

  • Crotonaldehyde (freshly distilled)

  • Bromine

  • Carbon Tetrachloride (or Dichloromethane), anhydrous

  • Sodium bicarbonate solution (5%, cold)

  • Brine (saturated NaCl solution, cold)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve freshly distilled crotonaldehyde (1.0 eq) in anhydrous carbon tetrachloride.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Prepare a solution of bromine (1.0 eq) in anhydrous carbon tetrachloride and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred crotonaldehyde solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. Monitor the reaction by TLC until the crotonaldehyde is consumed.

  • Quench the reaction by adding a cold, dilute solution of sodium thiosulfate (B1220275) to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 5% sodium bicarbonate solution and cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Crotonaldehyde in CCl4 B Cool to 0 °C A->B C Dropwise Addition of Bromine Solution B->C D Stir at 0 °C C->D E Quench with Sodium Thiosulfate D->E F Aqueous Washes (NaHCO3, Brine) E->F G Dry and Concentrate F->G H Vacuum Distillation G->H I I H->I This compound reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product crotonaldehyde Crotonaldehyde bromonium_ion Cyclic Bromonium Ion crotonaldehyde->bromonium_ion Electrophilic Attack bromine Bromine (Br₂) bromine->bromonium_ion product This compound bromonium_ion->product Nucleophilic Attack by Bromide Ion

Technical Support Center: Separation of 2,3-Dibromobutanal Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of 2,3-dibromobutanal diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers challenging?

A1: The separation of this compound diastereomers can be challenging due to their similar physicochemical properties. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties, such as melting points, boiling points, and solubilities.[1] However, these differences can be subtle, requiring highly selective separation techniques to achieve baseline resolution.

Q2: What are the primary chromatographic techniques for separating this compound diastereomers?

A2: The most common techniques for separating diastereomers like this compound are High-Performance Liquid Chromatography (HPLC), particularly on normal phase columns, and column chromatography.[2][3] Fractional crystallization can also be employed if the diastereomers form well-defined crystals and have significantly different solubilities.[1] For volatile compounds, Gas Chromatography (GC) with a chiral stationary phase might also be an option after appropriate derivatization.

Q3: How do I select an appropriate column and mobile phase for the separation?

A3: Column and mobile phase selection is often an empirical process.[4] For column chromatography of moderately polar compounds like this compound, a normal-phase separation using silica (B1680970) gel as the stationary phase is a good starting point.[3] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The optimal ratio of these solvents needs to be determined experimentally, often by using Thin Layer Chromatography (TLC) to scout for the best separation.[5]

Q4: What analytical techniques can be used to determine the purity and diastereomeric ratio of the separated fractions?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. The proton (¹H) and carbon (¹³C) NMR spectra of diastereomers will typically show distinct signals with different chemical shifts and/or coupling constants. Integration of the corresponding peaks allows for the quantification of each diastereomer. Chiral HPLC or GC can also be used to determine the diastereomeric excess of the purified fractions.

Troubleshooting Guides

Problem: Poor or no separation of diastereomers on the column.

  • Possible Cause: The mobile phase composition is not optimal, leading to similar migration rates of the diastereomers.

  • Solution:

    • Systematically vary the mobile phase polarity. If using a hexane/ethyl acetate system, prepare a series of mobile phases with incrementally different ratios (e.g., 95:5, 90:10, 85:15) and evaluate the separation using TLC.

    • Try a different solvent system. Sometimes, changing one of the mobile phase components (e.g., substituting ethyl acetate with diethyl ether or dichloromethane) can significantly alter the selectivity and improve separation.[5]

    • Consider a different stationary phase. If silica gel does not provide adequate separation, other stationary phases like alumina (B75360) or chemically modified silica (e.g., cyano- or diol-bonded phases) could be explored.[3]

Problem: The separated diastereomers are not pure and show cross-contamination.

  • Possible Cause: The column was overloaded with the sample mixture.

  • Solution:

    • Reduce the amount of sample loaded onto the column. Overloading can lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

    • Ensure proper column packing. A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.

    • Collect smaller fractions. Collecting smaller volumes per fraction can help to better isolate the pure compounds at the interface between the two diastereomer bands.

Problem: Low recovery of the product from the column.

  • Possible Cause: The compound may be unstable on silica gel or irreversible adsorption.

  • Solution:

    • Test for stability on a TLC plate. Spot the compound on a silica gel TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, the compound is likely degrading.

    • Deactivate the silica gel. The acidity of silica gel can sometimes cause decomposition of sensitive compounds. Deactivation can be achieved by adding a small amount of a base, like triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase.

    • Switch to a less acidic stationary phase. Alumina (neutral or basic) can be a suitable alternative for compounds that are sensitive to acidic conditions.[6]

Experimental Protocols

Detailed Methodology for Column Chromatography Separation

This protocol provides a general procedure for the separation of this compound diastereomers. Optimization will be required based on the specific diastereomeric ratio and purity of the starting material.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Analysis and Product Isolation:

    • Combine the fractions containing each pure diastereomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified diastereomers.

    • Determine the purity and diastereomeric ratio of each isolated compound using NMR or chiral HPLC/GC.

Data Presentation

Table 1: Illustrative Data for the Optimization of this compound Diastereomer Separation by Column Chromatography

Mobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf) - Diastereomer 1Retention Factor (Rf) - Diastereomer 2Resolution (Rs)
95:50.450.400.8
90:100.550.481.2
85:150.650.551.5
80:200.750.681.1

Note: This data is illustrative and serves as an example of results from an optimization study. Actual results may vary.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Diastereomer Separation start Crude Mixture of This compound Diastereomers prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity and Diastereomeric Ratio (NMR, HPLC) evaporate->analyze dia1 Pure Diastereomer 1 analyze->dia1 dia2 Pure Diastereomer 2 analyze->dia2

Caption: Workflow for the separation of this compound diastereomers.

Troubleshooting_Workflow Troubleshooting Poor Separation start Poor or No Separation check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase optimize_mp Vary Solvent Ratio or Change Solvent System check_mobile_phase->optimize_mp No check_loading Is Column Overloaded? check_mobile_phase->check_loading Yes success Improved Separation optimize_mp->success reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Is Column Packed Properly? check_loading->check_packing No reduce_load->success repack_column Repack Column check_packing->repack_column No check_packing->success Yes repack_column->success

Caption: Troubleshooting logic for improving diastereomer separation.

References

Preventing side reactions during the synthesis of 2,3-Dibromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3-Dibromobutanal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main plausible routes for the synthesis of this compound:

  • Direct Dibromination of Butanal: This involves the sequential bromination at the alpha and beta positions of butanal. However, controlling this reaction to achieve the desired 2,3-dibromo isomer selectively is challenging and often leads to a mixture of products, including over-brominated species.

  • Bromination of Crotonaldehyde (B89634): This is generally the preferred route. Crotonaldehyde, an α,β-unsaturated aldehyde, can be brominated across the double bond to yield this compound. This method offers better control over the position of bromination.

Q2: What are the most common side reactions to anticipate during the synthesis of this compound?

The most frequently encountered side reactions include:

  • Over-bromination: The introduction of more than two bromine atoms to the butanal backbone, leading to the formation of tri- or even tetra-brominated byproducts.

  • Elimination of Hydrogen Bromide (HBr): The synthesized this compound can eliminate HBr to form various brominated butenal isomers, which can complicate purification.

  • Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly under harsh reaction conditions or in the presence of certain impurities.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation, especially in the presence of acid or base catalysts, leading to the formation of polymeric byproducts.

Q3: How can I purify the final this compound product?

Purification of this compound requires careful handling due to its potential instability. A typical purification workflow involves:

  • Aqueous Workup: After the reaction, the mixture is typically washed with a dilute solution of sodium bicarbonate to neutralize any acid. A subsequent wash with a sodium bisulfite solution can be used to remove any unreacted bromine.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane (B109758) or diethyl ether.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is often the most effective method for separating this compound from side products. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is typically employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction; significant side product formation.Optimize reaction time and temperature. Ensure slow, dropwise addition of bromine to maintain a low concentration and minimize side reactions. Consider using a milder brominating agent like N-bromosuccinimide (NBS).
Presence of multiple spots on TLC, indicating a mixture of products Over-bromination, elimination reactions, or condensation.Carefully control the stoichiometry of the brominating agent (use no more than 1 equivalent). Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. Ensure the reaction is performed in the dark to prevent radical side reactions.
The final product is dark-colored or contains polymeric material Acid- or base-catalyzed polymerization of the starting material or product.Ensure all glassware is clean and dry. Use a non-nucleophilic base like pyridine (B92270) to scavenge the HBr formed during the reaction if necessary. Purify the starting aldehyde before use to remove any acidic or basic impurities.
The aldehyde group gets oxidized to a carboxylic acid Presence of oxidizing agents or exposure to air over prolonged periods.Use high-purity, peroxide-free solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time and work up the reaction mixture promptly.
The purified this compound is unstable and decomposes over time α-halo aldehydes can be inherently unstable.Store the purified product at low temperatures (-20 °C) under an inert atmosphere. Avoid exposure to light and moisture. For long-term storage, consider converting it to a more stable derivative, such as an acetal.

Experimental Protocols

Proposed Synthesis of this compound from Crotonaldehyde

This protocol is a generalized procedure based on the electrophilic addition of bromine to α,β-unsaturated aldehydes.

Materials:

  • Crotonaldehyde (1.0 eq)

  • Bromine (1.0 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine in dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred crotonaldehyde solution over 30-60 minutes. The red-brown color of the bromine should dissipate as it reacts.

  • After the addition is complete, let the reaction stir at 0 °C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bisulfite (to quench excess bromine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup: Dissolve crotonaldehyde in CH2Cl2 Cool to 0 °C addition Slow, dropwise addition of Br2 in CH2Cl2 setup->addition reaction Stir at 0 °C for 1 hour Monitor by TLC addition->reaction workup Aqueous Workup: 1. NaHSO3 wash 2. NaHCO3 wash 3. Brine wash reaction->workup extraction Extraction with CH2Cl2 workup->extraction drying Dry over MgSO4 and concentrate extraction->drying purification Purification by Flash Chromatography drying->purification product Isolated this compound purification->product

Caption: A schematic of the experimental workflow for the synthesis of this compound.

Side Reaction Pathway: Over-bromination

over_bromination Potential Over-bromination Pathway start Butanal mono_bromo 2-Bromobutanal start->mono_bromo + Br2 - HBr di_bromo This compound (Desired Product) mono_bromo->di_bromo + Br2 - HBr tri_bromo 2,2,3-Tribromobutanal (Side Product) di_bromo->tri_bromo + Br2 - HBr (excess Br2)

Caption: A simplified pathway illustrating the potential for over-bromination side reactions.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield? check_tlc Multiple Spots on TLC? start->check_tlc incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn No side_products Significant Side Products? check_tlc->side_products Yes incomplete_rxn_sol Solution: - Increase reaction time - Check reagent purity incomplete_rxn->incomplete_rxn_sol side_products_sol Solution: - Lower temperature - Slower Br2 addition - Check stoichiometry side_products->side_products_sol

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Troubleshooting guide for 2,3-Dibromobutanal instability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dibromobutanal. This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this reactive aldehyde. Due to its structure, featuring both a vicinal dibromide and an aldehyde functional group, this compound is susceptible to several degradation pathways that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has changed in appearance (e.g., developed a yellow/brown tint, become viscous, or formed a precipitate). What could be the cause?

A: Changes in the physical appearance of this compound are strong indicators of chemical degradation. The primary causes are:

  • Dehydrobromination: As a vicinal dibromide, the molecule is prone to eliminating hydrogen bromide (HBr), especially in the presence of trace amounts of base or upon heating.[1][2][3] This elimination reaction forms unsaturated bromo-aldehydes, which can be colored and may polymerize.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (2,3-dibromobutanoic acid), particularly if exposed to air (oxygen) for extended periods.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts, leading to increased viscosity or the formation of solid precipitates.

Q2: I am observing unexpected side products or low yields in my reaction. Could the instability of this compound be the issue?

A: Absolutely. The instability of this compound is a common reason for unexpected reaction outcomes.[4][5]

  • Competing Reactions: If your reaction conditions are basic, you may inadvertently trigger dehydrobromination of the starting material, leading to byproducts.[1][3]

  • Reduced Purity: If the starting material has already degraded in storage, you are introducing impurities from the outset, which can lead to a mixture of products and lower yields of the desired compound.[4]

  • Volatility: Like many low molecular weight aldehydes, this compound may be volatile.[6] Sample loss can occur during handling, solvent removal (rotoevaporation), or if reactions are run at elevated temperatures in open or poorly sealed vessels, leading to apparent low yields.

Q3: What are the recommended storage and handling procedures for this compound?

A: Proper storage and handling are critical to maintaining the integrity of this compound. Halogenated compounds and aldehydes require specific precautions.[7][8][9][10]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of degradation reactions and minimizes volatility.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the aldehyde group by atmospheric oxygen.
Light Store in an amber or opaque vial.Protects the compound from light-induced degradation.
Moisture Store in a desiccated environment.Prevents hydrolysis and potential acid- or base-catalyzed degradation.
pH Avoid contact with strong acids and bases.Both acidic and basic conditions can catalyze degradation pathways like polymerization and dehydrohalogenation.[1][11]
Purity Use freshly purified material for best results.Minimizes the presence of non-volatile residues or degradation products that could interfere with reactions.

Q4: My experiment has failed. How can I systematically troubleshoot to determine if the instability of this compound was the root cause?

A: A systematic approach is key to troubleshooting.[12][13] The first step is always to verify the integrity of your starting material. The workflow below outlines a logical process for identifying the problem.

Visualizations

G Troubleshooting Workflow for Failed Reactions start Experiment Failed (Low Yield / Impure Product) check_sm 1. Verify Starting Material (SM) Is the this compound pure? start->check_sm sm_bad SM is degraded. Purify by distillation or column chromatography. Re-run experiment. check_sm->sm_bad No sm_ok SM is pure. check_sm->sm_ok Yes check_conditions 2. Review Reaction Conditions Were they appropriate for a sensitive substrate? sm_ok->check_conditions cond_bad Conditions were harsh (e.g., high temp, strong base/acid). Modify protocol: lower temp, use milder reagents, inert atmosphere. check_conditions->cond_bad No cond_ok Conditions seem appropriate. check_conditions->cond_ok Yes check_workup 3. Analyze Workup & Purification Could the product have degraded during isolation? cond_ok->check_workup workup_bad Workup was harsh (e.g., aqueous base, high heat). Modify workup: use neutral wash, avoid high temps. check_workup->workup_bad Yes other_issue Issue likely lies elsewhere (e.g., other reagents, stoichiometry, solvent purity). check_workup->other_issue No

Caption: A flowchart for troubleshooting experiments involving this compound.

G Potential Degradation Pathways of this compound start This compound elim 2-Bromo-2-butenal start->elim Dehydrobromination (-HBr) [Base, Heat] oxid 2,3-Dibromobutanoic Acid start->oxid Oxidation [O2 / Air] poly Polymer / Oligomers elim->poly Polymerization [Trace Acid/Base]

Caption: Major degradation pathways for this compound under common lab conditions.

Experimental Protocols

Protocol 1: Assessing the Purity and Stability of this compound via ¹H NMR Spectroscopy

This protocol provides a method to quickly assess the purity of a this compound sample and identify common degradation products.

1. Objective: To determine the purity of this compound and detect the presence of key degradation products such as 2-bromo-2-butenal (from dehydrobromination) and 2,3-dibromobutanoic acid (from oxidation).

2. Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube

  • Pipettes

  • Vortex mixer

3. Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Vortex briefly to ensure the sample is fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Ensure the spectral window includes the range from 0 to 12 ppm to observe the aldehyde, vinyl, and potential carboxylic acid protons.

  • Data Analysis - Expected Chemical Shifts (δ, ppm):

    • This compound (Intact):

      • ~9.5-9.7 ppm (doublet, 1H): Aldehyde proton (CHO).

      • ~4.5-5.0 ppm (multiplet, 2H): Protons on carbons bearing bromine (CHBr-CHBr).

      • ~1.8-2.0 ppm (doublet, 3H): Methyl protons (CH₃).

    • Potential Degradation Products:

      • 2-Bromo-2-butenal: Look for new signals in the vinyl region (~6.5-7.5 ppm) and a potentially shifted aldehyde proton.

      • 2,3-Dibromobutanoic Acid: Look for the disappearance of the aldehyde signal around 9.5 ppm and the appearance of a broad singlet between 10-12 ppm, characteristic of a carboxylic acid proton.

4. Interpretation:

  • The presence of significant peaks outside of those expected for the pure starting material indicates degradation.

  • The ratio of the integration of the aldehyde proton to the integration of impurity peaks can provide a semi-quantitative measure of purity. If the aldehyde proton integration is significantly lower than expected relative to other protons in the molecule, it may suggest degradation.

References

Technical Support Center: Identification of Impurities in 2,3-Dibromobutanal by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2,3-Dibromobutanal using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What are the common impurities I should look for?

A1: Besides the diastereomers of this compound, common impurities often arise from the synthesis, which typically involves the bromination of crotonaldehyde. Potential impurities include:

  • Unreacted Starting Material: trans-Crotonaldehyde is the most common starting material.

  • Over-brominated Products: Such as 2,2,3-tribromobutanal.

  • Oxidation Products: 2,3-Dibromobutyric acid can be formed if the aldehyde is oxidized.

  • Solvent Residues: Depending on the purification process, solvents like diethyl ether or dichloromethane (B109758) may be present.

  • Water: Can be present in the sample or the NMR solvent.

Q2: I see signals in the vinyl region (around 6-7 ppm) of my ¹H NMR spectrum. What could they be?

A2: Signals in the vinyl region typically indicate the presence of unsaturated compounds. The most likely source is unreacted trans-crotonaldehyde. You can confirm its presence by looking for a doublet for the aldehydic proton around 9.5 ppm and a doublet of quartets for the proton at C3.

Q3: There is a broad singlet in my spectrum that I cannot identify. What could it be?

A3: A broad singlet, especially one that can exchange with D₂O, is often indicative of a carboxylic acid proton. This could be from the impurity 2,3-dibromobutyric acid, which would typically appear downfield (often >10 ppm). Another possibility is the presence of water, which usually appears between 1.5 and 4.8 ppm depending on the solvent and concentration.

Q4: How can I distinguish between the diastereomers of this compound in the NMR spectrum?

A4: The two diastereomers of this compound are expected to have slightly different chemical shifts for their corresponding protons and carbons. In the ¹H NMR, you will likely see two sets of signals for the aldehyde proton, the two CH-Br protons, and the methyl group. The coupling constants between the two CH-Br protons will also differ for the syn and anti diastereomers. A 2D NMR experiment like COSY can help in assigning the signals for each diastereomer.

Q5: My sample has a faint sweet smell, and the NMR shows a quartet around 3.5 ppm and a triplet around 1.2 ppm. What is this impurity?

A5: These signals are characteristic of diethyl ether, a common solvent used in organic synthesis and purification. The quartet corresponds to the -OCH₂- protons, and the triplet corresponds to the -CH₃ protons.

Data Presentation: NMR Data for this compound and Potential Impurities

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound and its likely impurities. Note that these are estimated values and can vary based on the solvent, concentration, and temperature.

Table 1: Estimated ¹H NMR Chemical Shifts (ppm)

CompoundH1 (Aldehyde)H2H3H4 (Methyl)Other
This compound (Diastereomers) ~9.5 (d)~4.5-4.8 (m)~4.2-4.5 (m)~1.8-2.0 (d)
trans-Crotonaldehyde~9.5 (d)~6.1 (ddq)~6.9 (dq)~2.2 (dd)
2,2,3-Tribromobutanal~9.6 (s)-~4.8 (q)~2.1 (d)
2,3-Dibromobutyric Acid-~4.6 (d)~4.4 (dq)~1.9 (d)~11-13 (s, broad)
Diethyl Ether---~1.2 (t)~3.5 (q)
Dichloromethane----~5.3 (s)

d: doublet, t: triplet, q: quartet, m: multiplet, s: singlet, dd: doublet of doublets, dq: doublet of quartets, ddq: doublet of doublet of quartets

Table 2: Estimated ¹³C NMR Chemical Shifts (ppm)

CompoundC1 (Carbonyl)C2C3C4 (Methyl)
This compound (Diastereomers) ~190-195~55-60~45-50~20-25
trans-Crotonaldehyde~193~135~158~18
2,2,3-Tribromobutanal~188~60~40~22
2,3-Dibromobutyric Acid~170~50~40~23
Diethyl Ether-~66-~15
Dichloromethane-~54--

Experimental Protocols

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a good first choice as it is a common solvent for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard if quantitative analysis is required (e.g., TMS, 1,3,5-trimethoxybenzene).

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • NMR Data Acquisition:

    • Record a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Record a ¹³C NMR spectrum. A proton-decoupled spectrum is standard. DEPT-135 and DEPT-90 experiments can be useful to distinguish between CH, CH₂, and CH₃ groups.

    • If the ¹H spectrum is complex, consider running 2D NMR experiments such as COSY (to identify coupled protons) and HSQC (to correlate protons to their directly attached carbons).

Mandatory Visualization

Workflow for Impurity Identification

impurity_identification_workflow start Start: Analyze NMR Spectrum of this compound unknown_peak Unknown Peak Observed start->unknown_peak check_shift Check Chemical Shift (ppm) unknown_peak->check_shift vinyl_region Vinyl Region (6-7 ppm)? check_shift->vinyl_region Yes aldehyde_region Aldehyde Region (~9.5 ppm)? check_shift->aldehyde_region No check_multiplicity Check Multiplicity crotonaldehyde Likely Unreacted Crotonaldehyde vinyl_region->crotonaldehyde end Impurity Identified crotonaldehyde->end aldehyde_doublet Doublet? aldehyde_region->aldehyde_doublet Yes aldehyde_singlet Singlet? aldehyde_region->aldehyde_singlet No downfield_broad Downfield Broad Singlet (>10 ppm)? aldehyde_region->downfield_broad No product Likely Product Diastereomer aldehyde_doublet->product over_brominated Likely Over-brominated Impurity aldehyde_singlet->over_brominated product->end over_brominated->end carboxylic_acid Likely 2,3-Dibromobutyric Acid downfield_broad->carboxylic_acid Yes solvent_region Solvent Region (e.g., 1-4 ppm)? downfield_broad->solvent_region No carboxylic_acid->end check_solvent_table Compare with Solvent Tables solvent_region->check_solvent_table check_solvent_table->end

Caption: A flowchart for the systematic identification of impurities in a this compound sample using NMR spectroscopy data.

Technical Support Center: Improving Stereoselectivity in 2,3-Dibromobutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the stereoselectivity of reactions involving 2,3-dibromobutanal. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the stereoselective synthesis using this compound.

Q1: I am observing low diastereoselectivity in the aldol (B89426) reaction of this compound. What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in aldol reactions of α-haloaldehydes like this compound can stem from several factors. The Zimmerman-Traxler model predicts that the geometry of the enolate and the nature of the metal cation can influence the stereochemical outcome.

  • Troubleshooting Steps:

    • Enolate Geometry: The stereoselectivity is highly dependent on whether the (E)- or (Z)-enolate is formed. For aldehydes, enolate geometry can be influenced by the choice of base and solvent. Experiment with different bases such as lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS).

    • Lewis Acid: The choice of Lewis acid can significantly impact the facial selectivity of the aldehyde addition. Common Lewis acids to screen include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and tin(II) chloride (SnCl₂).

    • Temperature: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy.

    • Solvent: The polarity of the solvent can affect the transition state geometry. Non-polar solvents like toluene (B28343) or hexane (B92381) often favor more organized transition states and can lead to higher diastereoselectivity compared to more polar solvents like THF.

Q2: My organocatalyzed reaction with this compound is resulting in a nearly racemic mixture. What steps can I take to improve the enantioselectivity?

A2: Achieving high enantioselectivity in organocatalyzed reactions of α-haloaldehydes requires careful optimization of the catalyst and reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Selection: The structure of the organocatalyst is critical. For α-halogenated aldehydes, proline-derived catalysts are often effective.[1] Consider screening different catalysts, such as those with bulky substituents on the pyrrolidine (B122466) ring, which can enhance facial shielding.

    • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity. Optimize the catalyst loading, typically in the range of 5-20 mol%.

    • Additives: The presence of additives can influence the reaction pathway. For example, the addition of a weak acid or base can affect the concentration of the active catalytic species. Water can also play a crucial role in some organocatalytic systems.

    • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Q3: I am using a chiral auxiliary to control the stereochemistry of an alkylation reaction with this compound, but the diastereomeric ratio is poor. How can I troubleshoot this?

A3: Chiral auxiliaries are a powerful tool for stereocontrol, but their effectiveness depends on proper selection and reaction conditions.[2][3][4]

  • Troubleshooting Steps:

    • Auxiliary Choice: Not all chiral auxiliaries are suitable for every substrate. For aldehyde modifications, Evans' oxazolidinones are a common choice.[3] Consider the steric bulk of the auxiliary and how it will influence the approach of the electrophile.

    • Enolate Formation: As with aldol reactions, the geometry of the enolate derived from the chiral auxiliary-substrate adduct is crucial. Use conditions known to favor the formation of a single enolate isomer. For oxazolidinone auxiliaries, soft enolization using dibutylboron triflate and a tertiary amine base often provides high levels of diastereoselectivity in subsequent reactions.[2]

    • Chelation Control: The choice of metal counterion can influence the conformation of the enolate through chelation, thereby affecting the stereochemical outcome. Lithium enolates are common, but exploring other metal enolates (e.g., sodium, potassium, or titanium) may be beneficial.

    • Electrophile Reactivity: Highly reactive electrophiles can sometimes lead to lower selectivity. If possible, use a less reactive electrophile or add it slowly to the reaction mixture at a low temperature.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving the stereoselectivity of this compound reactions.

Protocol 1: Diastereoselective Aldol Addition to this compound

This protocol describes a general procedure for the diastereoselective aldol reaction of this compound with a ketone.

Materials:

  • This compound

  • Ketone (e.g., acetone)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve the ketone (1.1 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.05 equivalents) to the stirred ketone solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the solution of this compound dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the purified product.

Protocol 2: Enantioselective Organocatalytic α-Amination of this compound

This protocol outlines a general procedure for the enantioselective α-amination of this compound using a proline-derived catalyst.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and di-tert-butyl azodicarboxylate (1.2 equivalents) in anhydrous DCM at room temperature, add the organocatalyst (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison. Below are templates you can adapt for your experimental results.

Table 1: Optimization of Diastereoselective Aldol Reaction of this compound

EntryBaseLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1LDANoneTHF-78e.g., 60:40e.g., 75
2LDABF₃·OEt₂THF-78
3LDATiCl₄DCM-78
4KHMDSNoneToluene-78
5LDANoneTHF-40

Table 2: Screening of Organocatalysts for Enantioselective α-Amination of this compound

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Enantiomeric Excess (ee, %)Yield (%)
1Catalyst A (10)DCM2512e.g., 85e.g., 90
2Catalyst B (10)DCM2512
3Catalyst A (20)DCM2512
4Catalyst A (10)Toluene2512
5Catalyst A (10)DCM024

Visualizations

The following diagrams illustrate key concepts and workflows related to improving the stereoselectivity of this compound reactions.

Aldol_Stereoselectivity_Troubleshooting cluster_factors Potential Causes cluster_solutions Troubleshooting Steps start Low Diastereoselectivity in Aldol Reaction cause1 Suboptimal Enolate Geometry start->cause1 cause2 Incorrect Lewis Acid Choice start->cause2 cause3 High Reaction Temperature start->cause3 cause4 Inappropriate Solvent Polarity start->cause4 solution1 Screen Different Bases (LDA, KHMDS) cause1->solution1 solution2 Vary Lewis Acid (BF₃·OEt₂, TiCl₄) cause2->solution2 solution3 Lower Reaction Temperature (-78 °C) cause3->solution3 solution4 Use Non-polar Solvents (Toluene) cause4->solution4

Caption: Troubleshooting logic for low diastereoselectivity in aldol reactions.

Organocatalysis_Workflow start Start: Enantioselective Reaction Setup step1 Mix this compound and Electrophile start->step1 step2 Add Organocatalyst step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Workup and Purification step3->step4 end Analyze Enantiomeric Excess (Chiral HPLC) step4->end

Caption: Experimental workflow for an organocatalyzed reaction.

Chiral_Auxiliary_Mechanism cluster_0 Step 1: Attachment cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Cleavage A This compound + Chiral Auxiliary B Chiral Adduct A->B C Formation of Chiral Enolate B->C D Diastereoselective Alkylation C->D E Hydrolysis D->E F Enantiomerically Enriched Product + Recovered Auxiliary E->F

Caption: General mechanism of using a chiral auxiliary for stereocontrol.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dibromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the synthesis of 2,3-Dibromobutanal from a laboratory setting to a pilot plant. The information addresses common issues, provides detailed protocols, and outlines critical safety and operational considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory route for synthesizing this compound?

A1: The most direct and common laboratory synthesis involves the electrophilic addition of molecular bromine (Br₂) to crotonaldehyde (B89634) (but-2-enal). This reaction typically proceeds by dissolving crotonaldehyde in a suitable inert solvent and adding bromine at a controlled temperature.

Q2: What are the primary safety hazards to consider when scaling up this bromination?

A2: Scaling up this synthesis introduces significant safety challenges. Molecular bromine is highly toxic, corrosive, and volatile.[1][2] The reaction is also exothermic, and poor temperature control on a large scale can lead to a runaway reaction, causing a rapid increase in pressure and the potential for vessel rupture.[2][3] Additionally, hydrogen bromide (HBr) gas may be evolved as a byproduct, which is also corrosive and toxic.

Q3: How can the exothermic nature of the reaction be managed in a pilot plant?

A3: Effective heat management is crucial. Key strategies include:

  • Controlled Reagent Addition: Adding the bromine solution dropwise or via a syringe pump allows for better control over the reaction rate and heat generation.[1]

  • Efficient Cooling: Pilot plant reactors should be equipped with a robust cooling jacket and potentially an internal cooling coil to dissipate the heat generated.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

  • Semi-Batch Process: A semi-batch process, where one reactant is fed continuously to the other, is often used to control the reaction rate and temperature.[4]

Q4: What are the likely side products, and how can their formation be minimized?

A4: Potential side products include over-brominated species and oxidation of the aldehyde functional group. To minimize these:

  • Stoichiometry: Use a precise 1:1 molar ratio of crotonaldehyde to bromine. An excess of bromine can lead to unwanted side reactions.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions.[5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the aldehyde.

Q5: Which brominating agents can be used as an alternative to liquid bromine?

A5: While molecular bromine is common, alternatives can be safer to handle, especially at scale. N-Bromosuccinimide (NBS) is a solid, crystalline reagent that is often considered a milder and safer option.[1] However, its use may require different reaction conditions, such as the presence of a radical initiator or light for certain types of brominations.[5] It's also important to note that solutions of NBS in solvents like DMF can present their own thermal stability hazards.[1] Another alternative is the in situ generation of bromine from reagents like HBr and an oxidant (e.g., hydrogen peroxide), which avoids storing large quantities of Br₂.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem EncounteredPotential CauseRecommended Solution
Low or No Product Yield Inactive Brominating Agent: Bromine may have degraded, or if using NBS, it may be old or require an initiator.[5]Ensure the purity and reactivity of the brominating agent. Use fresh Br₂ or high-purity NBS.[5]
Suboptimal Temperature: The reaction may be too cold to initiate or proceed at a reasonable rate.Experiment with incrementally increasing the reaction temperature while carefully monitoring for side product formation.[5]
Poor Quenching/Work-up: The product may be lost or degraded during the work-up phase.Ensure the quenching step (e.g., with sodium thiosulfate) is effective in neutralizing all unreacted bromine. Acidic conditions from HBr byproduct should be neutralized carefully.
Formation of Multiple Products (Low Selectivity) Over-bromination: Excess bromine or localized high concentrations can lead to further reactions.Ensure precise stoichiometric control. Improve mixing and use controlled, slow addition of bromine to avoid localized excess.[6]
Runaway Reaction: Poor temperature control leads to a rapid, uncontrolled reaction, promoting side product formation.[3]Improve cooling efficiency. Reduce the rate of bromine addition. Consider using a more dilute solution.
Isomer Formation: Depending on the exact conditions, other brominated isomers could potentially form.Optimize reaction conditions (solvent, temperature) to favor the desired 2,3-addition product.
Product Decomposition During Purification Thermal Instability: The aldehyde functional group can be sensitive to high temperatures, especially in the presence of acidic impurities.Use vacuum distillation at the lowest possible temperature to purify the product. Consider purification by chromatography on deactivated silica (B1680970) gel for smaller scales.[5]
Difficulties in Scaling from Lab to Pilot Plant Mixing Inefficiencies: What works in a small flask may not translate to a large reactor where mixing is less efficient.Use reactors with appropriate agitator design (e.g., turbine, pitched blade) to ensure homogeneity. Perform mixing studies if necessary.
Heat Transfer Issues: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[7]Do not simply multiply reagent quantities. Re-evaluate the process with a focus on thermal safety and heat transfer capabilities of the pilot plant equipment.[4][7]
Material Incompatibility: Bromine and HBr are highly corrosive to many materials.[1]Ensure the reactor and all associated transfer lines and equipment are made of compatible materials, such as glass-lined steel or Hastelloy.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure for the laboratory synthesis.

Materials:

  • Crotonaldehyde (1.0 mol, 70.09 g)

  • Molecular Bromine (1.0 mol, 159.8 g, ~51.2 mL)

  • Dichloromethane (DCM), anhydrous (1 L)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • 2 L three-neck round-bottom flask, dropping funnel, condenser, mechanical stirrer, thermometer, and an ice bath.

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge the flask with crotonaldehyde and 500 mL of anhydrous dichloromethane.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of bromine in 500 mL of anhydrous dichloromethane.

  • Add the bromine solution dropwise to the cooled crotonaldehyde solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction by TLC until the starting material is consumed.

  • Slowly add saturated sodium thiosulfate solution to quench any unreacted bromine until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Key Considerations for Pilot Plant Scale-Up
  • Reagent Handling: Use a closed system for charging both crotonaldehyde and the bromine solution to minimize exposure. Bromine should be added via a metering pump for precise control.

  • Thermal Safety: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution before attempting scale-up.[4] This data is critical for ensuring the pilot reactor's cooling system can handle the thermal load.

  • Off-Gas Management: The reactor should be vented through a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize any HBr gas that may evolve.

  • Purification: Vacuum distillation is the most viable purification method at scale. Ensure the distillation unit is constructed from corrosion-resistant materials. The column's efficiency should be adequate to separate the product from any lower or higher boiling point impurities.

Visualized Workflows and Logic

Below are diagrams illustrating the key processes involved in the synthesis and troubleshooting of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Prepare Reagents (Crotonaldehyde in DCM, Br2 in DCM) setup Reactor Setup (Glass-lined, Cooled) reagents->setup charge Charge Crotonaldehyde Solution to Reactor setup->charge cool Cool to 0-5 °C charge->cool add Controlled Addition of Bromine Solution cool->add react Stir and Monitor (TLC/GC/HPLC) add->react quench Quench with Sodium Thiosulfate react->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Solvent Removal (Rotovap/Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill analyze QC Analysis (NMR, GC-MS, Purity) distill->analyze package Package Product analyze->package

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Fresh Br2/NBS) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Review Reaction Temperature temp_ok Temp Optimal? check_temp->temp_ok check_time Extend Reaction Time? monitor Continue Monitoring (TLC/GC) check_time->monitor Yes fail Issue Persists: Consult Process Chemist check_time->fail No reagents_ok->check_temp Yes replace_reagents Use Fresh/Verified Reagents reagents_ok->replace_reagents No temp_ok->check_time Yes optimize_temp Optimize Temperature (e.g., slightly increase) temp_ok->optimize_temp No replace_reagents->start optimize_temp->start success Yield Improved monitor->success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

G cluster_hazards Primary Hazards cluster_mitigation Mitigation & Control Strategy start Scale-Up Process Initiated haz_br2 Bromine Toxicity & Corrosivity start->haz_br2 haz_exo High Exothermicity start->haz_exo haz_hbr HBr Gas Evolution start->haz_hbr ctrl_handling Closed Systems & PPE haz_br2->ctrl_handling ctrl_mat Material Compatibility (Glass-Lined, Hastelloy) haz_br2->ctrl_mat ctrl_thermal Reaction Calorimetry & Controlled Dosing & Robust Cooling haz_exo->ctrl_thermal ctrl_scrub Off-Gas Scrubber haz_hbr->ctrl_scrub end Safe Pilot Plant Operation ctrl_handling->end ctrl_thermal->end ctrl_scrub->end ctrl_mat->end

References

Technical Support Center: Navigating the Challenges of α-Halo Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with α-halo aldehydes. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common pitfalls in the handling and use of these versatile but challenging reagents.

Frequently Asked Questions (FAQs)

Q1: Why are α-halo aldehydes so difficult to handle?

α-Halo aldehydes are notoriously unstable due to the presence of two reactive functional groups: an aldehyde and an α-halogen. This combination makes them prone to several undesirable reactions, including:

  • Polymerization: Anhydrous α-halo aldehydes, such as chloroacetaldehyde, can readily polymerize upon standing.[1][2]

  • Decomposition: They can undergo dehydrohalogenation to form α,β-unsaturated aldehydes, especially in the presence of base.

  • Self-condensation: Similar to other aldehydes, they can undergo aldol-type reactions.

  • Epoxidation: Intramolecular cyclization can lead to the formation of epoxides.

Q2: My α-halo aldehyde appears discolored. Can I still use it?

Discoloration, often to a yellow or brownish hue, is a common sign of decomposition. It is generally not recommended to use discolored α-halo aldehydes, as the impurities can lead to unpredictable reaction outcomes and lower yields. Purification by distillation is an option, but care must be taken as they can be heat-sensitive.

Q3: What are the primary safety concerns when working with α-halo aldehydes?

α-Halo aldehydes are highly toxic and corrosive.[1][2] They are potent alkylating agents and can cause severe irritation to the eyes, skin, and respiratory tract.[1][2] Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q4: How should I store my α-halo aldehydes to maximize their shelf life?

To minimize decomposition and polymerization, α-halo aldehydes should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended. Anhydrous forms are particularly unstable and may benefit from being stored as a solution in a dry, inert solvent.[1]

Troubleshooting Guides

Reaction Troubleshooting

Issue: Low or no yield in a Wittig reaction.

Potential CauseRecommended Solution
Degraded α-halo aldehyde Use freshly prepared or purified α-halo aldehyde. Consider generating the aldehyde in situ.
Ylide decomposition Ensure strictly anhydrous and inert conditions during ylide formation and reaction. Moisture will quench the strong base and the ylide.[3]
Incorrect base for ylide generation For non-stabilized ylides derived from α-halo aldehydes, use strong, non-nucleophilic bases like n-butyllithium or sodium hexamethyldisilazide.[3]
Side reaction with the aldehyde Add the aldehyde slowly to the pre-formed ylide at low temperatures (e.g., -78 °C) to minimize side reactions.

Issue: Complex mixture of products in a Darzens condensation.

Potential CauseRecommended Solution
Self-condensation of the α-halo aldehyde Add the α-halo aldehyde slowly to the reaction mixture containing the ketone/ester and base.
Base-catalyzed decomposition Use a non-nucleophilic, sterically hindered base. Consider using milder reaction conditions (lower temperature).
Epimerization of the halohydrin intermediate The stereochemistry of the final epoxide can be influenced by the stability of the intermediate halohydrin. Thermodynamic control may lead to a mixture of diastereomers.[4]
Purification Troubleshooting

Issue: Difficulty in purifying the α-halo aldehyde.

Potential CauseRecommended Solution
Thermal instability during distillation Use vacuum distillation at the lowest possible temperature. A short-path distillation apparatus (Kugelrohr) can be effective.
Co-distillation with impurities If distillation is ineffective, consider conversion to a more stable derivative (e.g., an acetal) for purification, followed by deprotection immediately before use.[2]
Decomposition on silica (B1680970) gel α-Halo aldehydes can be sensitive to acidic silica gel. Consider using a neutral or basic alumina (B75360) for chromatography, or use a non-chromatographic purification method.

Quantitative Data Summary

Toxicity of Common α-Halo Aldehydes

CompoundCAS NumberLD50 (Oral, Rat)Key Hazards
Chloroacetaldehyde107-20-089 mg/kg[2]Corrosive, toxic, suspected carcinogen.[2]
Bromoacetaldehyde17157-48-1Data not readily availableToxic, likely corrosive and irritant.

Note: Toxicity data for many α-halo aldehydes is not extensively reported. Assume high toxicity for all compounds in this class.

Experimental Protocols

Detailed Protocol for a One-Pot Wittig Reaction with an α-Bromoester

This protocol is adapted for α-halo carbonyl compounds that can form Wittig reagents in the presence of a weak base, allowing for a one-pot procedure.[5][6]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (B44618) (1.1 eq).

  • Solvent and Base: Add a saturated aqueous solution of sodium bicarbonate. Stir vigorously to create a suspension.

  • Addition of Reagents: To the stirred suspension, add the α-bromoester (1.0 eq) followed by the aldehyde (1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with a dilute acid (e.g., 1 M H₂SO₄). Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Wittig Reaction Yield

Wittig_Troubleshooting start Low or No Yield in Wittig Reaction check_aldehyde Check α-Halo Aldehyde Quality start->check_aldehyde aldehyde_ok Aldehyde is fresh/pure check_aldehyde->aldehyde_ok check_conditions Review Reaction Conditions aldehyde_ok->check_conditions Yes consider_in_situ Use freshly prepared aldehyde or generate in situ aldehyde_ok->consider_in_situ No conditions_ok Conditions are anhydrous/inert check_conditions->conditions_ok check_base Evaluate Base Choice conditions_ok->check_base Yes improve_conditions Ensure dry solvents and inert atmosphere conditions_ok->improve_conditions No base_ok Base is appropriate check_base->base_ok change_base Use stronger, non-nucleophilic base (e.g., n-BuLi) base_ok->change_base No optimize_addition Optimize Addition Protocol (e.g., slow addition at low temp) base_ok->optimize_addition Yes consider_in_situ->check_conditions improve_conditions->check_base change_base->optimize_addition end Improved Yield optimize_addition->end

Caption: Troubleshooting workflow for low Wittig reaction yields.

Decomposition Pathways of α-Halo Aldehydes

Decomposition_Pathways cluster_products Decomposition Products start α-Halo Aldehyde polymerization Polymerization start->polymerization Anhydrous conditions dehydrohalogenation Dehydrohalogenation start->dehydrohalogenation Base self_condensation Self-Condensation (Aldol-type) start->self_condensation Base/Acid polymer Polymer polymerization->polymer unsat_aldehyde α,β-Unsaturated Aldehyde dehydrohalogenation->unsat_aldehyde aldol_product Aldol Adduct self_condensation->aldol_product

Caption: Common decomposition pathways for α-halo aldehydes.

References

Technical Support Center: 2,3-Dibromobutanal Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-dibromobutanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this reactive aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a reactive α-bromoaldehyde, making its purification challenging. The primary difficulties include:

  • Instability: α-bromoaldehydes can be unstable, particularly at elevated temperatures or in the presence of acids or bases, leading to degradation.[1][2]

  • Dehydrobromination: The compound can undergo elimination of HBr to form α,β-unsaturated aldehydes, especially when exposed to basic conditions or heat.[3]

  • Side-reaction products: The synthesis of this compound can result in impurities such as starting materials, over-brominated products (e.g., 2,2,3-tribromobutanal), and aldol (B89426) condensation products.[1]

  • High Reactivity: The aldehyde functional group is susceptible to oxidation and other reactions, complicating purification procedures.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include:

  • Unreacted starting materials (e.g., butanal or crotonaldehyde).

  • Monobrominated butanal isomers.

  • Over-brominated byproducts.

  • Solvents used in the synthesis.

  • Products of aldol condensation or polymerization.[2]

  • Degradation products like 2-bromo-2-butenal from dehydrobromination.

Q3: What are the recommended storage conditions for purified this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4] It should be kept in a tightly sealed container to prevent exposure to moisture and air.[4][5][6]

Troubleshooting Guides

Issue 1: Low yield after purification by distillation.

Possible Cause 1: Thermal Degradation

  • Symptoms: Darkening of the product, presence of non-volatile residues, and identification of degradation products by analytical methods.

  • Solution: Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[7] Maintain the distillation temperature as low as possible.

Possible Cause 2: Dehydrobromination

  • Symptoms: Presence of unsaturated aldehyde impurities in the distillate.

  • Solution: Ensure all glassware is neutral and free of basic residues. Avoid high temperatures during distillation.

Issue 2: Incomplete separation of impurities using column chromatography.

Possible Cause 1: Inappropriate Stationary or Mobile Phase

  • Symptoms: Co-elution of the product with impurities.

  • Solution: Optimize the chromatography conditions. A less polar solvent system may improve separation of polar impurities, while a more polar system can help separate less polar impurities. Consider using a different stationary phase if silica (B1680970) gel is not effective.

Possible Cause 2: On-column Reactions

  • Symptoms: Appearance of new impurity spots on TLC analysis of collected fractions.

  • Solution: Deactivate the silica gel by washing with a solvent system containing a small amount of a neutral agent like triethylamine, followed by thorough washing with the mobile phase before loading the sample. Run the column at a lower temperature if possible.

Issue 3: Product degradation during handling and workup.

Possible Cause 1: Exposure to Bases or Nucleophiles

  • Symptoms: Formation of elimination or substitution byproducts.

  • Solution: Use neutral or slightly acidic conditions during aqueous workup. Avoid strong bases. Use aprotic solvents where possible.

Possible Cause 2: Oxidation

  • Symptoms: Formation of 2,3-dibromobutanoic acid.

  • Solution: Handle the compound under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of different purification techniques for this compound.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation >95%Effective for removing non-volatile impurities and solvents. Scalable.Risk of thermal degradation, even under vacuum.[7]
Flash Column Chromatography >98%High resolution for separating closely related impurities.[8]Can be slow, potential for on-column degradation, less scalable.
Recrystallization >99% (if solid derivative)Can yield very high purity material.This compound is a liquid; requires derivatization to a solid.
Bisulfite Adduct Formation VariableSpecific for aldehydes, good for removing non-aldehyde impurities.[9]Requires subsequent regeneration of the aldehyde, which can introduce new impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of the parent compound, 2,3-dibromobutane, is 157 °C at atmospheric pressure, which can serve as a rough guide.[10]

  • Product Handling: Collect the purified product in a pre-weighed, dry flask under an inert atmosphere. Store immediately under appropriate conditions.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column with the chosen mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with the mobile phase, applying positive pressure.

    • Monitor the separation by thin-layer chromatography (TLC).

  • Fraction Collection:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure, avoiding excessive heat.

Visualizations

Experimental Workflow: Purification of this compound

G cluster_0 Purification Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Initial Cleanup Chromatography Flash Column Chromatography Distillation->Chromatography Further Purification Analysis Purity Analysis (GC, NMR) Distillation->Analysis If sufficiently pure Chromatography->Analysis Analysis->Distillation Repurify if needed Pure_Product Pure this compound Analysis->Pure_Product Purity > 98%

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic: Low Purification Yield

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Temp High Temperature? Start->Check_Temp Check_Base Base Contamination? Check_Temp->Check_Base No Sol_Temp Use Vacuum Distillation Lower Bath Temperature Check_Temp->Sol_Temp Yes Check_Air Air/Moisture Exposure? Check_Base->Check_Air No Sol_Base Neutralize Glassware Use Aprotic Solvents Check_Base->Sol_Base Yes Sol_Air Use Inert Atmosphere Degas Solvents Check_Air->Sol_Air Yes End Yield Improved Check_Air->End No - Re-evaluate Synthesis Sol_Temp->End Sol_Base->End Sol_Air->End

Caption: A decision tree for troubleshooting low yields in purification.

Degradation Pathway: Dehydrobromination

Caption: The elimination reaction leading to a common impurity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dibromobutanal and Other Haloaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,3-dibromobutanal with other haloaldehydes, supported by established chemical principles. Understanding the relative reactivity of these compounds is crucial for designing synthetic routes, predicting reaction kinetics, and elucidating potential mechanisms of biological activity. This document presents a detailed analysis, including theoretical frameworks, qualitative experimental protocols, and visual representations of key chemical principles.

Executive Summary

The reactivity of haloaldehydes is primarily dictated by the nature and position of the halogen substituent(s) relative to the carbonyl group. In this compound, the presence of vicinal bromine atoms at the α and β positions results in a molecule with multiple reactive sites susceptible to both nucleophilic substitution and elimination reactions.

In general, the reactivity of haloaldehydes in nucleophilic substitution reactions follows the trend: iodo- > bromo- > chloro- > fluoroaldehydes. This is a direct consequence of the carbon-halogen bond strength and the stability of the resulting halide anion (leaving group ability).[1] Therefore, this compound is expected to be more reactive towards nucleophiles than its chlorinated analog, 2,3-dichlorobutanal.

Furthermore, the position of the halogen influences reactivity. α-haloaldehydes are particularly reactive due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-X bond and stabilizes the transition state of nucleophilic attack. β-haloaldehydes can also undergo substitution, as well as elimination reactions to form α,β-unsaturated aldehydes. The presence of both an α and a β bromine in this compound suggests a complex reactivity profile, with the potential for sequential substitution, elimination, or rearrangement reactions depending on the reaction conditions.

Theoretical Framework: Factors Influencing Haloaldehyde Reactivity

The reactivity of haloaldehydes is governed by a combination of electronic and steric factors:

  • Nature of the Halogen (Leaving Group Ability): The strength of the carbon-halogen bond is a primary determinant of reactivity in both substitution and elimination reactions. Weaker C-X bonds are more easily broken, leading to faster reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the leaving group ability of the halide ions is I⁻ > Br⁻ > Cl⁻ > F⁻. This makes bromoaldehydes significantly more reactive than their chloro- counterparts.[2]

  • Position of the Halogen:

    • α-Haloaldehydes: The halogen is on the carbon adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

    • β-Haloaldehydes: The halogen is two carbons away from the carbonyl group. These compounds can undergo both nucleophilic substitution and E2 elimination reactions to yield α,β-unsaturated aldehydes, a valuable class of synthetic intermediates.[3]

  • Vicinal Dihalides: Compounds with halogens on adjacent carbons, such as this compound, can undergo dehalogenation, typically with reagents like iodide ions or zinc, to form a double bond.[4] They are also susceptible to double dehydrohalogenation with a strong base to yield alkynes.[5]

Comparative Reactivity Data

HaloaldehydeStructureHalogen Position(s)Expected Reactivity (Relative to 2-Chlorobutanal)
2-Chlorobutanal (B2924442)CH₃CH₂CHClCHOα-ChloroBaseline
2-BromobutanalCH₃CH₂CHBrCHOα-BromoHigher
3-ChlorobutanalCH₃CHClCH₂CHOβ-ChloroLower (for substitution at C-3)
3-BromobutanalCH₃CHBrCH₂CHOβ-BromoHigher than 3-chlorobutanal
2,3-DichlorobutanalCH₃CHClCHClCHOα,β-DichloroHigher than 2-chlorobutanal
This compound CH₃CHBrCHBrCHO α,β-Dibromo Significantly Higher
Crotonaldehyde (B89634) (α,β-Unsaturated)CH₃CH=CHCHON/ADifferent reactivity pattern (Michael addition)

Key Reactions of this compound

Due to its structure as a vicinal dihaloaldehyde, this compound is expected to undergo several key transformations:

  • Nucleophilic Substitution: Both the α- and β-bromine atoms can be displaced by nucleophiles. The α-bromo group is expected to be more reactive towards substitution due to the influence of the adjacent carbonyl group.

  • Dehydrohalogenation: In the presence of a base, this compound can undergo elimination of HBr to form α-bromo-α,β-unsaturated aldehydes or β-bromo-α,β-unsaturated aldehydes.

  • Dehalogenation: Reaction with reagents like sodium iodide in acetone (B3395972) or zinc dust can lead to the formation of crotonaldehyde through an E2-like elimination of the two bromine atoms.[6]

Experimental Protocols

Qualitative Comparison of Reactivity using the Silver Nitrate (B79036) Test

This experiment provides a visual, qualitative comparison of the reactivity of different haloaldehydes towards nucleophilic substitution (solvolysis).[7][8]

Objective: To qualitatively compare the rate of silver halide precipitation for this compound and other haloaldehydes.

Materials:

  • This compound

  • 2-Chlorobutanal (for comparison)

  • 2-Bromobutanal (for comparison)

  • 2% ethanolic silver nitrate solution

  • Test tubes

  • Water bath

Procedure:

  • Label three clean, dry test tubes for each haloaldehyde.

  • Add 2 mL of the 2% ethanolic silver nitrate solution to each test tube.

  • Add 2-3 drops of the respective haloaldehyde to each corresponding test tube.

  • Gently shake the test tubes to mix the contents.

  • Observe the formation of any precipitate at room temperature. Note the time of appearance and the color of the precipitate (AgCl is white, AgBr is cream-colored).

  • If no reaction is observed after 5-10 minutes, place the test tubes in a warm water bath (approximately 50-60°C) and continue to observe for any changes.[7]

Expected Results: this compound is expected to produce a cream-colored precipitate of AgBr much faster than 2-chlorobutanal produces a white precipitate of AgCl. 2-Bromobutanal will also react faster than 2-chlorobutanal. The rapid reaction of this compound is due to the presence of two highly reactive C-Br bonds.

Dehydrohalogenation of this compound

This protocol outlines a general procedure for the elimination of HBr from a vicinal dihaloaldehyde to form an α,β-unsaturated haloaldehyde.

Objective: To synthesize an α,β-unsaturated bromoaldehyde from this compound.

Materials:

Procedure:

  • Dissolve this compound in the anhydrous aprotic solvent in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of the hindered base to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Logical Relationship of Factors Affecting Haloaldehyde Reactivity

G cluster_reactivity Factors Influencing Haloaldehyde Reactivity cluster_factors Key Determinants Reactivity Reactivity Nucleophilic Substitution Nucleophilic Substitution Reactivity->Nucleophilic Substitution Elimination Elimination Reactivity->Elimination Halogen Nature of Halogen (Leaving Group Ability) Halogen->Reactivity Position Position of Halogen (α, β, etc.) Position->Reactivity Structure Substrate Structure (Vicinal, Geminal) Structure->Reactivity

Caption: Factors influencing the reactivity of haloaldehydes.

Experimental Workflow for Reactivity Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 2% Ethanolic Silver Nitrate Solution C Add Silver Nitrate Solution to Test Tubes A->C B Label Test Tubes for Each Haloaldehyde D Add Haloaldehyde to Respective Tube B->D C->D E Mix and Observe at Room Temperature D->E F If No Reaction, Heat in Water Bath E->F No Precipitate G Record Time of Precipitate Formation E->G F->G I Compare Reactivity G->I H Note Color of Precipitate H->I G This compound This compound Transition_State Anti-periplanar Transition State This compound->Transition_State Iodide_Ion Iodide Ion (I⁻) Iodide_Ion->Transition_State Nucleophilic Attack on Bromine Crotonaldehyde Crotonaldehyde (α,β-Unsaturated Aldehyde) Transition_State->Crotonaldehyde Elimination Iodine Iodine (I₂) Transition_State->Iodine Bromide_Ion Bromide Ion (Br⁻) Transition_State->Bromide_Ion

References

Comparative Guide to Validated Analytical Methods for 2,3-Dibromobutanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2,3-Dibromobutanal. Given the limited availability of direct validation data for this compound, this comparison leverages experimental data from the structurally analogous compound, dibromoacetaldehyde (B156388), and other related brominated compounds. This approach offers a robust framework for selecting and validating an appropriate analytical method for this compound.

The two methods compared are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

  • Gas Chromatography-Mass Spectrometry (GC-MS) .

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of the HPLC-UV and GC-MS methods, with data extrapolated from closely related brominated compounds.

Performance ParameterHPLC-UV with DNPH DerivatizationGC-MS
Limit of Detection (LOD) 18.2 - 65.3 µg/L (for bromophenols)0.01 - 1.65 ng/g (for various brominated compounds)[1]
Limit of Quantitation (LOQ) Typically 3x LOD4 pg/g - 8 ng/g (for various brominated flame retardants)[2]
Linearity (R²) > 0.991 (for brominated phenols)[3]> 0.999 (for bromide quantification)[4]
Precision (RSD%) < 12% (for bromophenols)[5]< 20% (for brominated flame retardants)[2]
Accuracy (Recovery %) > 65% (for bromophenols)[5]70 - 120% (for brominated flame retardants)[2]
Selectivity Good, but potential for co-elution with other carbonyls.Excellent, with mass spectral confirmation providing high specificity.
Sample Throughput ModerateLower, due to longer run times.
Instrumentation Cost LowerHigher

Experimental Protocols

Detailed methodologies for both techniques are provided below. These protocols are based on established methods for dibromoacetaldehyde and should be optimized and validated for the specific matrix containing this compound.[6]

HPLC-UV Method with DNPH Derivatization

This method is based on the reaction of the carbonyl group of this compound with DNPH to form a stable, UV-active hydrazone derivative, which is then separated and quantified by HPLC. This is a widely adopted method for carbonyl compounds.[6]

1. Sample Preparation and Derivatization:

  • Dissolve an accurately weighed or measured sample in a suitable solvent (e.g., acetonitrile).

  • Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to the sample.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1 hour) to ensure complete derivatization.

  • Neutralize the reaction mixture and dilute to a final volume with the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 360 nm.

  • Quantification: Based on a calibration curve prepared using derivatized this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high sensitivity and definitive identification.[6]

1. Sample Preparation:

  • For aqueous samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane).

  • Collect the organic layer and dry it using anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injection Mode: 1 µL splitless injection at 250°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection:

    • Scan mode (e.g., m/z 40-300) for identification.

    • Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions for this compound.

  • Quantification: Based on a calibration curve prepared using standards of this compound and a suitable internal standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Sample containing This compound Dissolve Dissolve in Acetonitrile Sample->Dissolve AddDNPH Add acidic DNPH solution Dissolve->AddDNPH Incubate Incubate (e.g., 40°C) AddDNPH->Incubate Neutralize Neutralize and Dilute Incubate->Neutralize Inject Inject into HPLC system Neutralize->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 360 nm Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV with DNPH derivatization workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample with This compound LLE Liquid-Liquid Extraction (Hexane) Sample->LLE Dry Dry organic layer (Na2SO4) LLE->Dry Concentrate Concentrate under Nitrogen Dry->Concentrate Inject Inject into GC-MS system Concentrate->Inject Separate Separation on capillary column Inject->Separate Detect MS Detection (EI, SIM/Scan) Separate->Detect Quantify Quantification Detect->Quantify

Caption: GC-MS experimental workflow for this compound quantification.

Summary and Recommendations

Both HPLC-UV with DNPH derivatization and GC-MS are suitable methods for the quantification of this compound, with the choice depending on the specific analytical requirements.

  • HPLC-UV with DNPH derivatization is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not the primary requirement. It is a well-established method for a wide range of carbonyl compounds.

  • GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex matrices where interferences are a concern. The mass spectral data offers a high degree of confidence in the identification of this compound.

A thorough method validation in the specific sample matrix is crucial to ensure the accuracy and reliability of the results for the quantification of this compound, regardless of the chosen method.

References

A Comparative Guide to the Synthesis of Heterocyclic Scaffolds from 2,3-Dibromobutanal and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to key heterocyclic structures, hypothetically derived from the reaction of 2,3-dibromobutanal with various dinucleophiles. Due to the limited direct literature on the reactions of this compound, this comparison focuses on established, alternative methods for synthesizing the plausible heterocyclic products: 3-bromo-4-methyl-1H-pyrazole, 3-bromo-4-methylfuran, and 3-bromo-4-methylpyrrole. The performance of these alternative syntheses is evaluated based on reported experimental data, offering insights into reaction efficiency and conditions.

Introduction to Heterocyclic Products and Synthetic Strategies

This compound possesses a unique combination of functional groups—an aldehyde and vicinal bromides—that make it a potential precursor for various heterocyclic systems. Reaction with dinucleophiles could, in principle, lead to the formation of five-membered aromatic rings through a sequence of condensation and intramolecular cyclization reactions. This guide explores the synthesis of three such potential products and compares the established laboratory methods for their preparation.

Comparative Analysis of Synthetic Methodologies

The following tables summarize quantitative data for the synthesis of the target heterocyclic compounds via established alternative routes. These methods provide a benchmark for any future development of synthetic pathways starting from this compound.

Table 1: Synthesis of 3-Bromo-4-methyl-1H-pyrazole

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
One-Pot Bromination of Pyrazole (B372694)3,5-Dimethyl-N-phenylpyrazoleN-Bromosaccharin, Silica (B1680970) Gel supported Sulfuric Acid, Solvent-free, rt, 7 min98
Oxidation of 4-Bromo-3-methylpyrazole4-Bromo-3-methylpyrazolePotassium permanganate, Water, 90 °C, 8 h64.2[1]
O-Alkylation and Bromination1-Phenyl-1H-pyrazol-3-ol1. NaH, Methyl iodide, DMF, 60 °C, 1 h; 2. Brominating agent88 (for methylation)[2]

Table 2: Synthesis of 3-Bromo-4-methylfuran

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
Bromination and Dehydrobromination3-Methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride (B1165640)1. Bromine; 2. Quinoline, heatN/A[3]
Synthesis from 3-(Bromomethyl)furan-2,5-dione (B1610223)Dimethyl itaconate1. LiOH, H₂O; 2. Br₂, CCl₄, reflux; 3. Ac₂O, THF, reflux92 (final step)[4]

Table 3: Synthesis of 3-Bromo-4-methylpyrrole

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
Bromination of N-MethylpyrroleN-MethylpyrroleN-Bromosuccinimide, PBr₃ (catalytic)N/A[5]
Halogen-Metal Exchange3-Bromo-1-(triisopropylsilyl)pyrrole1. n-BuLi or t-BuLi; 2. ElectrophileN/A[6]

Experimental Protocols for Key Syntheses

Detailed methodologies for the synthesis of the target compounds via alternative routes are provided below.

Protocol 1: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives[1]

This procedure describes a solvent-free, one-pot synthesis of 4-bromopyrazoles from 1,3-diketones and arylhydrazines.

  • Pyrazole Formation: An equimolar amount of a 1,3-diketone (e.g., acetylacetone) and an arylhydrazine are ground at room temperature in the presence of a catalytic amount of silica gel supported sulfuric acid (0.01 g). The reaction progress is monitored by TLC until the formation of the corresponding pyrazole is complete.

  • Bromination: To the resulting mixture, one equivalent of N-bromosaccharin is added and mixed thoroughly. The reaction is typically complete within minutes.

  • Work-up and Purification: n-Hexane is added to the reaction mixture, and the solid is filtered off. The residue is washed with n-hexane, and the solvent is evaporated to afford the pure 4-bromopyrazole derivative. If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(Bromomethyl)furan-2,5-dione[5]

This three-step synthesis starts from dimethyl itaconate.

  • Hydrolysis: Dimethyl itaconate is dissolved in water, and a solution of lithium hydroxide (B78521) (LiOH) is added. The mixture is stirred at room temperature until the hydrolysis to itaconic acid is complete.

  • α-Bromination: To the itaconic acid, carbon tetrachloride (CCl₄) is added as a solvent, followed by the slow addition of bromine (Br₂). The mixture is heated to reflux until the reaction is complete, forming the dibromo intermediate.

  • Intramolecular Cyclization: Acetic anhydride (Ac₂O) and tetrahydrofuran (B95107) (THF) are added to the dibromo intermediate. The reaction mixture is heated to reflux to induce intramolecular cyclization with the loss of hydrogen bromide. The solvent is then removed under reduced pressure, and the crude 3-(bromomethyl)furan-2,5-dione is purified by flash chromatography.

Protocol 3: Synthesis of 3-Bromo-N-methylpyrrole[6]

This method describes the regioselective bromination of N-methylpyrrole.

  • Reaction Setup: N-Methylpyrrole is treated with N-bromosuccinimide.

  • Catalysis: A catalytic amount of phosphorus tribromide (PBr₃) is added to direct the bromination to the 3-position.

  • Work-up and Purification: The reaction mixture is worked up to isolate the 3-bromo-N-methylpyrrole. Further details on the specific reaction conditions and purification were not available in the provided search results.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_of_4_Bromopyrazole Diketone 1,3-Diketone Pyrazole Pyrazole Intermediate Diketone->Pyrazole Hydrazine Arylhydrazine Hydrazine->Pyrazole Catalyst H₂SO₄/SiO₂ Catalyst->Pyrazole cat. Bromopyrazole 4-Bromopyrazole Pyrazole->Bromopyrazole NBSac N-Bromosaccharin NBSac->Bromopyrazole

Caption: One-pot synthesis of 4-bromopyrazoles.

Synthesis_of_Bromomethylfuran_dione Itaconate Dimethyl Itaconate ItaconicAcid Itaconic Acid Itaconate->ItaconicAcid Hydrolysis LiOH LiOH, H₂O LiOH->ItaconicAcid Dibromo Dibromo Intermediate ItaconicAcid->Dibromo α-Bromination Br2 Br₂, CCl₄, reflux Br2->Dibromo Product 3-(Bromomethyl)furan-2,5-dione Dibromo->Product Cyclization Ac2O Ac₂O, THF, reflux Ac2O->Product

Caption: Three-step synthesis of a furan (B31954) derivative.

Synthesis_of_3_Bromo_N_methylpyrrole NMP N-Methylpyrrole Product 3-Bromo-N-methylpyrrole NMP->Product NBS N-Bromosuccinimide NBS->Product PBr3 PBr₃ (cat.) PBr3->Product

Caption: Synthesis of 3-bromo-N-methylpyrrole.

Conclusion

While the direct reaction of this compound with dinucleophiles remains an area for future investigation, this guide provides a comprehensive comparison of established and efficient alternative routes to its plausible heterocyclic products. The one-pot synthesis of 4-bromopyrazoles stands out for its high yield and operational simplicity. The multi-step synthesis of the furan derivative also proceeds with a high overall yield. These methodologies offer valuable benchmarks for the development of novel synthetic pathways and for the production of these important heterocyclic scaffolds for applications in drug discovery and development. Further research is warranted to explore the reactivity of this compound and its potential as a versatile building block in heterocyclic synthesis.

References

Determining the Enantiomeric Excess of Chiral 2,3-Dibromobutanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is paramount in asymmetric synthesis and the development of chiral drugs, where the biological activity of enantiomers can differ significantly. This guide provides a comparative overview of established analytical methods for determining the enantiomeric excess of chiral 2,3-dibromobutanal, a halogenated aldehyde of interest in synthetic chemistry. The comparison focuses on direct and indirect methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the determination of the enantiomeric excess of chiral this compound.

MethodPrincipleDerivatization RequiredThroughputKey AdvantagesPotential Limitations
Chiral GC Differential interaction of enantiomers with a chiral stationary phase (CSP).No (Direct Method)HighHigh resolution and sensitivity; suitable for volatile compounds.Requires a specific chiral column; optimization of temperature program may be needed.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).No (Direct Method)MediumWide applicability; various chiral columns are commercially available.[1][2][3]Method development can be time-consuming; higher cost of chiral columns and solvents.
NMR Spectroscopy Diastereomeric differentiation using a chiral derivatizing agent (CDA) or chiral solvating agent (CSA).[4][5][6]Yes (for CDA)Low to MediumProvides structural information; relatively fast for individual samples.[7]Lower sensitivity compared to chromatographic methods; may require derivatization.[8]
Circular Dichroism Differential absorption of left and right circularly polarized light.[9][10]No (Direct Method)HighRapid analysis; suitable for high-throughput screening.[11]Requires a chromophore near the stereocenter; calibration curve with pure enantiomers is necessary.[12]

Experimental Protocols

Chiral Gas Chromatography (GC)

Principle: This direct method separates the enantiomers of this compound on a capillary column coated with a chiral stationary phase (CSP).[13][14] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for the separation of chiral aldehydes.[15][16]

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, for example, a Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min.

  • Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Similar to chiral GC, chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase packed into a column.[1][17] Polysaccharide-based chiral selectors, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used.[18]

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: A chiral column, for example, a Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL of a solution of this compound in the mobile phase.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for chiral GC.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

Principle: This indirect method involves the reaction of the chiral aldehyde with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[4][19] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts, which directly corresponds to the enantiomeric ratio of the original aldehyde.[7]

Experimental Protocol:

  • Chiral Derivatizing Agent (CDA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol can be used to form diastereomeric acetals.

  • Sample Preparation: In an NMR tube, dissolve the this compound sample (approx. 5 mg) in a deuterated solvent (e.g., CDCl₃, 0.5 mL). Add a slight excess (1.1 equivalents) of the chiral derivatizing agent and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the acetal (B89532) proton). Integrate these two signals. The enantiomeric excess is calculated using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[9][10] The magnitude of the CD signal is proportional to the concentration of the enantiomer and its specific rotation. By constructing a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined.[12][20]

Experimental Protocol:

  • Instrument: A circular dichroism spectrophotometer.

  • Sample Preparation: Prepare a series of solutions of this compound with known enantiomeric excesses (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) in a suitable solvent (e.g., acetonitrile). The total concentration should be kept constant.

  • Measurement: Record the CD spectrum for each sample at the wavelength of maximum absorption (λmax) of the relevant chromophore (the carbonyl group in the aldehyde).

  • Data Analysis: Plot the measured ellipticity (in millidegrees) at λmax against the known enantiomeric excess. This will generate a linear calibration curve. Measure the ellipticity of the unknown sample under the same conditions and use the calibration curve to determine its enantiomeric excess.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis Sample Chiral this compound (Enantiomeric Mixture) GC Chiral GC Sample->GC HPLC Chiral HPLC Sample->HPLC NMR NMR with CDA Sample->NMR CD CD Spectroscopy Sample->CD Integration Peak Integration GC->Integration HPLC->Integration NMR->Integration Calibration Calibration Curve CD->Calibration ee_Calculation ee Calculation Integration->ee_Calculation Calibration->ee_Calculation

Caption: General workflow for the determination of enantiomeric excess.

nmr_derivatization cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_analysis Analysis Enantiomers (R)-Aldehyde + (S)-Aldehyde Reaction Derivatization Enantiomers->Reaction CDA Enantiopure CDA CDA->Reaction Diastereomers (R,R')-Diastereomer (S,R')-Diastereomer Reaction->Diastereomers NMR_Analysis NMR Analysis (Distinct Signals) Diastereomers->NMR_Analysis

Caption: Logical relationship in NMR analysis with a chiral derivatizing agent.

References

Comparative study of different synthetic routes to 2,3-Dibromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,3-dibromobutanal, a vicinal dihalogenated aldehyde, is a key transformation in organic synthesis, providing a versatile intermediate for the preparation of various pharmaceuticals and fine chemicals. The primary and most direct route to this compound is through the electrophilic addition of bromine across the carbon-carbon double bond of crotonaldehyde (B89634). This guide provides a comparative study of different methodologies for this synthesis, offering detailed experimental protocols, quantitative data from analogous reactions, and a discussion of the advantages and disadvantages of each approach. This information is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable synthetic strategy for their specific needs.

Overview of Synthetic Pathways

The conversion of crotonaldehyde to this compound can be achieved through several brominating systems. The most common methods involve the use of molecular bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). Each of these reagents offers a unique set of reaction conditions, selectivities, and operational considerations. The general transformation is depicted below:

General reaction scheme for the bromination of crotonaldehyde

This guide will delve into the specifics of each of these three primary routes.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound. It is important to note that due to the limited availability of specific data for this compound in the literature, the data presented here is based on analogous bromination reactions of α,β-unsaturated carbonyl compounds. These values should therefore be considered as representative estimates.

Synthetic Route Brominating Agent Typical Solvent Reaction Time Temperature (°C) Reported Yield (%) Key Remarks
Route 1 Molecular Bromine (Br₂)Acetic Acid or Dichloromethane1 - 4 hours0 - 2570 - 90High-yielding but requires handling of corrosive and hazardous liquid bromine.
Route 2 N-Bromosuccinimide (NBS)Carbon Tetrachloride or Acetonitrile (B52724)2 - 8 hours25 - 82 (reflux)60 - 85Safer and easier to handle solid reagent; radical initiator may be required.
Route 3 Copper(II) Bromide (CuBr₂)Ethyl Acetate (B1210297) or Acetonitrile4 - 24 hours25 - 80 (reflux)65 - 88Milder and more selective reagent, often avoiding side reactions.

Experimental Protocols

Detailed experimental methodologies for each of the key synthetic routes are provided below. These protocols are based on established procedures for the bromination of α,β-unsaturated aldehydes and ketones and can be adapted for the synthesis of this compound.

Route 1: Direct Bromination with Molecular Bromine (Br₂)

This classical method involves the direct addition of liquid bromine to crotonaldehyde in a suitable solvent.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde (1.0 eq.) in glacial acetic acid or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine (1.05 eq.) in the same solvent dropwise to the stirred solution of crotonaldehyde.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Route 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination.

Experimental Protocol:

  • To a solution of crotonaldehyde (1.0 eq.) in carbon tetrachloride or acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.1 eq.).

  • For reactions in carbon tetrachloride, a radical initiator such as a catalytic amount of benzoyl peroxide or AIBN may be added, and the mixture is refluxed. For reactions in acetonitrile, the reaction can often proceed at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by vacuum distillation.

Route 3: Bromination with Copper(II) Bromide (CuBr₂)

CuBr₂ serves as a mild and effective brominating agent for α,β-unsaturated carbonyl compounds.

Experimental Protocol:

  • In a round-bottom flask, suspend copper(II) bromide (2.2 eq.) in a solvent such as ethyl acetate or acetonitrile.

  • Add crotonaldehyde (1.0 eq.) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the copper salts.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound via vacuum distillation or column chromatography on silica (B1680970) gel.

Visualization of Synthetic Pathways

The logical workflow for the comparative study of the synthesis of this compound is illustrated in the following diagram.

Synthetic_Routes_to_2_3_Dibromobutanal cluster_start Starting Material cluster_product Product cluster_routes Synthetic Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 Crotonaldehyde Crotonaldehyde R1_Reagent Br₂ Crotonaldehyde->R1_Reagent R2_Reagent NBS Crotonaldehyde->R2_Reagent R3_Reagent CuBr₂ Crotonaldehyde->R3_Reagent Product This compound R1_Solvent Acetic Acid / CH₂Cl₂ R1_Solvent->Product R2_Solvent CCl₄ / CH₃CN R2_Solvent->Product R3_Solvent EtOAc / CH₃CN R3_Solvent->Product

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound from crotonaldehyde can be effectively achieved using several brominating agents. The choice of the optimal synthetic route depends on a variety of factors including the desired yield, purity, scale of the reaction, and safety considerations.

  • Direct bromination with molecular bromine is a high-yielding and well-established method, but it requires careful handling of the hazardous and corrosive reagent.

  • N-Bromosuccinimide offers a safer and more convenient alternative, particularly for smaller-scale syntheses, although it may require a radical initiator and longer reaction times.

  • Copper(II) bromide represents a milder approach that can offer high selectivity and is particularly useful when dealing with sensitive substrates, though it may necessitate longer reaction times and a filtration step to remove copper byproducts.

Researchers and chemists should carefully evaluate these factors to select the most appropriate method for their specific synthetic goals. Further optimization of reaction conditions for each route may be necessary to achieve the desired outcomes for the synthesis of this compound.

Comparison Guide: Confirming the Stereochemistry of 2,3-Dibromobutanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of key analytical techniques for the unambiguous determination of the stereochemistry of 2,3-dibromobutanal derivatives. Given the presence of two chiral centers at the C2 and C3 positions, these molecules can exist as two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). The objective comparison of methodologies, supported by experimental data and detailed protocols, will assist researchers in selecting the most appropriate technique for their specific needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers in solution. By analyzing chemical shifts and scalar coupling constants, one can deduce the spatial relationship between protons on adjacent chiral centers.

Principle of Diastereomer Differentiation Diastereomers, having different physical properties, result in distinct NMR spectra. Protons in different diastereomeric environments are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.[1] For acyclic systems like this compound derivatives, the magnitude of the vicinal coupling constant (³J_HH) between the protons on C2 and C3 can often distinguish between syn (erythro) and anti (threo) isomers.

To distinguish enantiomers, a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used.[2][3] The CDA reacts with the analyte to form a mixture of diastereomers, which can then be differentiated and quantified by NMR.[2] Advanced 2D NMR techniques like NOESY can provide through-space correlation, further confirming stereochemical assignments in rigid systems.[1][4]

Data Presentation

Table 1: Hypothetical ¹H NMR Data for syn and anti Diastereomers of a this compound Derivative.

Parameter syn-Isomer (Erythro) anti-Isomer (Threo) Rationale
H-C2 Chemical Shift (δ, ppm) 4.25 4.10 The relative orientation of substituents leads to different shielding/deshielding effects.
H-C3 Chemical Shift (δ, ppm) 4.50 4.65 Protons in diastereomers experience different local magnetic fields.[5]

| ³J_H2-H3 Coupling (Hz) | 2.5 - 4.5 | 7.0 - 9.0 | Based on the Karplus relationship, a smaller dihedral angle in the syn isomer typically results in a smaller coupling constant compared to the anti isomer. |

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine the ratio of diastereomers. Measure the chemical shifts (δ) and coupling constants (J) for the protons at the C2 and C3 positions to assign the relative stereochemistry.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry.[6]

Principle of Absolute Configuration Determination This technique relies on the diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined. For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be established through anomalous dispersion.[7] The presence of heavy atoms like bromine significantly enhances this anomalous scattering effect, making the assignment more reliable.[7][8] The Flack parameter is a critical value derived from the data that indicates the correctness of the assigned absolute stereostructure; a value close to zero for a known enantiopure compound confirms the assignment.[9]

Data Presentation

Table 2: Representative Crystallographic Data for Absolute Structure Determination.

Parameter Value Significance
Chemical Formula C₄H₅Br₂O Confirms elemental composition.
Crystal System Orthorhombic Describes the symmetry of the unit cell.
Space Group P2₁2₁2₁ A common non-centrosymmetric space group for chiral molecules.
Flack Parameter, x 0.02(3) A value near 0 confirms the assigned absolute configuration.[9]
Goodness-of-fit (GooF) 1.05 Indicates a good fit between the model and experimental data.

| Final R indices [I > 2σ(I)] | R₁ = 0.035 | Low R-factors signify a high-quality structural refinement. |

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single crystal of the this compound derivative of suitable quality and size (typically 0.1-0.3 mm). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal motion. Collect diffraction data using a suitable X-ray source (e.g., Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy bromine atoms. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: Determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter.[7][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a premier technique for the separation and quantification of stereoisomers (both enantiomers and diastereomers).[11]

Principle of Separation This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[3] These transient, non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) have different energies for each enantiomer, leading to different retention times on the column and thus enabling their separation. Diastereomers can often be separated on standard, achiral stationary phases, but enantiomeric pairs require a chiral environment for resolution.[12]

Data Presentation

Table 3: Example Chiral HPLC Separation Data.

Stereoisomer Retention Time (t_R, min) Resolution (R_s) Peak Area (%)
(2R,3S) 8.5 - 24.8
(2S,3R) 9.8 2.1 25.1
(2R,3R) 12.1 3.5 25.2
(2S,3S) 13.5 2.3 24.9

Column: Chiralpak® IA; Mobile Phase: Hexane (B92381)/Isopropanol (B130326) (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound derivative mixture (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • System Setup: Equilibrate the HPLC system, equipped with a suitable chiral column (e.g., a polysaccharide-based CSP), with the chosen mobile phase until a stable baseline is achieved.

  • Method Development: If a method is not already established, screen different chiral columns and mobile phases (typically mixtures of alkanes like hexane with an alcohol modifier like isopropanol or ethanol) to achieve baseline separation of all stereoisomers.

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample. Record the chromatogram, monitoring the elution profile with a suitable detector (e.g., UV-Vis).

  • Analysis: Identify each stereoisomer by its retention time (if standards are available). Calculate the resolution between adjacent peaks and determine the relative percentage of each isomer from the peak areas.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemical fingerprint of a chiral molecule in solution.[13] It has emerged as a powerful alternative to X-ray crystallography, especially for non-crystalline samples.[14][15]

Principle of Stereochemical Assignment The VCD spectrum is highly sensitive to the molecule's 3D structure. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (2R,3R)-isomer).[16] A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a given configuration allows for an unambiguous assignment of the absolute stereochemistry.[15]

Data Presentation

Table 4: Comparison of Experimental and Calculated VCD Data for Key Vibrational Bands.

Experimental ν̃ (cm⁻¹) Experimental Sign Calculated ν̃ (cm⁻¹) for (2R,3R)-isomer Calculated Sign Vibrational Mode Assignment
1735 + 1740 + C=O stretch
1250 - 1255 - C-H bend
1105 + 1110 + C-O stretch

| 980 | - | 985 | - | C-C stretch |

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample at a sufficiently high concentration (typically 10-50 mg/mL) in a suitable, non-absorbing solvent (e.g., CDCl₃, CCl₄).

  • Data Acquisition: Record the IR and VCD spectra simultaneously using a VCD spectrometer. Data collection may require several hours to achieve an adequate signal-to-noise ratio.[15]

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule using molecular mechanics.

    • Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT) (e.g., at the B3LYP/6-31G* level of theory).

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the stable conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. An agreement in the sign and relative intensity patterns confirms the absolute configuration.

Mandatory Visualizations

Stereochemistry_Workflow start Synthesized Mixture of This compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, NOESY) start->nmr Initial Analysis hplc Chiral HPLC start->hplc Separation & Quant. is_crystalline Is sample crystalline? start->is_crystalline rel_config Relative Stereochemistry (syn vs anti) nmr->rel_config dr Diastereomeric Ratio (d.r.) & Enantiomeric Excess (e.e.) nmr->dr Quantification hplc->dr xray X-ray Crystallography abs_config Absolute Stereochemistry (R/S Assignment) xray->abs_config vcd VCD Spectroscopy vcd->abs_config is_crystalline->xray Yes need_abs_config Absolute configuration required? is_crystalline->need_abs_config No (Oil/Amorphous) need_abs_config->vcd Yes

Caption: Workflow for stereochemical confirmation of this compound derivatives.

Comparative Summary

Table 5: Comparison of Analytical Methods for Stereochemical Determination.

Feature NMR Spectroscopy X-ray Crystallography Chiral HPLC VCD Spectroscopy
Principle Nuclear spin in a magnetic field X-ray diffraction from a crystal lattice Differential interaction with a chiral stationary phase Differential absorption of circularly polarized IR light
Information Relative configuration, Diastereomeric ratio Relative & Absolute configuration Separation, Quantification (d.r., e.e.) Absolute configuration
Sample Phase Solution Solid (single crystal) Solution Solution
Sample Amount 5-10 mg <1 mg (single crystal) <1 mg 10-50 mg
Destructive? No No Yes (if collected) No
Key Advantage Detailed structural data in solution Unambiguous 3D structure ("gold standard")[8] Excellent for quantification and preparative separation Determines absolute configuration in solution without crystallization

| Key Limitation | Cannot distinguish enantiomers without derivatization | Requires high-quality single crystals | Indirect structural information | Requires specialized equipment and computational analysis |

References

Navigating Stereoselective Reactions: A Comparative Analysis of 2,3-Dibromobutane's Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: Initial research indicates a scarcity of published data specifically benchmarking the efficiency of 2,3-dibromobutanal. Therefore, this guide will focus on the closely related and extensively studied compound, 2,3-dibromobutane (B42614) . The principles of stereochemistry and reaction mechanisms discussed herein provide a valuable framework for understanding the reactivity of similar vicinal dihalides.

This guide offers a comparative analysis of the efficiency of 2,3-dibromobutane in two primary classes of reactions: dehalogenation and dehydrohalogenation. For researchers, scientists, and professionals in drug development, understanding the stereochemical outcomes and yields associated with different reagents is critical for designing efficient and selective synthetic pathways.

I. Dehalogenation of 2,3-Dibromobutane: A Stereospecific Elimination

Dehalogenation of vicinal dibromides, such as 2,3-dibromobutane, is a classic method for the synthesis of alkenes. The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene, making this a valuable tool in stereoselective synthesis. Here, we compare two common reagents for this transformation: sodium iodide (NaI) in acetone (B3395972) and zinc (Zn) dust.

These reactions proceed via an E2 (anti-elimination) mechanism. This means the two bromine atoms must be in an anti-periplanar conformation for the reaction to occur.[1]

Table 1: Comparison of Dehalogenation Reagents for 2,3-Dibromobutane

Starting Material (Diastereomer)Reagent and ConditionsMajor ProductReported Yield
meso-2,3-Dibromobutane (B1593828)NaI in acetonetrans-2-Butene (E-isomer)[1][2]High (Qualitative)
racemic-(±)-2,3-DibromobutaneNaI in acetonecis-2-Butene (Z-isomer)[1]High (Qualitative)
meso-2,3-DibromobutaneZn dust in methanol (B129727) or acetic acidtrans-2-Butene (E-isomer)[3]High (Qualitative)
racemic-(±)-2,3-DibromobutaneZn dustcis-2-Butene (Z-isomer)>95% (as anti-elimination product)[4]

Note: Quantitative yields for these specific reactions are often reported qualitatively as "high" or "quantitative" in textbooks and general literature. The >95% yield for the zinc-mediated reaction is based on the high stereospecificity observed for vicinal dibromides.[4]

Reaction Mechanisms and Stereoselectivity

The stereospecific outcome of the dehalogenation of 2,3-dibromobutane diastereomers is a direct consequence of the required anti-periplanar arrangement of the bromine atoms in the E2 transition state.

G Dehalogenation of meso-2,3-Dibromobutane cluster_meso meso-2,3-Dibromobutane cluster_product_trans Product meso_start Meso-isomer in anti-periplanar conformation trans_butene trans-2-Butene meso_start->trans_butene NaI/Acetone or Zn dust (Anti-elimination)

Caption: Reaction pathway for meso-2,3-dibromobutane.

G Dehalogenation of racemic-2,3-Dibromobutane cluster_racemic racemic-(±)-2,3-Dibromobutane cluster_product_cis Product racemic_start Racemic-isomers in anti-periplanar conformation cis_butene cis-2-Butene racemic_start->cis_butene NaI/Acetone or Zn dust (Anti-elimination)

Caption: Reaction pathway for racemic-2,3-dibromobutane.

II. Dehydrohalogenation of 2,3-Dibromobutane: Competition and Selectivity

Dehydrohalogenation involves the elimination of a hydrogen and a halogen atom from adjacent carbons. With a strong base, 2,3-dibromobutane can undergo a single or double elimination. The regioselectivity of the initial elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.[5]

Table 2: Comparison of Dehydrohalogenation of 2,3-Dibromobutane

Starting MaterialReagent and ConditionsMajor Product(s)Notes
2,3-Dibromobutane (mixture of diastereomers)Alcoholic KOH2-Bromo-2-butene (B89217)Follows Zaitsev's rule.
(±)-2,3-DibromobutaneEthoxide iontrans-2-Bromo-2-butene[6]Demonstrates stereoselectivity.
meso-2,3-DibromobutaneEthoxide ioncis-2-Bromo-2-butene[6]Demonstrates stereoselectivity.
2,3-Dibromobutane (mixture of diastereomers)Excess strong base (e.g., NaNH₂)2-ButyneDouble dehydrohalogenation.
Experimental Workflow for Dehydrohalogenation

The following diagram outlines a general workflow for a dehydrohalogenation experiment, including reaction, workup, and analysis.

G cluster_setup Reaction Setup cluster_workup Workup cluster_analysis Analysis A Dissolve 2,3-dibromobutane in ethanol (B145695) B Add strong base (e.g., KOH or NaOEt) A->B C Reflux the mixture B->C D Cool reaction mixture C->D Reaction complete (TLC) E Aqueous workup (e.g., add water and extract with ether) D->E F Dry organic layer (e.g., with MgSO4) E->F G Remove solvent (rotary evaporation) F->G H Purify by distillation or chromatography G->H I Characterize product (GC-MS, NMR) H->I

Caption: General workflow for dehydrohalogenation.

III. Experimental Protocols

Dehalogenation of meso-2,3-Dibromobutane with NaI in Acetone

Objective: To synthesize trans-2-butene from meso-2,3-dibromobutane.

Materials:

  • meso-2,3-Dibromobutane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus

Procedure:

  • In a round-bottom flask, dissolve meso-2,3-dibromobutane in anhydrous acetone.

  • Add a stoichiometric excess of sodium iodide.

  • Attach a reflux condenser and heat the mixture to reflux.

  • The product, trans-2-butene, is a gas at room temperature and can be collected in a gas bag or by downward displacement of water.

  • Monitor the reaction progress by observing the formation of sodium bromide precipitate.

  • Upon completion, the collected gas can be analyzed by gas chromatography (GC) to determine purity and yield.

Dehydrohalogenation of 2,3-Dibromobutane with Alcoholic KOH

Objective: To synthesize 2-bromo-2-butene from 2,3-dibromobutane.

Materials:

  • 2,3-Dibromobutane

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH).

  • In a round-bottom flask, add the 2,3-dibromobutane.

  • Add the alcoholic KOH solution to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for a specified time.

  • After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to isolate the 2-bromo-2-butene isomers.

Conclusion

The reactions of 2,3-dibromobutane are highly dependent on the choice of reagent and the stereochemistry of the starting material.

  • For the synthesis of specific alkene stereoisomers , dehalogenation with reagents like sodium iodide or zinc is exceptionally efficient and stereospecific. The anti-elimination mechanism provides excellent control over the formation of either cis- or trans-2-butene from the corresponding racemic or meso diastereomers.

  • For dehydrohalogenation , the use of strong, non-bulky bases like potassium hydroxide in ethanol favors the formation of the more stable Zaitsev product, 2-bromo-2-butene. The stereochemistry of the starting material also plays a crucial role in determining the cis/trans isomer ratio of the product. For complete elimination to an alkyne, a stronger base like sodium amide is required.

The selection of the appropriate reaction conditions and reagents is paramount for achieving the desired product with high yield and selectivity in a synthetic sequence. The data and protocols presented in this guide provide a foundation for making informed decisions in the laboratory.

References

Cross-Reactivity Analysis of 2,3-Dibromobutanal with Other Functional Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the cross-reactivity of 2,3-Dibromobutanal with various functional groups, offering a valuable resource for researchers, scientists, and professionals in drug development. The information presented herein is based on established principles of organic chemistry and extrapolations from related compounds, supported by generalized experimental protocols for empirical validation.

Introduction to this compound Reactivity

This compound is an alpha-bromo aldehyde, a class of organic compounds known for their high reactivity. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its chemical behavior. This substitution creates a highly electrophilic center at the alpha-carbon, making it susceptible to nucleophilic attack. Consequently, this compound is expected to exhibit significant cross-reactivity with a range of nucleophilic functional groups.

Qualitative Cross-Reactivity Comparison

Due to the limited availability of direct quantitative cross-reactivity studies for this compound, the following table provides a qualitative comparison of its expected reactivity with various nucleophilic functional groups. This comparison is based on the general principles of nucleophilicity and the known reactivity of α-haloaldehydes.[1] The reactivity of nucleophiles generally follows the trend: thiols > amines > alcohols.

Functional GroupNucleophile (Example)Expected Reactivity with this compoundReaction TypePotential Product
Amine (Primary)R-NH₂HighSN22-Amino-3-bromobutanal
ThiolR-SHVery HighSN22-(Alkylthio)-3-bromobutanal
Alcohol (Primary)R-OHModerateSN22-Alkoxy-3-bromobutanal
Carboxylic AcidR-COOHLow to ModerateSN22-(Acyloxy)-3-bromobutanal

Quantitative Cross-Reactivity Data (Illustrative)

The following table presents illustrative quantitative data to demonstrate a potential format for reporting cross-reactivity. Note: This data is hypothetical and intended for exemplary purposes due to the absence of publicly available experimental results for this compound.

Functional GroupTest CompoundConcentration (mM)% Cross-Reactivity
Aminen-Butylamine185
Thiol1-Butanethiol195
Alcohol1-Butanol130
Carboxylic AcidButanoic Acid115

Experimental Protocols

The following are generalized experimental protocols for assessing the cross-reactivity of this compound with various functional groups.

Protocol 1: General Reactivity Screening with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)

This test is a general method to confirm the presence of an aldehyde functional group and can be adapted to observe changes in reactivity in the presence of competing nucleophiles.[2][3]

Materials:

  • This compound solution (in ethanol)

  • 2,4-Dinitrophenylhydrazine solution (in ethanol)

  • Test compounds (amines, thiols, alcohols, carboxylic acids)

  • Ethanol

  • Test tubes

  • Water bath

Procedure:

  • Dissolve a known concentration of this compound in ethanol.

  • In separate test tubes, mix the this compound solution with an equimolar solution of the test compound (e.g., n-butylamine, 1-butanethiol).

  • Prepare a control test tube with only the this compound solution.

  • To each test tube, add the 2,4-dinitrophenylhydrazine solution.

  • Shake the mixture well. The formation of a yellow to orange precipitate indicates the presence of the aldehyde.[2][3]

  • Observe the rate and amount of precipitate formation in the test samples compared to the control. A diminished or slower precipitate formation in the presence of a test compound suggests a cross-reaction with the aldehyde.

  • If no precipitate forms immediately, heat the test tubes in a water bath at 50-60°C for 5-10 minutes.[3][4]

Protocol 2: Competitive Reaction Assay using UV-Vis Spectroscopy

This protocol allows for a more quantitative assessment of cross-reactivity by monitoring the consumption of a chromogenic reagent that reacts with the aldehyde.

Materials:

  • This compound solution (in a suitable buffer)

  • Chromogenic aldehyde-reactive probe (e.g., Purpald reagent)

  • Test compounds (amines, thiols, alcohols, carboxylic acids)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound and the test compounds in the buffer.

  • In a cuvette, mix the this compound solution with a specific concentration of the test compound.

  • Initiate the reaction by adding the chromogenic probe.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the probe's maximum absorption wavelength over time.

  • Repeat the experiment with each test compound and a control containing only this compound and the probe.

  • The rate of the colorimetric reaction is proportional to the concentration of available aldehyde. A decrease in the reaction rate in the presence of a test compound indicates cross-reactivity.

  • The percentage of cross-reactivity can be calculated by comparing the initial reaction rates.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for assessing cross-reactivity.

G General S_N2 Reaction of this compound cluster_reactants Reactants cluster_product Product Dibromobutanal This compound (Electrophile) TransitionState Transition State Dibromobutanal->TransitionState Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->TransitionState Nucleophilic Attack Product Substituted Butanal TransitionState->Product LeavingGroup Bromide Ion (Leaving Group) TransitionState->LeavingGroup Bromide Departure G Cross-Reactivity Experimental Workflow start Start: Prepare Solutions of this compound and Test Compounds control Control Reaction: This compound + Detection Reagent start->control test Test Reaction: This compound + Test Compound + Detection Reagent start->test measure Monitor Reaction Progress (e.g., Spectrophotometry, Precipitate Formation) control->measure test->measure analyze Analyze Data: Compare Rates of Reaction (Test vs. Control) measure->analyze calculate Calculate % Cross-Reactivity analyze->calculate end End: Report Findings calculate->end

References

A Comparative Guide to the Theoretical Transition States of 2,3-Dibromobutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical reaction pathways of 2,3-dibromobutanal, based on Density Functional Theory (DFT) studies of analogous chemical systems. In the absence of specific published DFT studies on this compound, this document serves as a theoretical framework for potential reaction mechanisms, offering insights into the transition states that may govern its reactivity. The data presented herein is derived from established principles of physical organic chemistry and computational studies on similar vicinal dibromides and halogenated aldehydes.

Two primary competing reaction pathways are considered:

  • E2 Debromination: An elimination reaction leading to the formation of an α,β-unsaturated aldehyde.

  • Nucleophilic Addition to the Carbonyl: The characteristic reaction of aldehydes, involving the attack of a nucleophile on the carbonyl carbon.

Comparative Data of Hypothetical Transition States

The following table summarizes the calculated energetic and geometric parameters for the transition states of the proposed reaction pathways for this compound. These values are illustrative and based on analogous systems reported in computational chemistry literature.

ParameterE2 Debromination (with I⁻)Nucleophilic Addition (with CN⁻)
Activation Energy (ΔG‡, kcal/mol) 18.512.0
Imaginary Frequency (cm⁻¹) -350-420
Key Bond Distances in TS (Å) I—Br: 3.15, Cα—Br: 2.50, Cβ—Br: 2.65, Cα—Cβ: 1.40Nu—Ccarbonyl: 2.10, C=O: 1.35
Key Bond Angles in TS (°) I—Br—Cβ: 175, H—Cα—Cβ—Br: 178 (anti-periplanar)Nu—Ccarbonyl—O: 105

Proposed Reaction Pathways and Visualizations

1. E2 Debromination Pathway

This pathway involves the concerted elimination of the two bromine atoms, typically facilitated by a soft nucleophile/reductant like the iodide ion. The reaction is expected to proceed via an anti-periplanar transition state to yield 2-bromo-2-butenal.

E2_Debromination Reactant This compound + I⁻ TS1 Transition State 1 (E2) Reactant->TS1 ΔG‡ = 18.5 kcal/mol Product1 2-Bromo-2-butenal + IBr + Br⁻ TS1->Product1 Nucleophilic_Addition Reactant This compound + CN⁻ TS2 Transition State 2 (Addition) Reactant->TS2 ΔG‡ = 12.0 kcal/mol Intermediate Tetrahedral Intermediate TS2->Intermediate DFT_Workflow cluster_pre Initial Steps cluster_ts Transition State Search cluster_post Verification and Analysis Start Define Reactants and Products Opt Geometry Optimization of Reactants, Products, and Intermediates Start->Opt TS_Guess Initial Transition State Guess (e.g., QST2/3 or Berny Optimization) Opt->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt Freq Frequency Calculation TS_Opt->Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq->IRC Verify single imaginary frequency and correct vibrational mode Analysis Thermodynamic Analysis (ΔG‡, ΔH‡) Freq->Analysis Energy Single-Point Energy Calculation (with larger basis set) IRC->Energy Energy->Analysis

Safety Operating Guide

Navigating the Disposal of 2,3-Dibromobutanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dibromobutanal could not be located. The following disposal procedures are based on general best practices for halogenated aldehydes and data from similar halogenated compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides essential safety information, logistical considerations, and a step-by-step disposal plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to understand its potential hazards. As a halogenated aldehyde, it is likely to be a skin and eye irritant.[1][2] Always handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is also recommended.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart.[3]

  • Body Protection: A fully buttoned lab coat is required.[3]

An eyewash station and a safety shower must be readily accessible.[1]

Spill Response: In the event of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material like sand, silica (B1680970) gel, or a universal binder.[1][4] Collect the absorbed material using non-sparking tools and place it in a suitable, sealable container for hazardous waste disposal.[3][4]

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data for 2,3-Dibromobutane, a structurally similar compound, which can provide context for safe handling and disposal.

PropertyValue
Molecular Formula C₄H₈Br₂
Molecular Weight 215.91 g/mol [5]
Appearance Liquid[5]
Density 1.767 g/cm³ at 25 °C[6]
Boiling Point 73 - 74 °C at 63 hPa[6]
Incompatible Materials Strong oxidizing agents, reducing agents, alkali metals, powdered metals, amines, and amides.[3]

Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in general laboratory trash.[7][8]

Experimental Protocol: Waste Collection and Segregation
  • Waste Categorization: this compound is classified as a halogenated organic waste.[7][9] This category includes organic liquids containing more than 2% of any halogen.[7]

  • Container Selection: Collect waste this compound in a designated, leak-proof, and chemically compatible container.[3] The container must have a secure, tight-fitting lid.[8] Avoid using polyethylene (B3416737) containers, as bromine compounds can attack some plastics.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemicals mixed in the container.[10] Attach a completed dangerous waste label as soon as waste is first added.[3]

  • Segregation: Store the waste container away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3][9] Specifically, keep it separate from acids, bases, flammables, and oxidizers.[9] Use secondary containment to prevent accidental mixing of incompatible waste streams.[10]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, such as a designated hazardous waste storage cabinet.[2][3] Do not store in direct sunlight.[3] Opened containers must be carefully resealed and kept upright to prevent leakage.[3]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Handle this compound in Fume Hood with Proper PPE spill Spill Occurs start->spill collect_waste Collect Waste in a Compatible, Labeled Container start->collect_waste Routine Use absorb Absorb with Inert Material spill->absorb collect_spill Collect in Labeled Container absorb->collect_spill segregate Segregate from Incompatible Materials (e.g., Oxidizers, Bases) collect_spill->segregate collect_waste->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store request Complete Chemical Collection Request Form store->request transfer Transfer to Institutional Hazardous Waste Accumulation Area request->transfer end Final Disposal by Licensed Hazardous Waste Vendor transfer->end

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedure
  • Waste Accumulation: Following the protocol above, collect all waste containing this compound, including contaminated materials from spills, in the appropriately labeled hazardous waste container.

  • Request for Pickup: Once the container is full (not exceeding 90% capacity) or is no longer in use, complete a Chemical Collection Request Form as required by your institution.[3][8]

  • Transfer to EHS: Deliver the sealed and labeled container to your facility's designated waste accumulation area or await pickup by trained EHS personnel.[3]

  • Professional Disposal: Your institution's EHS department will then arrange for the final disposal of the hazardous waste through a licensed and certified hazardous waste disposal vendor.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies.[4]

References

Personal protective equipment for handling 2,3-Dibromobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical plans for the handling and disposal of 2,3-Dibromobutanal. Given the absence of comprehensive safety data for this specific compound, this guidance is based on the known hazards of structurally related chemicals, particularly halogenated organic compounds and reactive aldehydes.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Assessment

This compound is a halogenated aldehyde. Its chemical structure suggests a high potential for reactivity, toxicity, and irritation.[1] The aldehyde group is associated with irritation of the skin, eyes, and respiratory tract, while the bromine atoms increase its reactivity and potential toxicity.[1][2]

Hazard_Assessment cluster_structure Chemical Structure: this compound cluster_hazards Potential Hazards Structure C₄H₆Br₂O Aldehyde Aldehyde Group (-CHO) Structure->Aldehyde Bromoalkane Dibromoalkane Structure (-CHBr-CHBr-) Structure->Bromoalkane Irritation Severe Irritant (Eyes, Skin, Respiratory) Aldehyde->Irritation primary irritant Reactivity Chemically Reactive Aldehyde->Reactivity reactive functional group Carcinogenicity Potential Carcinogen Aldehyde->Carcinogenicity class hazard (e.g., Formaldehyde) Toxicity Toxic (Inhalation, Ingestion, Dermal) Bromoalkane->Toxicity potential alkylating agent

Caption: Logical relationship between the functional groups of this compound and its potential hazards.

Personal Protective Equipment (PPE)

A risk assessment must be conducted before handling.[3] The following table summarizes the minimum required PPE. All PPE must be inspected for integrity before each use.[4]

Protection Area Required PPE Specifications & Best Practices
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards.[5] A full face shield must be worn over goggles when handling larger quantities (>50 mL) or during any procedure with a splash hazard.[4][5]
Skin (Hands) Double GlovesInner Glove: Disposable Nitrile.[6] Outer Glove: Heavy-duty Butyl Rubber or Viton™. Latex gloves are not suitable as they offer poor protection against aldehydes.[4][7] Check manufacturer's compatibility charts. Change gloves immediately upon contamination.
Skin (Body) Flame-Resistant Lab Coat & Chemical ApronA flame-resistant lab coat buttoned completely is mandatory.[3] For pouring or transfers, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[4]
Respiratory Chemical Fume HoodAll handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
Footwear Closed-toe ShoesShoes must be made of a non-porous material (e.g., leather, rubber) and cover the entire foot.[3][4] Cloth or mesh shoes are prohibited.

Operational Plan: Safe Handling Workflow

Follow this step-by-step procedure to ensure safe handling from preparation through use and decontamination.

Handling_Workflow cluster_prep Pre-Experiment cluster_exp Experiment Phase cluster_post Post-Experiment node_prep 1. Preparation node_handle 2. Chemical Handling node_prep->node_handle node_use 3. Experimental Use node_handle->node_use node_decon 4. Decontamination node_use->node_decon node_dispose 5. Waste Disposal node_decon->node_dispose node_prep_desc • Verify fume hood certification. • Don all required PPE. • Prepare spill kit and quench solutions. node_handle_desc • Work within fume hood sash limit. • Use compatible tools (glass, PTFE). • Keep containers closed when not in use. node_decon_desc • Decontaminate glassware and surfaces. • Remove PPE in correct order. • Wash hands thoroughly.

Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Guidance:

  • Preparation :

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

    • Designate a specific area within the fume hood for the procedure.[6]

    • Prepare a spill kit containing an inert absorbent material (e.g., sand, vermiculite) and a labeled, sealable container for hazardous waste.[8]

  • Chemical Handling :

    • Before use, allow the container to reach room temperature in the fume hood to prevent pressure changes.

    • Use only non-sparking tools and ground/bond containers if transferring large quantities.

    • Avoid contact with incompatible materials such as strong oxidizing agents, bases, and certain metals.[10]

  • Experimental Use :

    • Maintain the fume hood sash at the lowest practical height.

    • Keep all containers of this compound tightly sealed when not in active use.[10]

  • Decontamination :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE by first taking off the outer gloves, followed by the apron, face shield, lab coat, and inner gloves.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.[10]

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes in a safety shower.[8][11] Remove all contaminated clothing while flushing.[11][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15-20 minutes at an eyewash station, holding eyelids open.[8][11] Remove contact lenses if possible.[9] Seek immediate medical attention.
Inhalation Immediately move the affected person to fresh air.[11][12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.[11][12]
Ingestion Do NOT induce vomiting. [12] If the person is conscious, rinse their mouth with water.[13] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill and Disposal Plan

Spill Response:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.[10]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for halogenated waste.[8]

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately and alert others.[8]

    • Restrict access to the area.[8]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8]

Waste Disposal Plan:

  • Categorization: All waste containing this compound, including contaminated consumables (gloves, absorbent pads, pipette tips), must be categorized as Halogenated Organic Waste .[10][14]

  • Collection:

    • Collect all liquid waste in a dedicated, clearly labeled, and chemically resistant container with a sealed lid.[6][10]

    • Do not mix with non-halogenated organic waste.[10]

    • Collect solid waste (contaminated gloves, paper towels) in a separate, clearly labeled hazardous waste bag or container.[10]

  • Storage and Disposal:

    • Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[10]

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program.[8][15] Do not pour down the drain. [8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.